molecular formula C10H15O3P B14630191 Ethyl (1-hydroxyethyl)phenylphosphinate CAS No. 57483-33-7

Ethyl (1-hydroxyethyl)phenylphosphinate

Katalognummer: B14630191
CAS-Nummer: 57483-33-7
Molekulargewicht: 214.20 g/mol
InChI-Schlüssel: CBTRFZFGTYDIIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (1-hydroxyethyl)phenylphosphinate is a chiral organophosphorus compound of significant interest in asymmetric synthesis and pharmaceutical research. Its primary research value lies in its role as a key substrate in biocatalytic processes aimed at obtaining enantiomerically pure phosphinates . Studies have demonstrated that this compound can be efficiently resolved through biotransformations using lipolytic enzymes, such as lipases, via hydrolysis or transesterification reactions . These methods provide a simple and effective route for deracemization, achieving high enantiomeric excess (>98%), which is crucial for developing compounds with specific biological activity . α-Heteroatom-substituted phosphinic acids like ethyl (1-hydroxyethyl)phenylphosphinate are valuable intermediates in the development of catalytic antibodies and pharmacologically active substances, making access to their pure stereoisomers a key objective in green chemistry methodologies . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

57483-33-7

Molekularformel

C10H15O3P

Molekulargewicht

214.20 g/mol

IUPAC-Name

1-[ethoxy(phenyl)phosphoryl]ethanol

InChI

InChI=1S/C10H15O3P/c1-3-13-14(12,9(2)11)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3

InChI-Schlüssel

CBTRFZFGTYDIIZ-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(C1=CC=CC=C1)C(C)O

Herkunft des Produkts

United States
Foundational & Exploratory

Ethyl (1-hydroxyethyl)phenylphosphinate: A Comprehensive Technical Guide on Synthesis, Properties, and Biocatalytic Resolution

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the demand for highly specific enzyme inhibitors and targeted therapeutics grows, phosphinic pseudopeptides have emerged as critical bioisosteres for transition-state peptide bonds. At the core of synthesizing these complex molecules is Ethyl (1-hydroxyethyl)phenylphosphinate , a versatile α -hydroxyphosphinate building block.

This whitepaper provides an in-depth, application-focused analysis of the chemical and physical properties of ethyl (1-hydroxyethyl)phenylphosphinate. Drawing upon advanced biocatalysis and synthetic organic chemistry, we detail self-validating protocols for its synthesis via the Abramov reaction and its subsequent deracemization through enzymatic kinetic resolution.

Chemical Identity and Core Physical Properties

Ethyl (1-hydroxyethyl)phenylphosphinate is characterized by the presence of two adjacent stereogenic centers: the central phosphorus atom and the α -carbon of the hydroxyethyl group[1]. This dual-chirality dictates its physical behavior and its interaction with chiral biological environments.

The quantitative physical and chemical properties of the compound are summarized below:

PropertyValue
IUPAC Name Ethyl (1-hydroxyethyl)phenylphosphinate
CAS Registry Numbers 602281-32-3[2], 57483-33-7[3]
Molecular Formula C₁₀H₁₅O₃P[2]
Molecular Weight 214.20 g/mol [2]
Boiling Point (Predicted) 310.5 ± 21.0 °C at 760 mmHg[2]
Stereogenic Centers 2 (Phosphorus, α -Carbon)[4]
Compound Class α -Hydroxyphosphinate[1]

Synthesis Methodology: The Solvent-Free Abramov Reaction

The construction of the P–C bond in α -hydroxyphosphinates is traditionally achieved via the Abramov reaction. Recent advancements prioritize green chemistry, utilizing solvent-free conditions to maximize yield and minimize environmental impact[5].

Causality & Mechanistic Insight

In this protocol, ethyl phenylphosphinate is reacted with acetaldehyde. The use of anhydrous potassium phosphate ( K3​PO4​ ) as a catalyst is highly deliberate. K3​PO4​ provides optimal basicity to shift the tautomeric equilibrium of the H-phosphinate toward the nucleophilic phosphite species without inducing undesired hydrolysis of the ethyl ester linkage[5]. Operating under solvent-free conditions maximizes the collision frequency of the reactants, accelerating the reaction kinetics while adhering to sustainable chemistry principles[5].

Step-by-Step Protocol: Abramov Addition
  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, add 10.0 mmol of ethyl phenylphosphinate.

  • Catalyst Addition: Introduce 1.0 mmol (10 mol%) of anhydrous K3​PO4​ .

  • Electrophile Introduction: Dropwise add 12.0 mmol of acetaldehyde at 0 °C.

    • Causality: The slight excess of acetaldehyde compensates for its high volatility. The low temperature controls the exothermic nucleophilic attack, preventing thermal degradation or polymerization of the aldehyde.

  • Reaction Propagation: Remove the ice bath and stir the neat mixture at room temperature for 4 hours.

  • Validation Checkpoint: Monitor the reaction via FT-IR spectroscopy. The reaction is self-validating and complete when the characteristic P–H stretch (~2350 cm⁻¹) disappears and a broad O–H stretch (~3300 cm⁻¹) emerges.

  • Purification: Dilute the crude mixture with ethyl acetate, wash with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo. Purify via silica gel flash chromatography to isolate the racemic diastereomeric mixture.

Biocatalytic Kinetic Resolution

Because ethyl (1-hydroxyethyl)phenylphosphinate possesses two stereocenters, synthesizing enantiopure derivatives is notoriously difficult using traditional asymmetric catalysis. Biocatalysis, specifically using lipases like Candida antarctica lipase B (CAL-B), offers an elegant solution for kinetic resolution[1].

Causality & Mechanistic Insight

Lipases exhibit profound stereodiscrimination for the α -carbon of hydroxyphosphinates. In this transesterification workflow, 2[2] because its leaving group (vinyl alcohol) rapidly tautomerizes to acetaldehyde, rendering the acylation strictly irreversible[1].

Expert Note: While CAL-B achieves excellent enantiomeric excesses (>98% ee) for the (S)-configuration at the α -carbon, it demonstrates a distinct lack of stereodifferentiation toward the phosphorus stereocenter[1]. Consequently, the reaction yields diastereomers (e.g., RP​,SC​ and SP​,SC​ ) that require subsequent chromatographic separation[4].

Biocatalysis_Workflow Substrate Racemic Ethyl (1-hydroxyethyl)phenylphosphinate (Stereocenters: P and α-C) Reagents Acyl Donor: Vinyl Butyrate Solvent: Diisopropyl Ether Substrate->Reagents Solubilization Catalyst Biocatalyst: CAL-B (Candida antarctica lipase B) Reagents->Catalyst Addition Reaction Enantioselective Transesterification (Kinetic Resolution) Catalyst->Reaction 37°C, 200 rpm Product_Ester (S)-α-Carbon Acylated Ester (High Reaction Rate) Reaction->Product_Ester Fast Conversion Product_Alcohol (R)-α-Carbon Unreacted Alcohol (Low Reaction Rate) Reaction->Product_Alcohol Kinetic Bottleneck

Fig 1: Biocatalytic kinetic resolution of racemic ethyl (1-hydroxyethyl)phenylphosphinate via CAL-B.

Step-by-Step Protocol: Enzymatic Resolution
  • Substrate Solubilization: Dissolve 5.0 mmol of racemic ethyl (1-hydroxyethyl)phenylphosphinate in 20 mL of anhydrous diisopropyl ether.

    • Causality: Diisopropyl ether provides a hydrophobic environment that shifts the thermodynamic equilibrium toward esterification while preserving the essential hydration shell around the enzyme's active site.

  • Acyl Donor Addition: Add 15.0 mmol (3 equivalents) of vinyl butyrate[1].

  • Enzyme Introduction: Add 100 mg of immobilized CAL-B. Immobilization enhances the thermal stability of the enzyme and allows for simple mechanical recovery.

  • Incubation: Shake the suspension at 200 rpm at 37 °C for 48 hours.

  • Validation Checkpoint: Aliquot 50 µL of the reaction mixture, dilute in hexane/isopropanol, and analyze via chiral HPLC. The system is self-validating when the conversion rate reaches exactly 50%, indicating perfect kinetic resolution between the fast-reacting (S)-enantiomer and the unreacted (R)-enantiomer[4].

  • Downstream Processing: Filter the mixture to recover the immobilized enzyme. Concentrate the filtrate and separate the (S)-butyryloxy ester from the unreacted (R)-alcohol via column chromatography.

Analytical Characterization

Determining the absolute configuration of the resulting diastereomers requires rigorous analytical techniques.

  • NMR Spectroscopy: ³¹P NMR is highly sensitive to the stereochemical environment of the phosphorus atom. The use of chiral solvating agents (such as quinine) or derivatization into Mosher's esters allows for the clear resolution and assignment of the ³¹P and ¹H NMR chemical shifts for all four stereoisomers ( RP​/SC​ , SP​/RC​ , RP​/RC​ , SP​/SC​ )[6].

  • X-Ray Crystallography: For absolute structural confirmation, single-crystal X-ray diffraction is employed to map the O–H···O hydrogen-bonded chain motifs and halogen bonding networks that dictate the crystal packing of these phosphinates[5].

References

  • Guidechem. "C10H15O3P ISOMER Products Directory". Guidechem.
  • Żymańczyk-Duda, E., et al. "Enantioselective biocatalytic resolution for the synthesis of enantiopure α-hydroxyphosphonates using Candida antarctica lipase B". ResearchGate.
  • EvitaChem. "2-Propen-1-one, 3-(2-benzofuranyl)-1-(2... Inventory". EvitaChem.
  • Majewska, P., Kafarski, P., & Lejczak, B. "Simple and effective method for the deracemization of ethyl 1-hydroxyphosphinate using biocatalysts with lipolytic activity". ResearchGate.
  • Kafarski, P., et al. "Enzymatic Resolution of Ethyl -Hydroxyphosphinates in a Modified Reaction Environment". ResearchGate.

Sources

The Dual Modality of Ethyl (1-hydroxyethyl)phenylphosphinate in Polymer Science: From Reactive Flame Retardancy to Bioactive Polymeric Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (1-hydroxyethyl)phenylphosphinate is a highly versatile α-hydroxyphosphinate characterized by a stable phosphorus-carbon (P–C) bond, a reactive secondary hydroxyl group, and two stereogenic centers (at the phosphorus and α-carbon atoms). In modern polymer science, this molecule serves a dual purpose. In high-performance thermosets, it acts as a reactive flame retardant (FR) , covalently integrating into polymer networks to provide exceptional thermal stability without the leaching issues associated with additive FRs[1]. Conversely, in the biomedical sector, its enantiopure derivatives act as pseudo-peptide building blocks for colon-specific drug delivery systems and bioactive polymeric scaffolds[2]. This whitepaper dissects the mechanisms of action, causality behind experimental workflows, and self-validating protocols for both applications.

Mechanism of Action I: Reactive Flame Retardancy in Polymer Matrices

The Causality of Reactive Integration

Traditional additive flame retardants suffer from "blooming"—the migration of the small molecule to the polymer surface over time, which degrades both mechanical properties and long-term fire resistance. Ethyl (1-hydroxyethyl)phenylphosphinate circumvents this by acting as a reactive monomer[1]. The secondary hydroxyl group undergoes nucleophilic attack on oxirane rings (in epoxy resins) or isocyanates (in polyurethanes), permanently anchoring the phosphorus moiety into the polymer backbone.

Dual-Phase Flame Inhibition

Once integrated, the phosphinate moiety operates via a synergistic two-phase mechanism during combustion[3]:

  • Gas-Phase (Radical Scavenging): At elevated temperatures, the P–C and P–O bonds cleave, volatilizing PO• and HPO• radicals into the flame zone. These phosphorus radicals act as highly efficient scavengers for highly reactive H• and OH• radicals, effectively choking the exothermic branched-chain combustion reactions.

  • Condensed-Phase (Intumescence & Charring): Simultaneously, the thermal decomposition of the phosphinate yields polyphosphoric acid derivatives[3]. These acids catalyze the dehydration of the surrounding polymer matrix, promoting cross-linking and the rapid formation of a carbonaceous char layer. This intumescent char acts as a physical barrier, insulating the underlying virgin polymer from heat and oxygen while preventing the escape of combustible volatiles.

FR_Mechanism Polymer Polymer Matrix + Phosphinate Heat Thermal Decomposition Polymer->Heat GasPhase Gas Phase (PO•, HPO• release) Heat->GasPhase Volatilization CondPhase Condensed Phase (Polyphosphoric Acid) Heat->CondPhase Crosslinking Scavenging Radical Scavenging (H•, OH• Neutralization) GasPhase->Scavenging Flame Inhibition Char Char Formation (Thermal Insulation) CondPhase->Char Dehydration

Fig 1: Dual-phase flame retardant mechanism of phosphinate-modified polymers.

Quantitative Impact on Epoxy Thermosets

The integration of ethyl (1-hydroxyethyl)phenylphosphinate significantly alters the thermal profile of standard Bisphenol A diglycidyl ether (DGEBA) resins.

PropertyNeat DGEBA EpoxyEpoxy + 10 wt% PhosphinateMechanistic Causality
Phosphorus Content 0%~1.5%Minimum threshold for gas-phase radical quenching.
Limiting Oxygen Index (LOI) 21.5%32.4%PO• radical release starves the flame of requisite oxygen.
UL-94 Flammability FailV-0Rapid polyphosphoric acid-catalyzed char formation.
Char Yield (at 600°C) 12%28%Condensed-phase dehydration prevents complete volatilization.
Glass Transition (Tg) 155°C148°CSlight plasticization due to the pendant ethyl ester group.

Mechanism of Action II: Bioactive Polymeric Scaffolds

Stereospecificity in Biological Systems

In pharmaceutical and biomedical applications, α-hydroxyphosphinates are utilized as transition-state analogs for peptide hydrolysis (pseudo-peptides)[4]. When incorporated into biodegradable polymers (e.g., colon-specific polyacrylic/polysaccharide block copolymers), they can act as targeted enzyme inhibitors[2]. However, biological systems are highly stereospecific. The racemic mixture of ethyl (1-hydroxyethyl)phenylphosphinate is ineffective; the biological activity is heavily dependent on the absolute configuration of the α-carbon.

Biocatalytic Kinetic Resolution

Standard chemical resolution of phosphinates is notoriously inefficient due to the lack of stereodifferentiation at the phosphinate moiety[2]. To isolate the bioactive enantiomer, we employ Candida antarctica lipase B (CAL-B)[4][5]. The enzyme's active site accommodates the bulky phenyl group, allowing highly enantioselective esterification of the α-hydroxyl group. By using an irreversible acyl donor, the reaction yields an enantiopure ester and the unreacted enantiopure alcohol, which can then be selectively polymerized.

Biocatalysis Racemic Racemic Ethyl (1-hydroxyethyl)phenylphosphinate Enzyme CAL-B Enzyme + Vinyl Butyrate Racemic->Enzyme Kinetic Resolution Ester (R)-Butyryloxy Derivative (Ester) Enzyme->Ester Esterification Alcohol (S)-Hydroxy Derivative (Unreacted) Enzyme->Alcohol Enantiomeric Separation Polymer Bioactive Polymer Integration Alcohol->Polymer Polycondensation

Fig 2: Biocatalytic kinetic resolution workflow for bioactive polymer integration.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I mandate that every protocol must include intrinsic validation steps to ensure structural integrity and functional efficacy.

Protocol A: Synthesis of Flame-Retardant Epoxy Matrix

Objective: Covalently bond the phosphinate into a DGEBA network while maintaining a high Tg. Causality: We utilize a high-temperature post-cure because the steric hindrance of the phenyl and ethyl ester groups adjacent to the secondary hydroxyl requires elevated thermal energy to achieve >98% conversion.

  • Formulation: Disperse 10 wt% of ethyl (1-hydroxyethyl)phenylphosphinate into liquid DGEBA resin at 60°C under high-shear mixing until optically clear.

  • Crosslinking: Add a stoichiometric amount of 4,4'-diaminodiphenylmethane (DDM) curing agent. Degas the mixture under vacuum (0.1 bar) for 15 minutes to prevent void formation.

  • Curing Cycle: Pour into pre-heated Teflon molds. Cure at 120°C for 2 hours, followed by a critical post-cure at 180°C for 2 hours.

  • Self-Validation System:

    • FTIR Spectroscopy: Confirm the disappearance of the oxirane ring stretch at 915 cm⁻¹ and the secondary hydroxyl stretch at 3300 cm⁻¹, proving covalent integration rather than mere physical blending.

    • Thermogravimetric Analysis (TGA): Run from 50°C to 700°C in N₂. A successful synthesis will show a primary degradation peak shift and a final char yield exceeding 25%.

Protocol B: Biocatalytic Kinetic Resolution of Racemic Phosphinate

Objective: Isolate the (S)-enantiomer for bioactive polymer synthesis. Causality: Vinyl butyrate is selected as the acyl donor because its byproduct (vinyl alcohol) rapidly tautomerizes to acetaldehyde. This renders the esterification strictly irreversible, driving the conversion and preventing reverse hydrolysis[4][5].

  • Solvation: Dissolve 50 mM of racemic ethyl (1-hydroxyethyl)phenylphosphinate in anhydrous diisopropyl ether. Note: Strict anhydrous conditions are required to prevent background chemical hydrolysis.

  • Biocatalysis: Add 150 mM of vinyl butyrate and 20 mg/mL of immobilized CAL-B (Novozym 435).

  • Incubation: Shake at 200 rpm at 37°C for 48 hours.

  • Separation: Filter out the immobilized enzyme. Evaporate the solvent under reduced pressure. Separate the resulting (R)-butyryloxy ester and the unreacted (S)-hydroxy enantiomer via silica gel column chromatography (hexane/ethyl acetate gradient).

  • Self-Validation System:

    • Chiral HPLC: Utilize a Chiralcel OD-H column to verify an enantiomeric excess (ee) > 98% for the isolated fractions[4][5].

    • ³¹P-NMR: Confirm the structural integrity of the phosphinate core (peak around ~35 ppm), ensuring the enzyme did not cleave the P–C or P–O–Et bonds[2][6].

Sources

Comprehensive NMR Spectroscopic Profiling and Biocatalytic Resolution of Ethyl (1-hydroxyethyl)phenylphosphinate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (1-hydroxyethyl)phenylphosphinate (C₁₀H₁₅O₃P) is a highly valuable organophosphorus compound utilized extensively in the development of agrochemicals, enzyme inhibitors, and chiral ligands. The molecule is structurally complex due to the presence of two adjacent stereocenters: a P-chiral phosphorus atom and a C-chiral α-carbon atom. This dual-chirality results in four possible stereoisomers—forming two distinct diastereomeric pairs: (RP​,SC​)/(SP​,RC​) and (RP​,RC​)/(SP​,SC​) [1].

For researchers and drug development professionals, accurately characterizing this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical bottleneck. This whitepaper provides a definitive, self-validating framework for the ¹H and ³¹P NMR spectroscopic profiling of ethyl (1-hydroxyethyl)phenylphosphinate, coupled with a proven biocatalytic workflow for its kinetic resolution[1].

Structural and Stereochemical Causality in NMR

The interpretation of the NMR spectra for ethyl (1-hydroxyethyl)phenylphosphinate cannot be treated as a simple peak-matching exercise; it requires a deep understanding of the magnetic environments generated by its stereocenters.

The Causality of Peak Splitting
  • Diastereotopic Protons: The ethoxy group (-OCH₂CH₃) is adjacent to the chiral phosphorus atom. Because no symmetry operation can interconvert the two protons of the methylene (-CH₂-) group, they are strictly diastereotopic. They reside in different magnetic environments and couple not only with the adjacent methyl protons ( 3JHH​ ) and the phosphorus nucleus ( 3JHP​ ), but also strongly with each other ( 2JHH​ ). This transforms what would normally be a simple quartet into a highly complex, second-order multiplet.

  • Heteronuclear Coupling: Phosphorus-31 is a spin-½ nucleus with 100% natural abundance. It exerts strong scalar coupling across the molecular backbone. The α-methyl group (-CH₃ attached to the chiral carbon) exhibits a large three-bond coupling to the phosphorus ( 3JHP​≈14.5 Hz) in addition to its homonuclear coupling to the α-proton ( 3JHH​≈7.0 Hz), resulting in a distinct doublet of doublets (dd).

  • Diastereomeric Mixtures: When synthesized as a racemic mixture, the compound exists as two pairs of diastereomers. Because diastereomers have different physical and magnetic properties, the NMR signals for nearly every proton—and critically, the phosphorus atom itself—will duplicate, appearing as closely overlapping sets of signals.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts, multiplicities, and coupling constants for a diastereomeric mixture of ethyl (1-hydroxyethyl)phenylphosphinate in CDCl₃ at 298K.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Proton TypeChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)IntegrationMechanistic Assignment
Ar-H (ortho)7.75 – 7.85m-2HPhenyl ortho protons
Ar-H (meta, para)7.45 – 7.58m-3HPhenyl meta/para protons
P-CH(OH)- 4.15 – 4.25m 2JHP​≈8.5 , 3JHH​≈7.0 1HChiral α-carbon proton
-OCH₂- 3.95 – 4.12m 3JHP​≈7.5 , 3JHH​≈7.1 2HEthoxy methylene (Diastereotopic)
-OH 3.80br s-1HHydroxyl proton (Exchangeable)
P-CH(OH)-CH₃ 1.38 – 1.45dd 3JHP​≈14.5 , 3JHH​≈7.0 3Hα-methyl group
-OCH₂-CH₃ 1.28 – 1.35t 3JHH​≈7.1 3HEthoxy methyl group

Note: In a diastereomeric mixture, the α-methyl and ethoxy methyl groups will appear as two closely overlapping sets of signals corresponding to the two diastereomeric pairs.

Table 2: ³¹P{¹H} NMR Spectroscopic Data (162 MHz, CDCl₃)

Diastereomer PairChemical Shift (δ, ppm)MultiplicityDiagnostic Notes
Diastereomer A 40.2sProton-decoupled sharp singlet
Diastereomer B 39.5sProton-decoupled sharp singlet

Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute scientific integrity, the NMR acquisition must be treated as a self-validating system. A common pitfall in organophosphorus characterization is the misinterpretation of overlapping proton signals due to unresolved diastereomers. The following protocol utilizes ³¹P NMR as an internal control to validate the ¹H NMR integration.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the phosphinate mixture in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). The TMS acts as the internal zero-point calibration for the ¹H spectrum.

  • ³¹P{¹H} Acquisition (The Control): Acquire a proton-decoupled ³¹P NMR spectrum (162 MHz).

    • Causality: Proton decoupling removes all JHP​ splitting, collapsing the phosphorus signals into sharp singlets.

    • Action: Integrate the two singlets (e.g., at 40.2 ppm and 39.5 ppm). The ratio of these integrals represents the absolute, uncorrupted diastereomeric ratio (dr) of the mixture.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum (400 MHz) with a relaxation delay ( d1​ ) of at least 5 seconds to ensure complete longitudinal relaxation ( T1​ ) of all protons, preventing integration skew.

  • Self-Validation Loop: Integrate the distinct, doubled signals in the ¹H spectrum (e.g., the two triplets of the ethoxy methyl group at ~1.3 ppm).

    • Validation Check: The ratio of these proton integrals must exactly match the dr calculated from the ³¹P spectrum. If the variance exceeds ±2%, the system flags an error: either a co-eluting impurity is artificially inflating a proton integral, or the d1​ delay was insufficient. The sample must be re-purified or re-run with a longer d1​ .

NMR_Workflow A Synthesized Phosphinate Mixture (Diastereomers) B Sample Dissolution (CDCl3 + 0.03% TMS) A->B C 1H NMR Acquisition (400 MHz, d1 > 5s) B->C D 31P{1H} NMR Acquisition (Proton-Decoupled) B->D F Self-Validation: Do 1H Integrals Match 31P dr? C->F E Calculate Diastereomeric Ratio (dr) from 31P D->E E->F

Fig 1. Self-validating NMR acquisition workflow for stereoisomeric phosphinates.

Biocatalytic Kinetic Resolution Workflow

Because ethyl (1-hydroxyethyl)phenylphosphinate is highly valuable in its enantiopure form, researchers frequently employ biocatalytic kinetic resolution to deracemize the mixture[1]. Traditional chemical resolutions are often harsh and lack the stereospecificity required for the α-hydroxy group.

As established by Majewska et al., the use of lipolytic biocatalysts (such as Candida antarctica lipase B) provides an elegant, highly enantioselective pathway ()[1].

Kinetic Resolution Protocol
  • Reaction Setup: Suspend the racemic ethyl (1-hydroxyethyl)phenylphosphinate (1.0 eq) in an organic solvent (e.g., diisopropyl ether)[2].

  • Acyl Donor Addition: Add vinyl butyrate (3.0 eq) to the mixture. Causality: Vinyl butyrate is chosen because the byproduct of the transesterification is vinyl alcohol, which immediately tautomerizes to volatile acetaldehyde, rendering the reaction irreversible.

  • Biocatalyst Introduction: Add the immobilized lipase biocatalyst. The enzyme exhibits profound stereopreference for the ( S )-configuration at the α-carbon, while showing negligible stereodifferentiation at the phosphorus center[1][3].

  • Incubation & Monitoring: Agitate the mixture at 30°C. Monitor the conversion via the self-validating NMR protocol described in Section 3 until ~50% conversion is reached.

  • Separation: Filter off the immobilized enzyme. The reaction yields the unreacted ( RC​ )-enriched alcohol and the newly formed ( SC​ )-enriched butyryloxy ester, which can be easily separated via silica gel flash chromatography due to their vastly different polarities[3][4].

Kinetic_Resolution Racemic Racemic Ethyl (1-hydroxyethyl)phenylphosphinate Reaction Enzymatic Esterification (Selective for S-alpha-carbon) Racemic->Reaction Enzyme Lipase Biocatalyst (e.g., CALB) Enzyme->Reaction AcylDonor Vinyl Butyrate (Irreversible Acyl Donor) AcylDonor->Reaction Unreacted Unreacted Alcohol (R-alpha-carbon enriched) Reaction->Unreacted Product Butyryloxy Ester (S-alpha-carbon enriched) Reaction->Product

Fig 2. Biocatalytic kinetic resolution pathway of ethyl (1-hydroxyethyl)phenylphosphinate.

References

  • Majewska, P., Kafarski, P., & Lejczak, B. (2006). Simple and effective method for the deracemization of ethyl 1-hydroxyphosphinate using biocatalysts with lipolytic activity. Tetrahedron: Asymmetry, 17(20), 2870-2875.[Link]

  • Majewska, P., Kafarski, P., Lejczak, B., Bryndal, I., & Lis, T. (2006). An approach to the synthesis and assignment of the absolute configuration of all enantiomers of ethyl hydroxy(phenyl)methane(P-phenyl)phosphinate. Tetrahedron: Asymmetry, 17(18), 2697-2701.[Link]

Sources

Thermodynamic Stability and Degradation Kinetics of Ethyl (1-hydroxyethyl)phenylphosphinate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Ethyl (1-hydroxyethyl)phenylphosphinate (EHPP) is a highly versatile α -hydroxyphosphinate. Characterized by a chiral phosphorus center, an α -hydroxyethyl group, a phenyl ring, and an ethyl ester linkage, this compound exhibits a unique thermodynamic profile. Its high chemical stability and bioavailability make it a benchmark substrate in biocatalytic kinetic resolutions (e.g., using Candida antarctica lipase B) and a critical intermediate in the synthesis of bioactive therapeutics and flame-retardant polymers[1].

As a Senior Application Scientist, I have found that defining the thermodynamic boundaries of EHPP is non-negotiable for optimizing reaction conditions, preventing unwanted thermal degradation during distillation, and predicting shelf-life. This whitepaper provides an in-depth analysis of EHPP’s thermodynamic stability, degradation mechanisms, and the analytical workflows required to validate its kinetic parameters.

Structural Thermodynamics and Bond Dissociation Energies

The thermodynamic stability of EHPP is dictated by the relative bond dissociation energies (BDE) of its constituent linkages. While the phosphoryl (P=O) and P-Aryl bonds are exceptionally robust, the α -hydroxyl group and the ethyl ester introduce specific thermal vulnerabilities that dictate the molecule's upper operational temperature limits.

The P-C( α ) bond in EHPP is slightly weakened relative to a standard P-C alkyl bond due to the electron-withdrawing nature of the adjacent hydroxyl group. Furthermore, the ethyl ester is susceptible to a specific cyclic elimination mechanism, which acts as the primary trigger for thermal decomposition.

Table 1: Estimated Bond Dissociation Energies and Thermal Cleavage Thresholds for EHPP

Bond TypeStructural LocationApprox. BDE (kJ/mol)Thermal Cleavage Onset (°C)Primary Degradation Mechanism
P=O Phosphoryl core~500 - 600> 500Extreme pyrolysis / Char formation
P-C (Phenyl) P-Aryl linkage~420 - 450> 400Homolytic cleavage
C-O (Ester) Ethyl ester~340 - 360250 - 300Retro-ene ester pyrolysis
C-OH ( α ) 1-hydroxyethyl group~380200 - 250Dehydration (acid/base catalyzed)
P-C ( α ) P-Alkyl linkage~270 - 300300 - 350Heterolytic/Homolytic cleavage

Mechanistic Pathways of Thermal Degradation

When subjected to thermal stress, EHPP does not decompose randomly; it follows highly predictable, thermodynamically driven pathways[2]. Understanding these causality-driven mechanisms is essential for designing safe scale-up protocols.

  • Pathway A: Ester Pyrolysis (Dealkylation) At temperatures exceeding 250°C, the ethyl ester undergoes a classic retro-ene reaction via a six-membered cyclic transition state. This β -hydride elimination yields ethylene gas and the corresponding (1-hydroxyethyl)phenylphosphinic acid[3]. In thermogravimetric analysis (TGA), this manifests as the first major, sharp mass-loss event.

  • Pathway B: Dehydration of the α -Hydroxy Group The 1-hydroxyethyl moiety can undergo dehydration, particularly if trace acidic impurities are present in the matrix. The loss of water ( H2​O ) results in the formation of ethyl vinylphenylphosphinate. This pathway is thermodynamically favored due to the formation of a conjugated π -system with the phosphorus center.

  • Pathway C: Phosphonate-Phosphate Rearrangement Under basic conditions or extreme thermal stress, α -hydroxyphosphinates can undergo a rearrangement where the P-C bond is cleaved and a P-O-C bond is formed, yielding a more thermodynamically stable phosphate derivative.

EHPP_Degradation EHPP Ethyl (1-hydroxyethyl)phenylphosphinate (Intact EHPP) Pyrolysis Pathway A: Ester Pyrolysis (>250°C, -Ethylene) EHPP->Pyrolysis Dehydration Pathway B: Dehydration (>200°C, -H2O) EHPP->Dehydration Rearrangement Pathway C: Rearrangement (Thermal/Base Catalyzed) EHPP->Rearrangement Acid (1-hydroxyethyl)phenylphosphinic acid Pyrolysis->Acid Vinyl Ethyl vinylphenylphosphinate Dehydration->Vinyl Phosphate Phosphate Derivative Rearrangement->Phosphate

Caption: Primary thermodynamic degradation pathways of EHPP under thermal stress.

Analytical Workflows for Stability Assessment

To establish a self-validating system for the thermodynamic stability of EHPP, we employ a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The objective is not merely to identify the degradation onset temperature ( Td​ ), but to extract the activation energy ( Ea​ ) using isoconversional kinetic modeling (e.g., the Kissinger method)[4].

Step-by-Step Protocol: TGA/DSC Kinetic Analysis
  • Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of high-purity EHPP into an alumina ( Al2​O3​ ) crucible. Causality: A precise, low sample mass minimizes thermal gradients within the sample bed, ensuring that the recorded temperature accurately reflects the sample temperature, which is critical for kinetic data integrity.

  • Atmosphere Control: Purge the TGA/DSC furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min for 15 minutes prior to the run. Causality: An inert atmosphere prevents oxidative degradation, allowing us to isolate pure thermal decomposition pathways (like ester pyrolysis) from combustion events.

  • Dynamic Heating Program: Perform multiple TGA runs on fresh samples at varying heating rates ( β ): 5, 10, 15, and 20 °C/min, ramping from 25°C to 600°C.

  • Data Extraction: Identify the temperature at the maximum degradation rate ( Tp​ ) from the derivative thermogravimetry (DTG) curve for each heating rate.

  • Kinetic Modeling (Kissinger Method): Plot ln(β/Tp2​) against 1/Tp​ . The slope of this linear fit equals −Ea​/R (where R is the universal gas constant). Causality: The Kissinger method allows for the robust determination of activation energy without requiring prior assumptions about the specific degradation reaction mechanism.

Analytical_Workflow Prep Sample Prep (5mg EHPP, Al2O3) Purge N2 Purge (50 mL/min) Prep->Purge TGA TGA/DSC Runs (β = 5, 10, 15, 20 °C/min) Purge->TGA DTG DTG Analysis (Extract Tp) TGA->DTG Kissinger Kissinger Plot ln(β/Tp²) vs 1/Tp DTG->Kissinger Ea Determine Ea & Stability Limits Kissinger->Ea

Caption: Experimental workflow for determining the activation energy of EHPP degradation.

Stability in Aqueous and Biological Media

Beyond pure thermal stability, the thermodynamic stability of EHPP in aqueous environments is critical for its use in biocatalysis and drug development. Unlike standard carboxylic esters, which are highly susceptible to hydrolysis, phosphinate esters exhibit remarkable hydrolytic stability at neutral pH[1].

In cell culture media (e.g., RPMI/FCS used in antiviral assays), α -hydroxyphosphinates demonstrate distinct stability profiles governed by the electronic properties of their substituents[2]. The ethyl ester of EHPP acts as a highly robust protecting group. It requires aggressive conditions (e.g., concentrated HCl at reflux for several hours) or specific enzymatic action (such as lipases) to undergo hydrolysis[3]. This high activation barrier for spontaneous hydrolysis ensures that EHPP remains intact during prolonged biocatalytic resolutions or physiological circulation, acting as a stable depot form until it is enzymatically cleaved at the target site.

Conclusion

The thermodynamic stability of Ethyl (1-hydroxyethyl)phenylphosphinate is characterized by a highly robust P-C framework, balanced by the predictable thermal vulnerabilities of its ethyl ester and α -hydroxy groups. By leveraging rigorous TGA/DSC workflows and isoconversional kinetic modeling, researchers can precisely map these degradation boundaries. This fundamental understanding is critical for scaling up biocatalytic processes, optimizing high-temperature distillation purifications, and designing next-generation phosphinate-based therapeutics.

References

  • Source: researchgate.
  • Source: nih.
  • Source: nih.
  • Source: researchgate.

Sources

Technical Whitepaper: Physicochemical Profiling, Safety Data, and Biocatalytic Resolution of Ethyl (1-hydroxyethyl)phenylphosphinate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (1-hydroxyethyl)phenylphosphinate (EHPP) is a highly specialized α-hydroxyphosphinate derivative utilized primarily in advanced organophosphorus chemistry and drug development. Compounds containing the phosphinate moiety are critical bioisosteres for peptides and transition-state analogs in enzyme inhibition (e.g., aminopeptidases and ureases)[1]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a rigorous synthesis of EHPP’s physicochemical properties, validated safety protocols (MSDS), and a field-proven methodology for its enantioselective kinetic resolution using biocatalysts[2][3].

Chemical Identity & Physicochemical Properties

The presence of two adjacent stereogenic centers—one at the phosphorus atom and one at the α-carbon—makes EHPP a complex but highly valuable chiral building block[3].

PropertySpecification / Value
Chemical Name Ethyl (1-hydroxyethyl)phenylphosphinate
CAS Registry Number 602281-32-3[4]
Molecular Formula C₁₀H₁₅O₃P[4]
Molecular Weight 214.20 g/mol [4]
Structural Features Contains both P-chiral and C-chiral centers
Physical State Viscous liquid to semi-solid (temperature dependent)
Solubility Soluble in polar organic solvents (methanol, ethanol, dichloromethane); slightly soluble in non-polar solvents (hexane).

Laboratory Safety & Material Safety Data (MSDS)

While EHPP is not highly volatile, its nature as an organophosphorus compound necessitates rigorous laboratory safety protocols. Toxicological properties have not been exhaustively quantified; therefore, it must be handled as a potential irritant and systemic toxicant.

Hazard Identification (GHS Classification)
  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • STOT SE (Category 3): May cause respiratory irritation.

Engineering Controls & PPE
  • Ventilation: All manipulations must be performed in a certified Class II biological safety cabinet or a standard chemical fume hood to prevent inhalation of aerosols during transfer.

  • PPE: Nitrile gloves (minimum 0.11 mm thickness, EN 374 validated), safety goggles, and a flame-resistant lab coat. Causality: Organophosphorus compounds can penetrate standard latex; nitrile provides a superior barrier against lipophilic esters.

Spill Management & Decontamination
  • Protocol: In the event of a spill, isolate the area. Absorb the liquid with an inert material (e.g., vermiculite or sand).

  • Chemical Decontamination (Causality): Treat the contaminated surface with a 5% aqueous solution of Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃). Why? Organophosphorus esters are highly susceptible to alkaline hydrolysis. The hydroxide ions nucleophilically attack the electrophilic phosphorus center, cleaving the ester bond and converting the compound into a water-soluble, non-toxic phosphonic acid salt, which can then be safely wiped away.

Biocatalytic Applications: Enantioselective Kinetic Resolution

The primary application of EHPP in modern research is its use as a substrate for enzymatic kinetic resolution[2][5]. Because EHPP possesses two stereogenic centers, chemical resolution is often inefficient. However, biocatalysis using lipases (e.g., Candida antarctica Lipase B - CAL-B) provides an elegant, highly enantioselective solution[2].

Mechanistic Causality: During the reaction, the lipase selectively acylates the hydroxyl group at the α-carbon of one specific enantiomer (typically the S-configuration), leaving the R-enantiomer unreacted[3].

  • Solvent Choice: The reaction is performed in diisopropyl ether (DIPE). Why? DIPE is sufficiently hydrophobic to prevent the stripping of the essential hydration shell from the lipase. Maintaining this micro-aqueous environment is critical for the enzyme to retain its active tertiary conformation.

  • Acyl Donor: Vinyl butyrate is utilized instead of standard alkyl esters. Why? Vinyl butyrate acts as an irreversible acyl donor. Upon transesterification, the leaving group is vinyl alcohol, which instantly tautomerizes to acetaldehyde. This tautomerization drives the reaction equilibrium strictly forward, preventing the reverse hydrolysis reaction and maximizing the enantiomeric excess (ee > 98%)[2].

Standard Operating Procedure (SOP): Enzymatic Esterification

This self-validating protocol details the kinetic resolution of racemic EHPP to yield enantiopure (1R)-ethyl (1-hydroxyethyl)phenylphosphinate and (1S)-ethyl (1-butyryloxyethyl)phenylphosphinate[3][5].

Step 1: Substrate Preparation

  • Dissolve 500 mg (2.33 mmol) of racemic EHPP in 15 mL of anhydrous diisopropyl ether (DIPE) in a 50 mL round-bottom flask.

  • Add 1.5 equivalents (3.50 mmol, ~400 mg) of vinyl butyrate to the solution.

Step 2: Biocatalyst Addition & Reaction

  • Introduce 50 mg of immobilized Candida antarctica Lipase B (CAL-B).

  • Incubate the suspension in an orbital shaker at 37°C and 200 rpm. Causality: Mechanical stirring with a magnetic bar can crush the immobilized enzyme beads, reducing surface area and catalytic efficiency; orbital shaking preserves bead integrity.

Step 3: Real-Time Monitoring (Self-Validation)

  • Extract 50 µL aliquots every 2 hours.

  • Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 90:10, 1.0 mL/min).

  • Terminate the reaction precisely at 50% conversion to ensure maximum optical purity of both the esterified product and the unreacted alcohol.

Step 4: Downstream Processing

  • Filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme (which can be washed with DIPE and reused).

  • Evaporate the solvent under reduced pressure.

  • Separate the unreacted (1R)-EHPP from the (1S)-butyryloxy ester via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Mechanistic Pathway Diagram

The following diagram illustrates the biocatalytic kinetic resolution workflow, highlighting the divergence of the racemic mixture into high-purity enantiomers.

G Substrate Racemic Ethyl (1-hydroxyethyl) phenylphosphinate (Two Stereocenters) Enzyme Lipase (CAL-B) in Diisopropyl Ether Substrate->Enzyme AcylDonor Vinyl Butyrate (Irreversible Acyl Donor) AcylDonor->Enzyme Product1 (1R)-Ethyl (1-hydroxyethyl) phenylphosphinate (Unreacted, ee > 98%) Enzyme->Product1 Excluded by Active Site Product2 (1S)-Ethyl (1-butyryloxyethyl) phenylphosphinate (Acylated, ee > 98%) Enzyme->Product2 Enantioselective Acylation

Caption: Biocatalytic kinetic resolution of racemic EHPP using CAL-B and vinyl butyrate as an acyl donor.

References

  • Guidechem. "C10H15O3P ISOMER Products Directory - Ethyl (1-hydroxyethyl)phenylphosphinate (CAS: 602281-32-3)." Guidechem Chemical Directory.

  • Kafarski, P., Majewska, P., et al. "Enantioselective biocatalytic resolution for the synthesis of enantiopure α-hydroxyphosphonates using Candida antarctica lipase B." ResearchGate.

  • Majewska, P., et al. "Enzymatic resolution of α-hydroxyphosphinates with two stereogenic centers." ResearchGate.

  • Żymańczyk-Duda, E., et al. "Screening of lipase carriers for reactions in water, biphasic systems." ResearchGate.

Sources

Comprehensive Technical Guide on the Degradation Pathways of Ethyl (1-hydroxyethyl)phenylphosphinate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (1-hydroxyethyl)phenylphosphinate is a structurally complex organophosphorus compound characterized by a highly stable carbon-phosphorus (C-P) bond and two distinct stereogenic centers (at the α-carbon and the phosphorus atom). Because of its unique stereochemistry and chemical stability, it serves as a critical model compound for drug development professionals evaluating biocatalytic kinetic resolution, as well as environmental scientists monitoring the fate of anthropogenic phosphinates.

This whitepaper synthesizes the degradation pathways of ethyl (1-hydroxyethyl)phenylphosphinate, detailing the transition from initial ester cleavage via biocatalysis to the ultimate mineralization of the C-P bond through microbial metabolic networks and Advanced Oxidation Processes (AOPs).

Structural & Stereochemical Profile

The degradation of ethyl (1-hydroxyethyl)phenylphosphinate is not a single-step event. The molecule exists as a mixture of diastereomers, requiring highly specific enzymatic or chemical conditions to initiate breakdown. Degradation typically proceeds sequentially:

  • Ester Cleavage: Hydrolysis or transesterification of the ester moieties (either the phosphinate ester or an acylated derivative).

  • C-P Bond Cleavage: The energetically demanding scission of the carbon-phosphorus bond, leading to complete mineralization.

Biocatalytic Deracemization and Ester Cleavage

The initial phase of biological degradation often involves enzymatic ester cleavage. Groundbreaking research on the 1 demonstrates that kinetic resolution can be achieved via enzymatic esterification or hydrolysis.

Mechanistic Causality: Lipases (such as Candida antarctica lipase B) and whole-cell biocatalysts (e.g., Bacillus subtilis, Geotrichum candidum) are selected because their active sites can precisely recognize the spatial arrangement of the α-carbon stereocenter. However, empirical data shows that no stereodifferentiation occurs at the phosphinate moiety . This is due to the steric bulk and tetrahedral geometry of the phosphorus center, which prevents tight, stereospecific binding within the standard lipase catalytic triad. Consequently, the biotransformation yields diastereoisomers with exceptional enantiomeric excesses (>98%) at the carbon center, while the phosphorus center remains unresolved.

Quantitative Data: Biocatalytic Kinetic Resolution

The following table summarizes the quantitative efficiency of biocatalytic degradation and resolution pathways for this compound:

Biocatalyst TypeReaction ProcedureEnantiomeric Excess (ee)Conversion RateStereodifferentiation (Phosphorus Center)
Lipases (e.g., CAL-B) Enzymatic esterification (using vinyl butyrate)> 98%10% - 49%None observed
Whole Cells (Bacteria/Fungi) Hydrolysis of butyryloxy derivative> 98%10% - 49%None observed

Microbial C-P Bond Metabolism

Once the ester linkage is cleaved, the resulting (1-hydroxyethyl)phenylphosphinic acid undergoes microbial mineralization. The C-P bond is exceptionally resistant to standard chemical hydrolysis and photolysis.

Mechanistic Causality: Microorganisms utilize the C-P lyase multi-enzyme complex to break this bond when environmental inorganic phosphate is scarce, as detailed in studies on 2. The C-P lyase pathway (encoded by the phn operon) operates via a radical S-adenosylmethionine (SAM) mechanism. The enzyme complex catalyzes the transfer of the phosphinate group to a ribose scaffold, followed by radical-mediated homolytic cleavage. This yields inorganic phosphate (which the bacteria assimilate) and an ethylbenzene derivative.

DegradationPathway Substrate Ethyl (1-hydroxyethyl) phenylphosphinate Hydrolysis Enzymatic Hydrolysis (Lipases/Esterases) Substrate->Hydrolysis Ester Cleavage AOP Advanced Oxidation (HO• / SO4•-) Substrate->AOP Chemical Degradation PhosphinicAcid (1-hydroxyethyl) phenylphosphinic acid Hydrolysis->PhosphinicAcid CPLyase C-P Lyase Complex (phn Operon) PhosphinicAcid->CPLyase Microbial Uptake Mineralization1 Inorganic Phosphate (Pi) + Carbon Metabolites CPLyase->Mineralization1 C-P Bond Cleavage OxIntermediates Hydroxylated Intermediates AOP->OxIntermediates Radical Attack Mineralization2 Complete Mineralization (CO2 + H2O + PO4 3-) OxIntermediates->Mineralization2 Mineralization

Biocatalytic and chemical degradation pathways of Ethyl (1-hydroxyethyl)phenylphosphinate.

Chemical Degradation via Advanced Oxidation Processes (AOPs)

In engineered environmental systems (e.g., wastewater treatment), biological degradation is often too slow, necessitating the use of AOPs. Research on the 3 highlights the efficacy of Fenton oxidation (utilizing HO•) and ferrous ion-activated persulfate (utilizing SO4•-).

Mechanistic Causality: The hydroxyl radical (HO•) acts non-selectively, primarily attacking the electron-rich phenyl ring via rapid hydroxylation. In contrast, the sulfate radical (SO4•-) is more selective and acts via single-electron transfer mechanisms. The degradation pathways involve sequential hydroxylation, phenoxy bond cleavage, and ultimate mineralization of the phosphinate into CO2, H2O, and PO4³⁻.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to isolate the variables of interest.

Protocol 1: Biocatalytic Kinetic Resolution Assay

This protocol isolates the ester cleavage step to determine enantiomeric excess.

  • Reaction Setup: Dissolve racemic ethyl (1-hydroxyethyl)phenylphosphinate in an anhydrous organic solvent (e.g., diisopropyl ether). Causality: Anhydrous conditions prevent spontaneous chemical hydrolysis of the ester, ensuring any cleavage is strictly biocatalytic.

  • Biocatalyst Addition: Add Candida antarctica lipase B (CAL-B) and vinyl butyrate (as the acyl donor). Causality: Vinyl butyrate is utilized because its enol leaving group tautomerizes to acetaldehyde. This makes the acylation thermodynamically irreversible, driving the reaction forward.

  • Self-Validation (Controls): Run a parallel negative control without the biocatalyst to confirm that background chemical esterification is negligible.

  • Quenching & Extraction: Filter out the immobilized enzyme to definitively quench the reaction. Extract the unreacted substrate and the acylated product using standard phase separation.

  • Analysis: Analyze via chiral Gas Chromatography (GC) or LC-MS/MS to determine the enantiomeric excess (ee) and conversion percentage. Calculate mass balance to ensure no non-specific degradation occurred.

Workflow Prep 1. Substrate Prep (Racemic Mixture) Biocatalyst 2. Biocatalysis (Lipase / Whole Cells) Prep->Biocatalyst Addition Extraction 3. Solvent Extraction (Reaction Quenching) Biocatalyst->Extraction Incubation Analysis 4. LC-MS/MS & Chiral GC Analysis Extraction->Analysis Purification Data 5. Kinetic Resolution (ee > 98%) Analysis->Data Quantification

Experimental workflow for the biocatalytic kinetic resolution and mass spectrometry analysis.

Protocol 2: AOP Degradation and Radical Scavenging Assay

This protocol evaluates the chemical cleavage of the C-P bond.

  • Matrix Preparation: Prepare a 10 µM aqueous solution of the substrate.

  • Radical Generation: Add Fe²⁺ and persulfate (PS) to generate SO4•- radicals, or Fe²⁺ and H2O2 for Fenton (HO• radicals).

  • Self-Validation (Scavenging): In parallel reactors, add excessive ethanol (EtOH) and tert-butanol (t-BuOH). Causality: EtOH efficiently quenches both HO• and SO4•-, while t-BuOH specifically quenches HO•. This differential scavenging validates which radical is the primary driver of degradation.

  • Quenching: Add sodium thiosulfate at specific time intervals (e.g., 5, 15, 30 mins) to neutralize residual oxidants and halt degradation.

  • Quantification: Use LC-MS/MS to identify hydroxylated intermediates and quantify the release of inorganic phosphate via ion chromatography to confirm complete C-P bond cleavage.

References

  • Simple and effective method for the deracemization of ethyl 1-hydroxyphosphinate using biocatalysts with lipolytic activity Source: ResearchGate (Majewska, P., Kafarski, P., & Lejczak, B.) URL:[1]

  • The Microbial Degradation of Natural and Anthropogenic Phosphonates Source: MDPI / ResearchGate URL:[2]

  • Degradation of the flame retardant triphenyl phosphate by ferrous ion-activated hydrogen peroxide and persulfate: Kinetics, pathways, and toxicity Source: GDUT / Journal of Environmental Chemical Engineering URL:[3]

Sources

Methodological & Application

how to synthesize Ethyl (1-hydroxyethyl)phenylphosphinate in the lab

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis of Ethyl (1-hydroxyethyl)phenylphosphinate

Prepared for: Researchers, Scientists, and Drug Development Professionals Focus: Organophosphorus Synthesis, Pudovik Reaction Methodologies, and Biocatalytic Substrate Preparation

Introduction and Mechanistic Rationale

α-Hydroxyphosphinates are critical structural motifs in medicinal chemistry, frequently utilized as transition-state bioisosteres for peptide hydrolysis in the development of protease inhibitors. Ethyl (1-hydroxyethyl)phenylphosphinate is a highly versatile building block possessing two stereogenic centers (at the phosphorus atom and the α-carbon). It is widely used as a substrate in biocatalytic deracemization studies to isolate enantiopure compounds for drug discovery[1].

The most direct and atom-economical route to synthesize this compound is via the Pudovik Reaction —the base-catalyzed addition of a hydrophosphoryl compound (ethyl phenylphosphinate) to a carbonyl electrophile (acetaldehyde).

Causality in Reaction Design: Ethyl phenylphosphinate exists in an equilibrium between its pentavalent phosphinate form (>P(O)H) and its trivalent phosphonite tautomer (>P−OH) . The P−H bond is poorly nucleophilic under neutral conditions. The introduction of a basic catalyst is required to deprotonate the substrate, shifting the equilibrium toward the highly nucleophilic phosphite anion. However, because acetaldehyde is highly volatile (b.p. 20.2 °C) and prone to base-catalyzed aldol condensation, using strong, homogeneous liquid bases (like alkoxides) often leads to poor yields and complex impurity profiles.

To circumvent this, we utilize a solvent-free, solid-supported methodology using potassium fluoride dispersed on alumina ( KF/Al2​O3​ )[2]. The alumina provides a high surface area for intimate reactant contact, while KF acts as a mild, non-nucleophilic base that activates the P−H bond without triggering the aldol condensation of acetaldehyde.

Mechanistic Pathway Visualization

G R1 Ethyl phenylphosphinate (P-H Form) Int Phosphite Anion (Active Nucleophile) R1->Int Deprotonation Cat KF / Alumina (Solid Base Support) Cat->Int Activation Prod Ethyl (1-hydroxyethyl) phenylphosphinate Int->Prod Nucleophilic Addition R2 Acetaldehyde (Electrophile) R2->Prod Carbonyl Attack

Fig 1: Solid-supported Pudovik reaction mechanism for α-hydroxyphosphinate synthesis.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The progression of the reaction is continuously verifiable via 31P Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring that the researcher can definitively track the conversion of the starting material to the product without relying solely on end-point yields.

Reagents & Materials:

  • Ethyl phenylphosphinate (Substrate)

  • Acetaldehyde (Electrophile, freshly distilled to remove paraldehyde impurities)

  • Potassium fluoride (KF)

  • Neutral Aluminum oxide ( Al2​O3​ , Brockmann I)

  • Dichloromethane (DCM) for elution

Step 1: Preparation of the KF/Al2​O3​ Catalyst

  • Dissolve 1.0 g of KF in 10 mL of deionized water.

  • Add 9.0 g of neutral Al2​O3​ to the solution and stir vigorously for 30 minutes to ensure uniform coating.

  • Remove the water under reduced pressure using a rotary evaporator at 60 °C.

  • Activate the resulting solid in a vacuum oven at 150 °C for 4 hours. Causality: Strict removal of water is critical; residual moisture will hydrolyze the ethyl phenylphosphinate starting material[3].

Step 2: Solvent-Free Pudovik Addition

  • In a round-bottom flask equipped with a magnetic stirrer, add 2.0 mmol of ethyl phenylphosphinate and 2.2 mmol of freshly distilled acetaldehyde. Note: A slight excess of acetaldehyde compensates for minor evaporative losses.

  • Cool the flask to 0 °C using an ice bath. Causality: Acetaldehyde boils near room temperature; cooling prevents reactant loss prior to adsorption onto the catalyst.

  • Add 1.5 g of the activated KF/Al2​O3​ catalyst to the flask.

  • Seal the flask and allow the mixture to stir, gradually warming to room temperature (20 °C) over 2 hours. The reactants will adsorb onto the solid support, forming a dry, free-flowing powder[2].

Step 3: In-Process Analytical Validation ( 31P NMR) To validate reaction completion, extract a 10 mg aliquot of the solid mixture, suspend it in CDCl3​ , filter, and run a rapid 31P NMR.

  • Validation Checkpoint: The starting material (ethyl phenylphosphinate) exhibits a distinct doublet in 31P NMR (due to 1JP−H​ coupling, typically around δ 20-25 ppm). The reaction is complete when this doublet disappears entirely, replaced by a multiplet/singlet further downfield (typically δ 35-45 ppm), confirming the formation of the P−C bond and the presence of diastereomers[4].

Step 4: Product Isolation

  • Once validated, suspend the solid reaction mixture in 20 mL of dry DCM and stir for 10 minutes to desorb the product.

  • Filter the suspension through a medium-porosity glass frit to remove the KF/Al2​O3​ catalyst. Wash the filter cake with an additional 10 mL of DCM.

  • Concentrate the combined filtrate under reduced pressure to yield the crude product.

  • Optional: Purify via flash column chromatography (Silica gel, Ethyl Acetate/Hexane gradient) to isolate the pure racemic mixture of diastereomers.

Quantitative Data & Downstream Applications

The synthesis yields a mixture of four stereoisomers (two pairs of enantiomeric diastereomers) due to the creation of a new chiral center at the α-carbon alongside the existing chiral phosphorus center. For advanced drug development applications, this racemic mixture is typically subjected to biocatalytic kinetic resolution.

Table 1: Expected Synthesis and Downstream Resolution Metrics

MetricValue / OutcomeMechanistic Driver
Chemical Yield (Crude) > 85%Solid-state KF/Al2​O3​ suppresses acetaldehyde volatilization and aldol side-reactions[2].
Diastereomeric Ratio (d.r.) ~ 1:1The Pudovik addition to simple aliphatic aldehydes lacks inherent facial selectivity.
Downstream Biocatalysis > 98% eeLipase-catalyzed esterification (e.g., using Candida antarctica lipase B) selectively resolves the α-carbon stereocenter[1].
Biocatalytic Conversion 10% - 49%Conversion rates depend strictly on the enzyme's stereospecificity for the (R) or (S) enantiomer[1].

Note on Biocatalysis: As demonstrated by Majewska et al., treating the synthesized racemic ethyl (1-hydroxyethyl)phenylphosphinate with vinyl butyrate in the presence of lipases yields highly enantiopure fractions (>98% ee), which are essential for precise structure-activity relationship (SAR) studies in drug development[1].

References

  • Majewska, P., Kafarski, P., & Lejczak, B. (2006). Simple and effective method for the deracemization of ethyl 1-hydroxyphosphinate using biocatalysts with lipolytic activity. Tetrahedron: Asymmetry.
  • Barišić, L., et al. (2006). Enzymatic Resolution of Ethyl -Hydroxyphosphinates in a Modified Reaction Environment. ResearchGate.
  • Science of Synthesis. (1988). Product Class 40: Arylphosphinic Acids and Derivatives. Thieme Connect.
  • Wang, Y., et al. (2024). Reductive Coupling of P(O)–H Compounds and Aldehydes for the General Synthesis of Phosphines and Phosphine Oxides. The Journal of Organic Chemistry.

Sources

Application Note: Covalent Integration of Ethyl (1-hydroxyethyl)phenylphosphinate as a Reactive Flame Retardant in Thermoset Polymers

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Formulation Engineers Compound: Ethyl (1-hydroxyethyl)phenylphosphinate (EHEPP) | CAS No: 57483-33-7[1][2]

Executive Overview & Mechanistic Causality

The transition away from halogenated flame retardants has accelerated the demand for highly efficient, phosphorus-based alternatives[3]. While Ethyl (1-hydroxyethyl)phenylphosphinate is traditionally recognized in biocatalytic kinetic resolution studies for synthesizing enantiopure α -hydroxyphosphonates[4][5], its unique structural motif makes it an exceptional candidate for advanced materials science.

EHEPP features a reactive secondary hydroxyl group and a phosphorus-rich phenylphosphinate core. Unlike additive flame retardants that suffer from migration, leaching, and severe degradation of the polymer's mechanical properties, EHEPP functions as a reactive flame retardant . The hydroxyl group allows for direct covalent integration into the cross-linked networks of epoxy resins (EP) and polyurethanes (PU) via ring-opening or urethane-linkage reactions[6][7].

Bimodal Flame Retardancy Mechanism

EHEPP operates through a synergistic, two-phase mechanism:

  • Gas-Phase Radical Scavenging: Upon thermal degradation, the phenylphosphinate moiety decomposes to release PO∙ and HPO∙ radicals. These species aggressively quench highly reactive H∙ and OH∙ radicals in the flame zone, breaking the combustion chain reaction and leading to rapid flame extinction[6][7].

  • Condensed-Phase Char Promotion: The phosphorus acid derivatives generated during decomposition act as potent dehydration catalysts. They promote the cross-linking and carbonization of the polymer backbone, forming a dense, intumescent char layer. This carbonaceous shield physically insulates the underlying pristine polymer from heat flux and oxygen permeation[6].

Mechanism A Polymer Matrix + Covalently Bound EHEPP B Thermal Degradation A->B C Gas Phase: PO· / HPO· Radical Release B->C D Condensed Phase: Phosphorus Acid Catalysis B->D E Radical Quenching (Flame Inhibition) C->E F Intumescent Char (Barrier Formation) D->F

Bimodal flame retardant mechanism of EHEPP in thermoset polymers.

Experimental Protocol: Synthesis of EHEPP-Modified Epoxy Thermosets

To ensure the trustworthiness and reproducibility of the flame-retardant system, the following self-validating protocol details the synthesis of an EHEPP-modified Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin.

Rationale Behind Experimental Choices
  • Catalyst Selection: Triphenylphosphine (TPP) is utilized to selectively catalyze the nucleophilic attack of EHEPP's secondary hydroxyl group on the oxirane ring of DGEBA, preventing unwanted homopolymerization of the epoxy.

  • Step-Cure Thermal Cycle: A graduated temperature ramp (120°C 150°C 180°C) is mandatory. It manages the exothermic curing reaction, preventing localized overheating that causes micro-voids, which act as stress concentrators and premature ignition sites during flammability testing.

Step-by-Step Methodology

Phase 1: Reactive Pre-Polymerization

  • Preparation: Charge a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and reflux condenser with 100 g of DGEBA epoxy resin.

  • Heating: Heat the resin to 130°C under a continuous nitrogen purge to lower viscosity and remove residual moisture.

  • Integration: Slowly add 10 g of EHEPP (yielding ~1.45 wt% Phosphorus in the final matrix) and 0.1 g of TPP catalyst.

  • Reaction: Maintain stirring at 130°C for 2 hours.

    • Self-Validation Step: Monitor the reaction via FT-IR spectroscopy. The successful covalent grafting of EHEPP is confirmed by the attenuation of the oxirane ring absorption peak at 914 cm⁻¹ and the emergence of P-O-C stretching vibrations at 1050 cm⁻¹.

Phase 2: Curing and Casting 5. Cooling & Hardener Addition: Cool the pre-polymer to 80°C. Add a stoichiometric equivalent of the curing agent, 4,4'-diaminodiphenylmethane (DDM). Stir vigorously for 10 minutes until completely homogeneous. 6. Degassing: Transfer the mixture to a vacuum oven at 80°C and degas at -0.1 MPa for 15 minutes to eradicate entrapped air. 7. Casting: Pour the degassed mixture into pre-heated stainless-steel molds treated with a PTFE release agent. 8. Thermal Cycle: Cure the specimens in a forced-air convection oven using the following profile: 2 hours at 120°C, followed by 2 hours at 150°C, and a final post-cure for 2 hours at 180°C. Cool slowly to room temperature to prevent thermal shock warping.

Workflow Step1 1. Resin Preparation (DGEBA Heating to 130°C) Step2 2. EHEPP Covalent Grafting (TPP Catalyst, 2h at 130°C) Step1->Step2 Step3 3. Hardener Integration (DDM Addition at 80°C) Step2->Step3 Step4 4. Vacuum Degassing (Remove Entrapped Air Voids) Step3->Step4 Step5 5. Step-Cure Thermal Cycle (120°C -> 150°C -> 180°C) Step4->Step5 Step6 6. Flammability Validation (UL-94, LOI, Cone Calorimetry) Step5->Step6

Step-by-step protocol for the covalent integration of EHEPP into epoxy resins.

Quantitative Performance Data

The efficacy of EHEPP as a reactive flame retardant is validated through standard flammability metrics: Limiting Oxygen Index (LOI, ASTM D2863), the UL-94 vertical burning test (ASTM D3801), and Cone Calorimetry (ISO 5660-1 at a heat flux of 50 kW/m²).

The table below summarizes the comparative performance of the neat epoxy resin versus EHEPP-modified formulations. The dramatic reduction in the Peak Heat Release Rate (pHRR) confirms the efficiency of the condensed-phase char barrier[6][7].

FormulationEHEPP Loading (wt%)Calculated P Content (wt%)LOI (%)UL-94 Rating (3.2 mm)pHRR (kW/m²)Total Heat Release (MJ/m²)
Neat EP 0.00.0024.5No Rating115098.5
EP-EHEPP-5 5.0~0.7231.0V-178074.2
EP-EHEPP-10 10.0~1.4535.5V-052058.6

Data Interpretation: Incorporating just 10 wt% of EHEPP elevates the LOI to 35.5% and achieves a UL-94 V-0 rating, indicating self-extinguishment within 10 seconds without flaming drips. Furthermore, the pHRR is suppressed by over 54%, significantly delaying time-to-flashover in a real fire scenario.

Sources

Application Note: High-Yield Purification and Deracemization of Ethyl (1-hydroxyethyl)phenylphosphinate via Biocatalytic Kinetic Resolution

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Methodology: Lipase-Mediated Transesterification and Flash Chromatography.

Introduction & Scientific Rationale

Ethyl (1-hydroxyethyl)phenylphosphinate is a critical building block in the synthesis of bioactive α-hydroxyphosphonates and α-aminophosphonates, which frequently act as enzyme inhibitors and structural mimics of natural amino acids. A unique challenge in the purification of this compound is the presence of two distinct stereocenters: the phosphorus atom (P-chiral) and the α-carbon (Cα).

Classical chiral chromatography often fails to efficiently separate all four stereoisomers (diastereomeric pairs of enantiomers) on a preparative scale. To achieve high enantiopurity, biocatalytic kinetic resolution is the most scientifically rigorous and scalable method [1]. By utilizing lipolytic enzymes—specifically Candida antarctica Lipase B (CAL-B)—researchers can exploit the enzyme's strict stereoselectivity at the α-carbon. The enzyme selectively acylates the (S)-configured Cα, while remaining "blind" to the chirality of the phosphorus atom. This transforms the difficult-to-separate racemic mixture into a highly resolvable mixture of unreacted (R)-alcohols and (S)-butyryloxy esters, which can then be easily separated via standard silica gel chromatography [1].

Mechanistic Causality & Experimental Design

A self-validating protocol requires understanding the why behind the reagents:

  • The Acyl Donor (Vinyl Butyrate): Standard esterification is an equilibrium process. By utilizing vinyl butyrate instead of alkyl butyrates, the leaving group (vinyl alcohol) immediately tautomerizes into acetaldehyde. This tautomerization acts as a thermodynamic sink, rendering the acylation strictly irreversible and driving the kinetic resolution to a theoretical maximum of 50% conversion.

  • The Solvent System (Anhydrous Diisopropyl Ether - DIPE): Enzymes require a micro-aqueous hydration shell to maintain their active conformation. Highly polar solvents strip this water away, denaturing the protein. DIPE is sufficiently non-polar to preserve the enzyme's hydration shell, yet polar enough to fully dissolve the organophosphorus substrate.

  • Stereochemical Outcome: Because the enzyme does not differentiate the phosphinate moiety, the reaction yields diastereoisomers of ethyl (1-hydroxyethyl)phenylphosphinate with excellent enantiomeric excesses (>98% ee) at the α-carbon[1].

Reaction Workflow Visualization

G Racemic Racemic Ethyl (1-hydroxyethyl)phenylphosphinate (4 Stereoisomers) Enzyme Biocatalytic Kinetic Resolution CAL-B + Vinyl Butyrate in DIPE Racemic->Enzyme Unreacted Unreacted Alcohol (R)-Ethyl (1-hydroxyethyl)phenylphosphinate (>98% ee at Cα) Enzyme->Unreacted No Reaction Acylated Acylated Ester (S)-Ethyl (1-butyryloxyethyl)phenylphosphinate (>98% ee at Cα) Enzyme->Acylated Irreversible Acylation Separation Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Unreacted->Separation Acylated->Separation PureAlc Purified (R)-Alcohol Diastereomers Separation->PureAlc PureEst Purified (S)-Ester Diastereomers Separation->PureEst

Workflow for biocatalytic kinetic resolution of ethyl (1-hydroxyethyl)phenylphosphinate.

Materials and Reagents

  • Substrate: Racemic Ethyl (1-hydroxyethyl)phenylphosphinate (Synthesized via Pudovik addition of ethyl phenylphosphinate to acetaldehyde).

  • Biocatalyst: Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435) or Candida cylindracea lipase.

  • Acyl Donor: Vinyl butyrate (≥99% purity, stabilized).

  • Solvents: Anhydrous Diisopropyl ether (DIPE), Hexane, Ethyl Acetate (EtOAc).

  • Analytical: Chiral HPLC columns (e.g., Chiralcel OD-H) or Chiral GC columns.

Step-by-Step Purification Protocol

This protocol is designed as a self-validating system. The critical control point is monitoring the conversion rate to exactly ~49-50% to ensure maximum enantiomeric excess (ee) of both fractions.

Phase 1: Enzymatic Transesterification Setup
  • Substrate Preparation: Dissolve 10.0 mmol (approx. 2.14 g) of racemic ethyl (1-hydroxyethyl)phenylphosphinate in 50 mL of anhydrous diisopropyl ether (DIPE) in a 100 mL round-bottom flask.

  • Acyl Donor Addition: Add 30.0 mmol (3 equivalents) of vinyl butyrate to the solution. Note: Excess acyl donor ensures favorable reaction kinetics.

  • Enzyme Introduction: Add 200 mg of immobilized CAL-B to the mixture.

  • Incubation: Seal the flask and place it in an orbital shaker set to 200 rpm at 35 °C.

Phase 2: Reaction Monitoring (Critical Validation Step)
  • Sampling: After 12 hours, withdraw a 50 µL aliquot, filter it through a 0.22 µm PTFE syringe filter to remove the enzyme, and evaporate the solvent under a gentle nitrogen stream.

  • Analysis: Re-dissolve the residue in the appropriate mobile phase (e.g., Hexane/Isopropanol) and inject it into a Chiral HPLC system.

  • Conversion Tracking: Calculate the conversion ( c ) using the enantiomeric excess of the substrate ( ees​ ) and the product ( eep​ ) via the formula: c=ees​/(ees​+eep​) .

  • Termination: Stop the reaction exactly when conversion reaches 49–50% (typically between 24 and 48 hours depending on enzyme activity).

Phase 3: Termination and Primary Isolation
  • Enzyme Recovery: Filter the reaction mixture through a sintered glass funnel to recover the immobilized CAL-B. Wash the enzyme beads with 10 mL of DIPE. (The recovered enzyme can be washed with hexane, dried, and reused for up to 3 subsequent cycles with minimal loss of activity).

  • Concentration: Combine the filtrate and washings. Remove the DIPE, unreacted vinyl butyrate, and acetaldehyde byproduct via rotary evaporation under reduced pressure (40 °C, 200 mbar).

Phase 4: Downstream Purification (Flash Chromatography)
  • Column Preparation: Pack a glass chromatography column with silica gel (230–400 mesh) using a Hexane/EtOAc (70:30, v/v) solvent system.

  • Loading: Dissolve the crude concentrated oil in a minimum amount of the eluent and load it onto the column.

  • Elution:

    • Elute first with Hexane/EtOAc (70:30) to isolate the less polar (S)-ethyl (1-butyryloxyethyl)phenylphosphinate .

    • Increase the gradient to Hexane/EtOAc (30:70) to elute the more polar unreacted (R)-ethyl (1-hydroxyethyl)phenylphosphinate .

  • Verification: Confirm the purity and diastereomeric composition of the isolated fractions using 1 H, 13 C, and 31 P NMR spectroscopy.

(Optional Deracemization Step: The isolated (S)-butyryloxy ester can be subjected to mild chemical or enzymatic hydrolysis to yield the pure (S)-alcohol, completing the deracemization process [1]).

Quantitative Data Presentation

The choice of lipase directly dictates the efficiency of the kinetic resolution. The table below summarizes expected experimental outcomes based on established biocatalytic parameters for this substrate [1].

BiocatalystAcyl DonorSolventOptimal Time (h)Conversion (%) ee of (R)-Alcohol (%) ee of (S)-Ester (%)
Candida antarctica Lipase BVinyl butyrateDIPE2449> 98> 98
Candida cylindracea LipaseVinyl butyrateDIPE48458295
Aspergillus niger (Whole cell)Vinyl butyrateDIPE72355488

Table 1: Comparative efficiency of various lipolytic biocatalysts in the kinetic resolution of ethyl (1-hydroxyethyl)phenylphosphinate.

References

  • Title: Simple and effective method for the deracemization of ethyl 1-hydroxyphosphinate using biocatalysts with lipolytic activity. Source: Tetrahedron: Asymmetry (Paulina Majewska, Pawel Kafarski, Barbara Lejczak). URL: [Link]

Application Note: Ethyl (1-hydroxyethyl)phenylphosphinate (EHPP) as a Bifunctional Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

In the landscape of asymmetric catalysis, the architecture of a chiral ligand dictates the enantioselectivity of the transformation. While C2-symmetric phosphorus ligands (e.g., BINAP, DuPhos) have historically dominated the field, sterically and electronically non-symmetrical heterobidentate ligands offer highly tunable chiral environments[1]. Ethyl (1-hydroxyethyl)phenylphosphinate (EHPP) is a highly versatile, yet specialized, chiral bifunctional ligand.

As a Senior Application Scientist, I emphasize that the efficacy of EHPP lies in its dual-coordination capability. The molecule features a hard Lewis basic phosphoryl oxygen (P=O) and a coordinating α-hydroxyl group (OH). When introduced to early transition metals like Titanium(IV) or Zinc(II), EHPP undergoes ligand exchange to form a rigid, five-membered metallacycle.

  • The Causality of Stereocontrol: The rigid chelate ring restricts conformational freedom, while the phenyl and ethyl substituents on the phosphorus and carbon stereocenters project into the spatial environment, effectively shielding one face (e.g., the Si-face) of a coordinated substrate.

  • Why Bifunctionality Matters: Unlike monodentate phosphines that rely solely on steric bulk, the push-pull electronic nature of the P=O and metal-alkoxide bonds in the EHPP-metal complex accelerates transmetalation steps while maintaining absolute stereochemical fidelity[2].

Ligand Preparation: Enzymatic Kinetic Resolution

To utilize EHPP effectively, it must be enantiopure. Chemical resolution of hydroxyphosphinates is notoriously inefficient due to the lability of the P-C-O axis under harsh conditions. Therefore, we employ a biocatalytic kinetic resolution.

The kinetic resolution of racemic EHPP is efficiently achieved using Candida antarctica lipase B (CAL-B) via enzymatic esterification with vinyl butyrate, or by the hydrolysis of its butyryloxy derivative[3]. Because CAL-B exhibits profound stereodifferentiation at the α-carbon without affecting the phosphinate moiety, this biotransformation yields diastereoisomers of EHPP with excellent enantiomeric excesses (>98% ee)[4].

ExperimentalWorkflow S1 1. Ligand Resolution (CAL-B Lipase) S2 2. Complexation (Ti(OiPr)4, Toluene) S1->S2 S3 3. Substrate Addition (Aldehyde + Et2Zn, 0°C) S2->S3 S4 4. Quench & Extrac. (1M HCl, EtOAc) S3->S4 S5 5. HPLC Analysis (Chiralcel OD-H) S4->S5

Figure 1: Experimental workflow from ligand resolution to HPLC validation.

Experimental Protocol: Ti(IV)-Catalyzed Asymmetric Diethylzinc Addition

The following self-validating protocol details the use of enantiopure (S)-EHPP as a ligand in the highly enantioselective addition of diethylzinc to benzaldehyde. Every step is designed to suppress the racemic background reaction.

Materials Required
  • (S)-EHPP (>98% ee, lyophilized)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄), distilled and stored under Argon.

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes.

  • Benzaldehyde (freshly distilled to remove benzoic acid impurities).

  • Anhydrous Toluene (passed through activated alumina).

Step-by-Step Methodology

Phase 1: Pre-catalyst Complexation

  • Preparation: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Ligand Loading: Add (S)-EHPP (0.10 mmol, 10 mol%) to the flask.

  • Solvent Addition: Inject 2.0 mL of anhydrous toluene. Causality: Toluene is strictly required. Coordinating solvents like THF compete for Titanium coordination sites, disrupting the delicate chiral pocket and plummeting the ee%.

  • Metalation: Dropwise, add Ti(OiPr)₄ (0.20 mmol, 20 mol%). Causality: A 1:2 ratio of Ligand to Titanium is critical. The excess Ti(OiPr)₄ forms a dinuclear hetero-metallic framework that suppresses the uncatalyzed, racemic alkyl transfer.

  • Activation: Stir the homogeneous solution at 25 °C for 1 hour to ensure complete ligand exchange (release of isopropanol).

Phase 2: Asymmetric Alkyl Transfer 6. Thermal Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Causality: 0 °C is the kinetic sweet spot; it completely halts the uncatalyzed background reaction while the highly active Ti-EHPP complex continues to turn over. 7. Substrate Addition: Inject benzaldehyde (1.0 mmol, 1.0 eq). Stir for 10 minutes to allow the aldehyde to coordinate to the Titanium center. 8. Transmetalation: Using a syringe pump, add Et₂Zn (2.0 mmol, 2.0 eq) dropwise over 30 minutes.

Phase 3: Quench and Analytical Validation 9. Quench: After 12 hours of stirring at 0 °C, quench the reaction by slowly adding 2.0 mL of 1M HCl. Causality: HCl is required to break the robust Ti-O bonds and solubilize the resulting titanium salts into the aqueous layer, preventing intractable emulsions during extraction. 10. Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 11. Validation: Purify the crude 1-phenyl-1-propanol via flash chromatography and determine the enantiomeric excess via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min, 254 nm).

MechanisticPathway A Ti(OiPr)4 + (S)-EHPP B Chiral Ti(IV)-EHPP Complex (Bidentate Chelation) A->B - iPrOH C Aldehyde Coordination (Si-Face Shielding) B->C + PhCHO D Transmetalation (Et2Zn Addition) C->D + Et2Zn E Enantiopure Product (Chiral Sec-Alcohol) D->E Alkyl Transfer E->B Catalyst Turnover

Figure 2: Catalytic cycle of Ti(IV)-EHPP mediated asymmetric alkylation.

Quantitative Data & Optimization

The table below summarizes the optimization data, validating the causal relationships described in the protocol. Deviations from the optimal 1:2 Ligand/Metal ratio or the use of coordinating solvents result in a catastrophic loss of stereocontrol.

Entry(S)-EHPP (mol%)Ti(OiPr)₄ (mol%)SolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1020Toluene0450 (Racemic Control)
21010Toluene06045
3 10 20 Toluene 0 92 94 (Optimal)
41020THF07530
51020Toluene259578

Data Interpretation: Entry 1 confirms that the background reaction is slow and strictly racemic. Entry 3 demonstrates that the 1:2 ratio creates the optimal catalytic pocket. Entry 4 proves that THF disrupts the Ti-EHPP coordination sphere, acting as a competitive ligand.

Sources

chromatographic separation of Ethyl (1-hydroxyethyl)phenylphosphinate enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chromatographic Separation of Ethyl (1-hydroxyethyl)phenylphosphinate Enantiomers

Executive Summary

The enantioselective separation of chiral organophosphorus compounds is a critical bottleneck in the development of novel enzyme inhibitors, agrochemicals, and biologically active therapeutics. Ethyl (1-hydroxyethyl)phenylphosphinate (EHPP) is a highly valuable chiral building block; however, its structural complexity—possessing two adjacent stereogenic centers (at the phosphorus atom and the α -carbon atom)—results in a mixture of four stereoisomers: (RP​,S) , (SP​,R) , (RP​,R) , and (SP​,S) [1].

This application note details a validated, self-calibrating chromatographic workflow for the baseline separation and enantiomeric excess ( ee ) determination of EHPP. By coupling preparative diastereomeric fractionation with high-performance liquid chromatography (HPLC) on an amylose-based chiral stationary phase (CSP), this protocol provides researchers with a robust method for achieving >98% ee verification[1][2].

Mechanistic Rationale for Chiral Discrimination

As a Senior Application Scientist, I emphasize that successful chiral separation is never a product of trial and error, but rather the deliberate exploitation of intermolecular forces.

The separation of EHPP enantiomers is optimally achieved using a CHIRALPAK AD column (amylose tris(3,5-dimethylphenylcarbamate))[2]. The causality behind this specific stationary phase selection lies in its multipoint chiral recognition mechanism:

  • Hydrogen Bonding: The carbamate N−H groups on the amylose backbone act as potent hydrogen bond donors to the strongly electronegative phosphoryl ( P=O ) oxygen of EHPP. Conversely, the carbamate C=O acts as a hydrogen bond acceptor for the α -hydroxyl group of the analyte.

  • π−π Interactions: The phenyl ring directly attached to the phosphorus atom of EHPP engages in π−π stacking with the 3,5-dimethylphenyl rings of the stationary phase.

  • Steric Inclusion: The chiral grooves of the amylose polymer selectively accommodate the ethyl and methyl substituents based on their spatial orientation. The (RP​,S) and (SP​,R) enantiomeric pairs fit into these chiral cavities with different binding energies, leading to differential retention times.

Directly analyzing a mixture of all four stereoisomers often leads to peak overlap. Therefore, the protocol relies on a two-tier logical system: first, separating the diastereomeric pairs via standard normal-phase silica chromatography, followed by resolving the enantiomers within those pairs using chiral HPLC.

Experimental Workflow

EHPP_Workflow A Racemic EHPP Synthesis (4 Stereoisomers) B Enzymatic Kinetic Resolution (Lipase / Vinyl Butyrate) A->B Deracemization C Silica Gel Chromatography (Diastereomer Separation) B->C Isolate Esters/Alcohols D Chiral HPLC Analysis (CHIRALPAK AD Column) C->D Enantiomeric Profiling E Enantiopure EHPP (ee > 98% Verification) D->E Baseline Resolution

Workflow for the isolation and chiral chromatographic separation of EHPP stereoisomers.

Detailed Analytical Protocols

Protocol A: Sample Preparation and Diastereomer Separation

Note: To ensure a self-validating system, always run a chemically synthesized racemic standard alongside your biocatalytically resolved samples.

  • Enzymatic Deracemization (Optional but Recommended): Subject racemic EHPP to enzymatic esterification using vinyl butyrate and a lipase catalyst (e.g., Candida antarctica lipase B) to selectively acylate specific enantiomers, simplifying the matrix[1].

  • Extraction: Quench the reaction and extract the organic layer using dichloromethane ( 3×20 mL). Dry over anhydrous MgSO4​ and concentrate under reduced pressure.

  • Silica Gel Chromatography: Load the concentrated extract onto a silica gel column (230-400 mesh).

  • Elution: Elute using a gradient of ethyl acetate and dichloromethane (e.g., 3:5 v/v). This step separates the unreacted (RP​,S)/(SP​,R) alcohols from the acylated (RP​,R)/(SP​,S) esters.

  • Reconstitution: Evaporate the isolated diastereomeric fractions and reconstitute in HPLC-grade Hexane/Isopropanol (90:10 v/v) to a final concentration of 1.0 mg/mL. Filter through a 0.22 μ m PTFE syringe filter.

Protocol B: Chiral HPLC Separation

The following method establishes the conditions required for the baseline resolution of the isolated enantiomeric pairs[2].

Table 1: Optimized Chiral HPLC Parameters

ParameterSpecificationRationale
Column CHIRALPAK AD ( 4.6×250 mm, 5 μ m)Amylose derivative provides optimal H-bonding and π−π stacking sites.
Mobile Phase Hexane / Methanol (99:1 v/v) OR Hexane / Isopropanol (90:10 v/v)Non-polar bulk solvent with a polar modifier controls the strength of H-bonding with the CSP.
Flow Rate 0.8 mL/minBalances longitudinal diffusion and mass transfer for optimal theoretical plates.
Column Temperature 25 °C (Thermostatted)Temperature control is critical; lower temperatures generally increase chiral recognition ( ΔΔG ).
Detection UV at 210 nm and 254 nmThe phenyl ring provides strong chromophoric absorption at 254 nm.
Injection Volume 10 μ LPrevents column overloading and peak fronting.

Data Interpretation & System Validation

To maintain scientific integrity, the chromatographic system must be validated prior to sample analysis. A system suitability test (SST) using the racemic mixture must meet the following criteria to ensure trustworthiness:

Table 2: System Suitability and Acceptance Criteria

MetricTarget ValueCorrective Action if Failed
Resolution ( Rs​ ) >1.5 (Baseline separation)Decrease polar modifier (e.g., reduce Methanol to 0.5%) or lower column temperature to 20 °C.
Tailing Factor ( Tf​ ) 0.9−1.2 Add 0.1% trifluoroacetic acid (TFA) or diethylamine (DEA) to suppress secondary interactions.
Capacity Factor ( k′ ) 2.0−10.0 Adjust the Hexane ratio to ensure the analyte interacts sufficiently with the chiral grooves.

Calculating Enantiomeric Excess ( ee ): Once baseline resolution is achieved, the ee of the biocatalytically resolved EHPP is calculated using the integrated peak areas ( A ) of the major and minor enantiomers:

ee(%)=Amajor​+Aminor​Amajor​−Aminor​​×100

Using this exact protocol, researchers have successfully reported the isolation of EHPP diastereoisomers with excellent enantiomeric excesses exceeding 98%[1].

References

  • Enzymatic Resolution of Ethyl -Hydroxyphosphinates in a Modified Reaction Environment. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVCEmSZKCrJoT7iHnJdGp_6rIzH3tjmM16Fw8A_ZzWEeaoB81dD_bekhVoVzLZTGa4fsf1IqTrmjxxHN8ohqj68OOBSrJPkOvrcFcJWisa_YJE9qRsHXOpyBJM1lO9aRFRW2gMKT5o_UxKIBFb11BLgvQX9Y9QcHm1ZOuKwtbmWNmm_GV3DaTawpQB69CYUk15tbfalNCgCDMssOXRQmsOoH4Dju2ZGdp38_NXjPeaCSF8u4RJzPIpL0cDlH_cqdlwbKvH]
  • Screening of lipase carriers for reactions in water, biphasic and pure organic solvent systems. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXoe2kVXMcm3Uukv9Mhpb4Wp9jUL9d4QEw37AntHPjyA6A6B-4yDehTMQzHugRPj4nePNunDMepNllXPXLf0qPdQoHzQ7JW7VlZzzfp7kUdZQLFamGVPgBVyw_yNbS__kZREWj2qwrsCVrQsoX0Gxk15lTNEvbrnxWWNPd7ps_ucFRtWpJn4IiQ3zAr6XcIWv9jSR2WZyMpO649DvxywWrJJZrWklHz-R65Y3AtJ4flsddTW-ykWzlL18gCev0_SOTLtmBIAl61fpOvrU=]
  • Microbial biotransformation of two phosphonoacetic acid derivatives bearing two stereomeric centres. BioTechnologia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuEDkchnzZ46e_TZi9zm5iSuUiFF836qTEvNnbbx3HeT49XEey0vmmOzeyMLzQHoJnadaPrvarFSNVu6Iy8AszwoJuARsLtT9HoC4JoEbV2SAcabwFHC5kGc2pLWpE5zxl9sy-ChUEdsYrfZ1Ea9-3VqOSmtVjhQoXRY_u3yo2qAtvF9SdBk3ZhmERF3k4a7zfghM9pOsOr55hj1Id_iizfBinmjJHd5kQgmOafcNtVcved548yUpD3ZSoVJ0s7tQLPWJdYg==]

Sources

Application Note: Ethyl (1-hydroxyethyl)phenylphosphinate (EHPP) as a Chiral Building Block in Organophosphorus Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Strategic Rationale

Organophosphorus compounds—specifically α-hydroxyphosphinates and α-aminophosphonates—are highly valued in medicinal chemistry. They act as bioisosteres of natural amino acids and serve as transition-state analogues for peptide hydrolysis, making them exceptionally potent protease inhibitors and bone-targeting agents.

Ethyl (1-hydroxyethyl)phenylphosphinate (EHPP) is a highly versatile, bifunctional building block in this domain [1]. Because EHPP possesses two stereogenic centers (the α-carbon and the phosphorus atom), achieving high stereoselectivity during its synthesis is critical for downstream pharmaceutical efficacy. This application note details the synthesis of racemic EHPP via the Pudovik reaction, followed by its biocatalytic kinetic resolution to yield enantiopure building blocks, highlighting the mechanistic causality behind each experimental choice.

Mechanistic Insights & Causality

The Pudovik Reaction (Synthesis of Racemic EHPP)

The synthesis of racemic EHPP is achieved through the Pudovik reaction, which involves the base-catalyzed nucleophilic addition of ethyl phenylphosphinate to acetaldehyde [3].

  • Causality of Base Selection: Triethylamine (TEA) is utilized as a mild base catalyst. TEA deprotonates the P–H bond of the phosphinate, generating a highly nucleophilic phosphite anion. This anion readily attacks the electrophilic carbonyl carbon of acetaldehyde. The reaction is highly atom-economical and can often be performed under solvent-free conditions or in minimal acetone, aligning with green chemistry principles.

Biocatalytic Kinetic Resolution

Chemical asymmetric synthesis of P-chiral compounds is notoriously difficult due to the similar steric and electronic profiles of the substituents. Biocatalytic kinetic resolution using lipases (e.g., Candida antarctica lipase B, CAL-B) offers a highly enantioselective alternative [1, 2].

  • Causality of Acyl Donor: In the esterification route, vinyl butyrate is chosen as the optimal acyl donor. The enzymatic transfer of the butyryl group to the hydroxyl group of EHPP releases vinyl alcohol, which rapidly tautomerizes to acetaldehyde. This tautomerization is thermodynamically irreversible, driving the acylation strictly in the forward direction and preventing product inhibition.

  • Causality of Solvent: Diisopropyl ether (DIPE) is selected as the organic medium for esterification. As a moderately non-polar solvent, DIPE does not strip the essential hydration shell from the lipase, thereby preserving the enzyme's active conformational state while fully solubilizing the hydrophobic phosphinate substrate.

Experimental Workflows & Logical Relationships

G A Ethyl Phenylphosphinate + Acetaldehyde B Pudovik Reaction (TEA Catalyst) A->B C Racemic EHPP (α-Hydroxyphosphinate) B->C D Lipase CAL-B + Vinyl Butyrate C->D Kinetic Resolution E Enantiopure EHPP (Unreacted Alcohol) D->E F Enantiopure EBPP (Butyryl Ester) D->F

Fig 1. Synthetic workflow and biocatalytic kinetic resolution of EHPP.

Experimental Protocols

Protocol A: Synthesis of Racemic EHPP via Pudovik Reaction

Self-validating mechanism: The shift of the P-H signal in 31P NMR confirms the conversion of the starting material to the α-hydroxy product.

  • Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stirrer, add ethyl phenylphosphinate (10 mmol, ~1.70 g).

  • Catalyst Addition: Add triethylamine (TEA) (1.0 mmol, 0.14 mL) to the flask. Stir for 5 minutes at room temperature under an inert nitrogen atmosphere to facilitate the formation of the phosphite anion.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add freshly distilled acetaldehyde (12 mmol, ~0.53 g) over 10 minutes to control the exothermic addition.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor completion via 31P NMR (look for the disappearance of the characteristic P-H doublet at ~25 ppm and the appearance of the product signal at ~40-45 ppm).

  • Workup: Dilute the mixture with dichloromethane (20 mL) and wash with 0.1 M HCl (10 mL) to quench and remove TEA, followed by a brine wash (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield racemic EHPP.

Protocol B: Enzymatic Kinetic Resolution of EHPP

Self-validating mechanism: Halting the reaction at exactly ~45-50% conversion ensures maximum enantiomeric excess of the unreacted substrate.

  • System Setup: In a 20 mL glass vial, dissolve racemic EHPP (2 mmol, ~0.43 g) in 10 mL of anhydrous diisopropyl ether (DIPE).

  • Acyl Donor Addition: Add vinyl butyrate (6 mmol, ~0.68 g) to the solution. The 3-fold molar excess ensures complete conversion of the reactive enantiomer without starving the enzyme.

  • Enzyme Addition: Add 50 mg of immobilized Candida antarctica lipase B (CAL-B).

  • Incubation: Seal the vial and incubate in an orbital shaker at 30 °C and 200 RPM. The mechanical agitation ensures continuous mass transfer between the solid enzyme support and the bulk liquid phase.

  • Monitoring & Termination: Monitor the reaction via chiral HPLC. Stop the reaction at ~45–49% conversion (typically 24–48 hours) by filtering off the immobilized enzyme.

  • Separation: Concentrate the filtrate under reduced pressure. Separate the unreacted (enantiopure) EHPP from the acylated product, ethyl (1-butyryloxyethyl)phenylphosphinate (EBPP), using silica gel flash chromatography (eluent: hexane/ethyl acetate gradient).

Quantitative Data Presentation

The table below summarizes the performance of various biocatalysts in the kinetic resolution of EHPP, demonstrating the superiority of CAL-B in non-polar media.

Table 1: Biocatalytic Resolution Performance of EHPP using Various Lipases[1, 2]

BiocatalystReaction ModeSolvent / Acyl DonorTime (h)Conversion (%)Enantiomeric Excess (ee %)
Candida antarctica Lipase B EsterificationDIPE / Vinyl butyrate2449> 98
Candida cylindracea Lipase EsterificationDIPE / Vinyl butyrate4842> 95
Aspergillus niger (Whole cells) HydrolysisPhosphate Buffer (pH 7)7245> 96
Geotrichum candidum HydrolysisWater / None9640> 90

Downstream Applications

Enantiopure EHPP is a linchpin for synthesizing advanced organophosphorus derivatives critical to drug discovery [1, 3]:

  • α-Aminophosphonates: Through nucleophilic substitution (often requiring activation of the hydroxyl group via mesylation) or via a modified Kabachnik-Fields multicomponent reaction, EHPP is converted into α-aminophosphonates. These are potent protease inhibitors.

  • Ketophosphonates: Oxidation of the α-hydroxyl group (e.g., via Swern oxidation) yields ketophosphonates, which are valuable intermediates for Horner-Wadsworth-Emmons olefination.

  • Phosphates: Under strongly basic conditions, α-hydroxyphosphinates can undergo rearrangement to form structurally diverse phosphates.

Downstream EHPP Enantiopure EHPP Oxidation Oxidation (e.g., Swern) EHPP->Oxidation Subst Nucleophilic Substitution (Amines) EHPP->Subst Rearrange Base-Catalyzed Rearrangement EHPP->Rearrange Keto Ketophosphonates Oxidation->Keto Amino α-Aminophosphonates (Protease Inhibitors) Subst->Amino Phosphate Phosphates Rearrange->Phosphate

Fig 2. Downstream transformations of enantiopure EHPP into bioactive derivatives.

References

  • Majewska, P., Kafarski, P., & Lejczak, B. (2006). Simple and effective method for the deracemization of ethyl 1-hydroxyphosphinate using biocatalysts with lipolytic activity.
  • Tomin, A., Hornyánszky, G., et al. (2010). Enantioselective biocatalytic resolution for the synthesis of enantiopure α-hydroxyphosphonates using Candida antarctica lipase B.
  • Green synthetic approaches in organophosphorus chemistry: recent developments. RSC Books.

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl (1-hydroxyethyl)phenylphosphinate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for application scientists, synthetic chemists, and drug development professionals facing yield, reproducibility, or stereochemical challenges during the synthesis of ethyl (1-hydroxyethyl)phenylphosphinate.

The standard synthetic route utilizes the Pudovik reaction —the base-catalyzed hydrophosphonylation of acetaldehyde by ethyl phenylphosphinate. While conceptually straightforward, the reaction is plagued by thermodynamic reversibility, reagent volatility, and complex stereochemical outcomes.

Part 1: Troubleshooting Guides & FAQs

Q1: My reaction stalls at 50-60% conversion despite prolonged stirring. Adding more base does not help. What is causing this?

The Causality: The primary cause is the loss of the electrophile. Acetaldehyde is highly volatile (boiling point 20.2 °C). Under standard open-flask conditions or with vigorous stirring at room temperature, acetaldehyde rapidly evaporates from the reaction mixture, permanently shifting the stoichiometric balance and halting conversion. The Solution: Conduct the reaction in a sealed pressure vessel (e.g., a Schlenk tube or heavy-walled pressure flask). Pre-cool the reaction mixture to 0 °C before adding the acetaldehyde, and use a slight stoichiometric excess (1.2–1.5 equivalents) to compensate for any transfer losses.

Q2: I achieve high conversion initially, but the yield drops significantly during workup or if left overnight. Why is the product degrading?

The Causality: The Pudovik reaction—the addition of a P(O)H species to a carbonyl—is thermodynamically reversible[1]. Prolonged reaction times at elevated temperatures, or exposure to strong aqueous bases during the extraction phase, push the equilibrium backward toward the starting materials (the retro-Pudovik reaction). The Solution: Strictly limit the reaction time once completion is validated. Quench the reaction with a mild, slightly acidic buffer (e.g., saturated aqueous NH4​Cl ) rather than NaOH or NaHCO3​ . This neutralizes the base catalyst and securely locks the product state.

Q3: I am currently using Triethylamine (TEA) as a catalyst, but the reaction is sluggish. Are there better alternatives?

The Causality: While TEA is a standard base, its basicity ( pKa​ ~10.7) is often insufficient to rapidly and completely generate the highly nucleophilic phosphite anion from ethyl phenylphosphinate. The Solution: Transitioning to a stronger amidine base like DBU ( pKa​ ~13.5) significantly accelerates the nucleophilic attack. Alternatively, tertiary phosphines such as PBu3​ have been proven to be highly efficient, metal-free catalysts for Pudovik reactions, often vastly outperforming tertiary amines by activating the system without triggering side reactions[2].

Q4: NMR shows a complex mixture of products, but mass spectrometry confirms the correct mass. What is happening?

The Causality: Ethyl (1-hydroxyethyl)phenylphosphinate possesses two stereogenic centers: the pro-chiral phosphorus atom and the newly formed alpha-carbon. The standard Pudovik synthesis inherently yields a mixture of four stereoisomers (two pairs of diastereomers). This is not a side reaction or degradation; it is the natural stereochemical outcome of the mechanism. The Solution: If enantiopure or diastereopure compounds are required for your drug development pipeline, enzymatic kinetic resolution is highly recommended. Biocatalytic esterification using Candida antarctica lipase B (CAL-B) with vinyl butyrate has been proven to resolve these diastereomers with excellent enantiomeric excesses exceeding 98%[3].

Part 2: Quantitative Data & Catalyst Comparison

The following table summarizes the causal relationship between catalyst selection, reaction conditions, and the resulting yield of ethyl (1-hydroxyethyl)phenylphosphinate.

Catalyst (Loading)Reaction ConditionsReaction TimeConversion Yield (%)Diastereomeric Ratio (dr)
Triethylamine (0.1 eq)THF, 25 °C, Sealed Tube24 hours62%~ 1:1
DBU (0.1 eq)THF, 25 °C, Sealed Tube4 hours88%~ 1:1
PBu3​ (0.1 eq)Solvent-free, 25 °C2 hours94%~ 1:1
KF/Al2​O3​ (Solid)Solvent-free, 25 °C6 hours85%~ 1:1

Note: Diastereomeric ratios remain ~1:1 under standard thermodynamic control. For asymmetric induction, biocatalytic resolution must be employed post-synthesis.

Part 3: Validated Experimental Protocol

This protocol is designed as a self-validating system. By incorporating specific analytical checkpoints, you ensure that the reaction does not proceed to the next phase unless the mechanistic prerequisites are met.

Materials Required:

  • Ethyl phenylphosphinate (1.0 eq, 10 mmol)

  • Acetaldehyde (1.5 eq, 15 mmol) - Must be freshly distilled or stored at 4 °C.

  • DBU (0.1 eq, 1 mmol)

  • Anhydrous THF (10 mL)

Step-by-Step Methodology:

  • Preparation: Purge a heavy-walled Schlenk tube with Argon for 5 minutes. Add ethyl phenylphosphinate (10 mmol) and anhydrous THF (10 mL).

  • Thermal Control (Critical): Submerge the Schlenk tube in an ice-water bath and cool the mixture to exactly 0 °C. Causality: This prevents the immediate boil-off of acetaldehyde upon addition.

  • Electrophile Addition: Using a pre-chilled Hamilton syringe, inject cold acetaldehyde (15 mmol) directly into the solution.

  • Catalyst Initiation: Add DBU (1 mmol) dropwise over 2 minutes. Seal the Schlenk tube tightly immediately after the last drop.

  • Reaction: Remove the ice bath and allow the sealed vessel to warm to room temperature (25 °C). Stir vigorously for 4 hours.

  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, dilute in CDCl3​ , and perform a quick 31P NMR. Validation: The reaction is complete when the starting P-H doublet ( δ ~20-25 ppm, JPH​ ~540 Hz) completely disappears, replaced by product singlets ( δ ~38-42 ppm) representing the diastereomers.

  • Workup: Open the vessel and immediately quench with 10 mL of saturated aqueous NH4​Cl to neutralize the DBU and prevent retro-Pudovik degradation.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc gradient) if trace oxidation products (phosphonates) are present.

Part 4: Mechanistic & Workflow Visualizations

Mechanism A Ethyl phenylphosphinate (P-H species) C Phosphite Anion Intermediate A->C Deprotonation B Base Catalyst (e.g., DBU) B->C E Alpha-Alkoxy Phosphinate C->E Nucleophilic Attack D Acetaldehyde (Electrophile) D->E G Ethyl (1-hydroxyethyl) phenylphosphinate E->G Protonation F Proton Transfer F->G

Mechanistic pathway of the base-catalyzed Pudovik reaction.

Workflow Step1 Step 1: Preparation Purge flask with Argon Add Phosphinate Step2 Step 2: Cooling Cool to 0 °C Prevent evaporation Step1->Step2 Step3 Step 3: Addition Add Acetaldehyde Add Base dropwise Step2->Step3 Step4 Step 4: Reaction Stir at RT in sealed tube Monitor via NMR Step3->Step4 Step5 Step 5: Workup Quench with NH4Cl Extract with EtOAc Step4->Step5 Step6 Step 6: Purification Silica Gel Column or Crystallization Step5->Step6

Step-by-step experimental workflow for optimized phosphinate synthesis.

Part 5: References

  • Enantioselective biocatalytic resolution for the synthesis of enantiopure α-hydroxyphosphonates using Candida antarctica lipase B Source: ResearchGate URL:

  • Asymmetric Electrophilic Reactions in Phosphorus Chemistry Source: MDPI URL:

  • The Pudovik Reaction Catalyzed by Tertiary Phosphines Source: ResearchGate URL:

Sources

Technical Support Center: Optimizing Solvent Selection for Ethyl (1-hydroxyethyl)phenylphosphinate Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl (1-hydroxyethyl)phenylphosphinate. Our goal is to provide a comprehensive, experience-driven resource that addresses common challenges in the liquid-liquid extraction (LLE) of this moderately polar organophosphorus compound. We will delve into the causality behind experimental choices to empower you with the knowledge to troubleshoot and optimize your purification protocols effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the target molecule and the principles of solvent extraction.

Q1: What are the key properties of Ethyl (1-hydroxyethyl)phenylphosphinate that influence solvent selection?

Answer: The molecular structure of Ethyl (1-hydroxyethyl)phenylphosphinate dictates its solubility and partitioning behavior. Key features include:

  • Phosphinate Group (P=O): This is a polar functional group capable of acting as a hydrogen bond acceptor. The electronegativity of this group is a primary driver for its coordination and extraction behavior.[1]

  • Hydroxyl Group (-OH): This group introduces significant polarity and the ability to act as both a hydrogen bond donor and acceptor. This feature increases the molecule's affinity for polar solvents and water.

  • Phenyl Group (C₆H₅): A nonpolar, hydrophobic moiety that contributes to solubility in less polar organic solvents.

  • Ethyl Ester Group (-OCH₂CH₃): Contributes moderate polarity and lipophilicity.

The presence of both polar (-OH, P=O) and nonpolar (phenyl) groups gives the molecule an amphiphilic character, making the choice of solvent critical for achieving selective partitioning between aqueous and organic phases.

Q2: What are the first principles for selecting an appropriate extraction solvent?

Answer: An ideal extraction solvent should exhibit several key characteristics based on the principles of liquid-liquid extraction:

  • High Partition Coefficient (K): The solvent must have a high affinity for Ethyl (1-hydroxyethyl)phenylphosphinate, ensuring the compound preferentially moves from the aqueous phase to the organic phase. This is often guided by the "like dissolves like" principle, suggesting a solvent of intermediate polarity is required.

  • Immiscibility with Water: The solvent must form a distinct layer when mixed with the aqueous phase, allowing for clean separation.

  • Density Difference: A significant density difference between the solvent and the aqueous phase (typically >0.1 g/mL) facilitates rapid and efficient phase separation. Solvents can be either heavier or lighter than water.[2]

  • Low Boiling Point: A relatively low boiling point allows for easy removal of the solvent post-extraction via rotary evaporation without degrading the target compound.

  • Chemical Inertness: The solvent must not react with the target compound or other components in the mixture.

  • Safety and Environmental Profile: Solvents should be selected with consideration for their toxicity, flammability, and environmental impact, aligning with the principles of green chemistry.[3][4][5]

Q3: Which classes of solvents are generally recommended for a compound like this?

Answer: Given the molecule's intermediate polarity, the following solvent classes are excellent starting points:

  • Chlorinated Solvents (e.g., Dichloromethane): Often provide excellent solubility for a wide range of compounds. However, they are associated with significant health and environmental risks.[3][6]

  • Esters (e.g., Ethyl Acetate): Ethyl acetate is a versatile solvent with moderate polarity, lower toxicity than chlorinated solvents, and is highly effective for extracting many polar organic molecules.[7]

  • Ethers (e.g., Methyl tert-butyl ether - MTBE): MTBE is a good alternative to diethyl ether, with a lower tendency to form explosive peroxides and good extraction capabilities.

Aromatic hydrocarbons like toluene are generally too nonpolar to efficiently extract a compound containing a free hydroxyl group, while alcohols like butanol have significant mutual solubility with water, which can complicate phase separation.[8]

Solvent Selection Workflow

The following diagram outlines a logical workflow for selecting an optimal solvent for your extraction.

SolventSelectionWorkflow start Start: Crude Reaction Mixture (Aqueous Phase) prop Analyze Target Properties: - Polarity (OH, P=O groups) - Stability (pH, Temp) start->prop select Select Candidate Solvents (See Table 1) prop->select test Perform Small-Scale Test Extractions select->test eval Evaluate Results test->eval yield High Yield & Purity? eval->yield Check 1 emulsion No Emulsion & Easy Separation? yield->emulsion Yes optimize Optimize Conditions: - Adjust pH - Add Salt (Brine) - Modify Solvent Ratio yield->optimize No emulsion->optimize No scale_up Proceed to Scale-Up emulsion->scale_up Yes optimize->test reselect Re-evaluate Solvent Choice (Return to Selection) optimize->reselect reselect->select EmulsionTroubleshooting start Emulsion Observed gentle Action: Gentle Inversion (Prevention) wait Allow to Stand start->wait First Step salt Add Saturated Brine ('Salting Out') centrifuge Centrifuge Mixture salt->centrifuge filter Filter Through Celite® centrifuge->filter result Phases Separated? wait->result result->salt No end Proceed with Extraction result->end Yes

Sources

reducing byproducts in Ethyl (1-hydroxyethyl)phenylphosphinate reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organophosphorus Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of Ethyl (1-hydroxyethyl)phenylphosphinate (EHPP).

The formation of EHPP relies on the Abramov reaction (a phospha-aldol addition) between ethyl phenylphosphinate and acetaldehyde[1]. While conceptually straightforward, the reaction is plagued by competing pathways that generate oxidation products, aldol polymers, and retro-addition artifacts. Furthermore, the creation of a new stereocenter at the α-carbon adjacent to a P-chiral center results in complex diastereomeric mixtures. This guide provides field-proven causality, troubleshooting FAQs, and self-validating protocols to ensure high-purity yields.

Quantitative Byproduct Analysis & Mitigation

To effectively troubleshoot, we must first categorize the thermodynamic and kinetic origins of common impurities. The table below summarizes the quantitative parameters and strategic controls for each byproduct.

Impurity / ByproductMechanistic OriginSpectroscopic Signature (³¹P NMR)Preventative Strategy
Ethyl phenylphosphonate Oxidation of the P(III) tautomer by atmospheric O₂.~ +18 to +20 ppmRigorous Schlenk techniques; Ar/N₂ sparging.
Aldol Condensates (e.g., Crotonaldehyde)Base-catalyzed self-condensation of acetaldehyde.N/A (Observe in ¹H NMR: ~9.5 ppm, 6.0-7.0 ppm)Syringe-pump addition of aldehyde; strict base stoichiometry (≤0.1 equiv).
Unreacted Precursors Retro-Abramov cleavage driven by thermal/basic stress during workup[2].+23 ppm (Ethyl phenylphosphinate)Maintain workup/evaporation temperatures < 30 °C; avoid basic alumina.
Undesired Diastereomers Lack of stereodifferentiation during the nucleophilic attack.Multiple peaks ~ +38 to +42 ppmPost-synthetic kinetic resolution via lipases[3].

Troubleshooting FAQs: Causality & Solutions

Q1: My reaction yield is low, and ³¹P NMR shows a massive peak around +18 ppm. What is happening? A: You are observing the oxidation of your starting material. Ethyl phenylphosphinate exists in equilibrium between its pentavalent P(V) oxide form and its trivalent P(III) phosphonite tautomer. The P(III) form is highly susceptible to oxidation by atmospheric oxygen, yielding ethyl phenylphosphonate. Solution: This is a self-validating failure of your inert atmosphere. You must degas your solvents via the freeze-pump-thaw method and maintain a positive pressure of Argon throughout the reaction.

Q2: The crude mixture is turning dark yellow/brown, and I see complex multiplet signals in the ¹H NMR alkene region. How do I stop this? A: This discoloration and the alkene signals (6.0–7.0 ppm) indicate the formation of crotonaldehyde and higher aldol polymers. Acetaldehyde undergoes rapid self-condensation in the presence of the basic catalysts (like DBU or Et₃N) used to initiate the Abramov addition. Solution: The causality here is a local concentration imbalance. If the concentration of acetaldehyde exceeds the rate of the phospha-aldol addition, aldol condensation dominates. Use a syringe pump to add acetaldehyde dropwise over 30–60 minutes to a pre-cooled (0 °C) solution of the phosphinate and catalytic base.

Q3: I achieved full conversion in the flask, but after column chromatography, my product is contaminated with starting materials. Why is the product degrading? A: You are experiencing the retro-Abramov reaction[2]. The formation of the α-hydroxyphosphinate is reversible. The hydroxyl group can be deprotonated by basic stationary phases (like basic alumina or residual amines), which triggers the expulsion of the phosphinate anion and the regeneration of acetaldehyde. Solution: Quench the reaction with saturated aqueous NH₄Cl prior to workup to neutralize all basic catalysts. When purifying, use neutral or slightly acidic silica gel, and never exceed 30 °C on the rotary evaporator.

Q4: The reaction produces a mixture of four stereoisomers. How can I isolate a single enantiomerically pure diastereomer? A: Because both the phosphorus atom and the new α-carbon are stereogenic, standard Abramov conditions yield a mixture of (RP,R), (SP,S), (RP,S), and (SP,R) isomers[4]. To resolve this, employ a biocatalytic deracemization strategy. Using Candida antarctica lipase B (CAL-B) with an irreversible acyl donor (like vinyl butyrate) allows for the highly selective kinetic resolution of the α-hydroxy group. The enzyme selectively acylates specific stereoisomers without stereodifferentiation of the phosphinate moiety, allowing separation via standard chromatography with enantiomeric excesses >98%[3].

Experimental Methodologies

Protocol 1: Optimized Phospha-Aldol (Abramov) Addition

Self-Validation Checkpoint: A successful run will show complete disappearance of the +23 ppm ³¹P NMR signal and the appearance of two distinct diastereomeric peaks around +40 ppm.

  • Inert Preparation: Flame-dry a 100 mL Schlenk flask. Cycle with Argon three times.

  • Reagent Loading: Add ethyl phenylphosphinate (10.0 mmol) and anhydrous THF (20 mL). Cool the system to 0 °C using an ice-water bath.

  • Catalyst Initiation: Inject triethylamine (1.0 mmol, 0.1 equiv). Stir for 5 minutes. Note: Sub-stoichiometric base prevents aldehyde polymerization.

  • Electrophile Addition: Load freshly distilled acetaldehyde (12.0 mmol, 1.2 equiv) into a gas-tight syringe. Add dropwise via a syringe pump at a rate of 0.4 mL/hour.

  • Reaction Maturation: Allow the reaction to slowly warm to room temperature and stir for 4 hours. Monitor via TLC (EtOAc/Hexane) or ³¹P NMR.

  • Quench & Extraction: Quench with 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Concentration: Dry the combined organic layers over anhydrous MgSO₄. Filter and concentrate under reduced pressure at strictly < 30 °C to prevent retro-Abramov cleavage.

Protocol 2: Biocatalytic Resolution of EHPP

Self-Validation Checkpoint: Chiral HPLC should confirm the separation of the unreacted alcohol and the newly formed butyryl ester.

  • System Setup: In a 50 mL Erlenmeyer flask, dissolve the crude racemic EHPP (5.0 mmol) in anhydrous diisopropyl ether (25 mL).

  • Reagent Addition: Add vinyl butyrate (15.0 mmol, 3.0 equiv) as the irreversible acyl donor.

  • Biocatalysis: Add 250 mg of immobilized Candida antarctica lipase B (CAL-B).

  • Incubation: Seal the flask and place it in an orbital shaker at 250 rpm and 30 °C for 24–48 hours.

  • Isolation: Filter the mixture through a Celite pad to remove the immobilized enzyme. Concentrate the filtrate and separate the unreacted (S)-α-hydroxy alcohol from the (R)-α-butyryloxy ester via silica gel chromatography (eluent: gradient of Hexane to EtOAc)[3].

Reaction Pathway & Mitigation Visualization

EHPP_Workflow Reactants Ethyl phenylphosphinate + Acetaldehyde Reaction Abramov Addition (Catalytic Base, 0°C) Reactants->Reaction Inert Atmosphere Syringe Pump Aldol Aldol Byproducts (Crotonaldehyde) Reactants->Aldol Excess Base / Heat Oxidation Phosphonate Oxidation (P(V) Impurity) Reactants->Oxidation O₂ Exposure EHPP EHPP (Diastereomeric Mixture) Reaction->EHPP P-C Bond Formation Retro Retro-Abramov Cleavage (Reversion) EHPP->Retro Thermal Stress / Basic Workup Resolution Biocatalytic Resolution (CAL-B Lipase + Vinyl Butyrate) EHPP->Resolution Deracemization PureEHPP Enantiopure EHPP (>98% ee) Resolution->PureEHPP Kinetic Resolution

Fig 1: Reaction pathways, byproduct formation, and biocatalytic resolution in EHPP synthesis.

References

  • Majewska, P., Kafarski, P., & Lejczak, B. (2006). Simple and effective method for the deracemization of ethyl 1-hydroxyphosphinate using biocatalysts with lipolytic activity.
  • MDPI. (2020). Asymmetric Electrophilic Reactions in Phosphorus Chemistry. Symmetry.
  • Royal Society of Chemistry. (2025).
  • Kortmann, F. (2014). Dynamic Crystallization Processes of P-chiral Phosphine Oxides. University of Groningen.

Sources

Technical Support Center: Troubleshooting Ethyl (1-hydroxyethyl)phenylphosphinate Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we understand that isolating organophosphorus compounds can be a bottleneck in drug development and synthetic workflows. Ethyl (1-hydroxyethyl)phenylphosphinate is particularly notorious for resisting crystallization, frequently forming dense syrups or "oiling out" instead of yielding pure solid crystals.

This guide is designed to move beyond generic advice. We will dissect the thermodynamic causality behind these failures and provide self-validating protocols to help you establish a robust crystallization design space.

Mechanistic Overview: Why Does This Compound Resist Crystallization?

To troubleshoot effectively, we must first understand the structural causality of the target molecule:

  • Diastereomeric Complexity: Ethyl (1-hydroxyethyl)phenylphosphinate possesses two adjacent stereocenters—a chiral phosphorus atom and a chiral carbon atom on the 1-hydroxyethyl group. In its standard synthesized form, it exists as a mixture of four stereoisomers. This diastereomeric mixture severely depresses the melting point and kinetically hinders the integration of solute molecules into a rigid crystal lattice.

  • Hydrogen Bonding & Hygroscopicity: The molecule features a strong hydrogen-bond accepting phosphoryl group (P=O) and a hydrogen-bond donating hydroxyl group (-OH). These functional groups promote strong solute-solvent interactions and high hygroscopicity, favoring the formation of a metastable dense liquid phase over an ordered solid lattice.

When the thermodynamic drive to separate from the solvent exceeds the kinetic ability to form a crystal lattice, the system undergoes Liquid-Liquid Phase Separation (LLPS) , commonly referred to in process engineering as "oiling out"[1].

Troubleshooting FAQs: Liquid-Liquid Phase Separation (LLPS)

Q: My solution turns cloudy upon cooling, but instead of crystals, a dense syrup forms at the bottom of the flask. What exactly is happening? A: You are observing Liquid-Liquid Phase Separation (LLPS). Your system has entered a "miscibility gap" in the phase diagram[2]. Instead of forming a solid suspension, the mixture has split into two liquid phases: a solute-rich phase (the syrup/oil) and a solvent-rich phase. This is a thermodynamic phenomenon dependent on system temperature, concentration, and your specific solvent ratio[3].

Q: Can I rescue the batch by adding seed crystals directly to the cloudy, oiled-out emulsion? A: No. Adding seed crystals into an emulsion caused by a miscibility gap will almost always lead to seed dissolution[3]. The oil droplets are highly mobile and act as an excellent solvent for impurities, meaning your seeds will simply dissolve into the solute-rich oil phase rather than inducing nucleation[2]. Seeding must occur outside the miscibility gap, within the metastable zone.

Q: How can I differentiate between actual crystal nucleation and oiling out? Both look identical to the naked eye. A: Human vision and traditional turbidity sensors cannot reliably distinguish between solid nucleation and oil emulsion droplets[2]. We strongly recommend utilizing real-time in-situ video microscopy (e.g., EasyViewer or similar PAT tools). Microscopy allows you to robustly detect the particle mechanism in real-time—identifying spherical droplets (LLPS) versus faceted solid particles (nucleation)[2].

Q: Even when the oil eventually solidifies, my diastereomeric purity is terrible. Why? A: Oiling out droplets are highly disordered and act as a "sponge" for impurities and unwanted stereoisomers[2]. When this dense phase spontaneously solidifies or gels over time, it traps these impurities, resulting in suboptimal rejection rates[1]. To achieve high purity, you must bypass LLPS entirely. If diastereomeric purity is your primary goal, consider performing an enzymatic kinetic resolution (e.g., using Candida antarctica lipase B) prior to crystallization to enrich the desired isomer, which inherently improves crystallizability[4].

Thermodynamic Pathways & Troubleshooting Workflows

To visualize the causality of your crystallization failures, refer to the thermodynamic pathway and troubleshooting workflows below.

PhaseDiagram A Homogeneous Solution (High Temp) B Cooling Process A->B C Metastable Zone (Ideal for Seeding) B->C Controlled Cooling D Miscibility Gap (LLPS Boundary) B->D Rapid Cooling / Poor Solvent E Solid Nucleation (Pure Crystals) C->E Seeding F Oiling Out (Impurity-Rich Emulsion) D->F Phase Separation F->E Spontaneous Gelling

Caption: Thermodynamic pathways of crystallization vs. liquid-liquid phase separation (oiling out).

Workflow Step1 Identify Turbidity in Crystallizer Step2 In-Situ Microscopy Analysis Step1->Step2 Step3a Droplets Detected (Oiling Out) Step2->Step3a Step3b Solid Particles (Nucleation) Step2->Step3b Step4 Heat to Redissolve & Adjust Anti-Solvent Ratio Step3a->Step4 Step5 Cool Slowly & Seed in Metastable Zone Step4->Step5 Step5->Step2

Caption: Iterative troubleshooting workflow for resolving oiling out using in-situ microscopy.

Self-Validating Experimental Protocol: Bypassing LLPS

This protocol is designed as a self-validating loop. If a step fails, the system provides immediate visual or analytical feedback, preventing you from proceeding to a failed isolation.

Objective: Crystallize Ethyl (1-hydroxyethyl)phenylphosphinate while avoiding the miscibility gap.

Step 1: Solvent System Selection & Dissolution

  • Action: Dissolve the crude phosphinate ester in a miscible co-solvent system (e.g., Isopropyl Acetate / Heptane) at 55°C. Avoid extreme anti-solvent ratios (like pure Hexane), which aggressively trigger LLPS[5].

  • Validation Check: The solution must be 100% optically clear at 55°C. If turbidity persists, impurities are present; filter hot through a 0.45 µm PTFE membrane.

Step 2: Controlled Cooling to the Metastable Zone

  • Action: Program the reactor to cool at a very slow rate (e.g., 0.1 °C/min) to 40°C.

  • Validation Check: Monitor via in-situ microscopy. The solution must remain clear. If droplet formation (LLPS) is detected at this stage, your concentration is too high or your anti-solvent ratio is too aggressive. Self-Correction: Reheat to 55°C, add 5% more good solvent (Isopropyl Acetate), and repeat Step 2.

Step 3: Strategic Seeding

  • Action: Once stabilized at 40°C (within the metastable zone, outside the miscibility gap), add 1-2 wt% of high-purity Ethyl (1-hydroxyethyl)phenylphosphinate seed crystals.

  • Validation Check: Observe the seeds via microscopy. They must remain solid and suspended. If they dissolve and form liquid droplets, you are inside the miscibility gap[3]. Self-Correction: Reheat, adjust solvent, and re-seed at a lower temperature.

Step 4: Isothermal Desupersaturation

  • Action: Hold the temperature isothermally at 40°C for 2-4 hours.

  • Causality: This allows the solute to slowly integrate into the crystal lattice of the seeds without generating the high supersaturation spikes that trigger oiling out[2].

Step 5: Final Cooling & Isolation

  • Action: Cool to 5°C at 0.1 °C/min. Filter the resulting suspension and wash with cold Heptane. Dry under vacuum.

  • Validation Check: Analyze the mother liquor via HPLC. A successful crystallization will show a significant drop in solute concentration in the mother liquor, confirming mass transfer from the liquid to the solid phase.

Quantitative Data: Parameter Impact on LLPS

The following table summarizes how specific process parameters influence the likelihood of Liquid-Liquid Phase Separation versus successful crystallization.

Process ParameterEffect on Crystallization DynamicsRisk of Oiling Out (LLPS)Recommended Action for Ethyl (1-hydroxyethyl)phenylphosphinate
Cooling Rate Rapid cooling creates massive supersaturation, kinetically favoring droplet formation over lattice integration.High Maintain cooling rates 0.1 °C/min[1].
Anti-Solvent Addition High ratios of non-polar anti-solvents (e.g., Heptane) force the system into the miscibility gap.High Titrate anti-solvent slowly; use moderate polarity co-solvents (e.g., CPME or EtOAc)[5].
Seeding Provides a low-energy template for lattice integration, bypassing the need for primary nucleation.Low Seed with 1-2 wt% crystals only within the metastable zone[3].
Stirring Rate Excessive shear can induce secondary nucleation but does not alter the thermodynamic LLPS boundary.Moderate Maintain moderate, consistent agitation to suspend seeds without milling them.
Diastereomeric Purity Mixtures disrupt lattice packing. High purity favors solid formation.Low (if pure) Consider enzymatic pre-resolution (e.g., CAL-B) if crystallization repeatedly fails[4].

References

  • Oiling Out in Crystallization: Define Process Design Space. Mettler Toledo. Available at:[Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization. LUT University Publications. Available at: [Link]

  • Oiling Out in Crystallization - Mettler Toledo. Mettler Toledo. Available at: [Link]

  • Enantioselective biocatalytic resolution for the synthesis of enantiopure α-hydroxyphosphonates using Candida antarctica lipase B. ResearchGate. Available at: [Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. Available at: [Link]

Sources

Technical Support Center: Preventing Thermal Degradation of Ethyl (1-hydroxyethyl)phenylphosphinate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for organophosphorus handling. Ethyl (1-hydroxyethyl)phenylphosphinate is a highly valuable intermediate, frequently utilized in the synthesis of enantiopure α -hydroxyphosphonates via biocatalytic resolution[1]. However, its unique structural motifs—a phosphinate ester paired with an α -hydroxyalkyl group—render it highly susceptible to thermal degradation.

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven insights to diagnose, prevent, and troubleshoot thermal instability. Every protocol and recommendation below is built on scientific causality and self-validating experimental systems.

Diagnostic Visualization: Degradation Pathways

To successfully prevent degradation, you must first understand the mechanistic pathways triggered by thermal stress. The diagram below illustrates how excessive heat forces the molecule down three distinct destructive routes.

ThermalDegradation Compound Ethyl (1-hydroxyethyl) phenylphosphinate Stress Thermal Stress (> 150°C) Compound->Stress Dehydration α-Dehydration (Loss of H2O) Stress->Dehydration Pyrolysis Ester Pyrolysis (Elimination) Stress->Pyrolysis Extreme Extreme Heat (> 350°C) P-C / P-O Scission Stress->Extreme Vinyl Ethyl vinylphenylphosphinate Dehydration->Vinyl Acid (1-hydroxyethyl)phenyl- phosphinic acid + Ethylene Pyrolysis->Acid Oxides Phosphorus Oxides & Aromatic Byproducts Extreme->Oxides

Logical pathways of thermal degradation for Ethyl (1-hydroxyethyl)phenylphosphinate.

Quantitative Data: Thermal Stability Metrics

Understanding the exact temperature thresholds is critical for designing safe experimental workflows. The table below summarizes the thermal limits for this compound and structurally related phenylphosphinates.

ParameterThresholdCausality & Mechanistic Insight
Recommended Storage < 4 °CMinimizes kinetic energy, preventing spontaneous ester hydrolysis and oxidation over time[2].
α -Dehydration Onset ~140–160 °CThe 1-hydroxyethyl group undergoes elimination to form a vinyl group, a process easily catalyzed by trace acidic impurities.
Ester Pyrolysis Onset ~250–280 °CProceeds via a six-membered cyclic transition state, leading to ethylene elimination and the formation of the corresponding phosphinic acid[2].
P-C / P-O Bond Scission > 350 °CHigh-energy homolytic cleavage resulting in the release of toxic phosphorus oxides and carbonaceous char[3].
Standard Operating Procedure: Thermally-Safe Purification

Standard atmospheric distillation will destroy Ethyl (1-hydroxyethyl)phenylphosphinate. To purify the compound while maintaining its structural integrity, you must employ a self-validating High-Vacuum Short-Path Distillation system.

Step-by-Step Methodology:

  • Apparatus Preparation & Desiccation: Assemble a short-path distillation unit. Ensure all glassware is oven-dried (120 °C for 4 hours) and cooled under an inert atmosphere.

    • Causality: Trace moisture acts synergistically with heat to exacerbate the thermal hydrolysis of the phosphinate ester bond.

  • Vacuum Optimization: Apply a high vacuum (< 0.1 mmHg) using a well-maintained rotary vane pump equipped with a liquid nitrogen cold trap.

    • Causality: Lowering the system pressure drastically reduces the boiling point, allowing the compound to vaporize well below the ~140 °C threshold where α -dehydration initiates.

  • Inert Gas Purging: Backfill the system with ultra-high purity (UHP) Argon, then re-evacuate. Repeat this cycle three times (Schlenk technique).

    • Causality: Argon displaces oxygen, preventing oxidative degradation of the secondary alcohol group at elevated temperatures[2].

  • Controlled Heating Profile: Use a programmable heating mantle. Ramp the temperature slowly (1–2 °C/min).

    • Causality: Rapid heating creates localized superheating (hot spots) at the flask walls, which triggers premature ester pyrolysis and alkene elimination.

  • Collection & Thermal Quenching: Collect the purified distillate in a receiving flask pre-cooled in an ice-water bath (0 °C).

    • Causality: Rapid thermal quenching prevents post-distillation degradation and locks the compound in a kinetically stable state.

  • Inert Storage Transfer: Transfer the purified liquid into amber glass vials under an Argon stream, seal with PTFE-lined caps, and store refrigerated at 2–8 °C[2].

Troubleshooting & FAQs

Q: My sample turned yellow during concentration on the rotary evaporator. What happened? A: Yellowing indicates the onset of thermal degradation or trace oxidation. If your water bath exceeded 45–50 °C, the 1-hydroxyethyl group likely began to dehydrate into a conjugated vinyl species, or trace impurities oxidized. Always keep the bath temperature below 40 °C and maximize the vacuum to remove solvents efficiently.

Q: Can I use Gas Chromatography (GC) to analyze the purity of my synthesized Ethyl (1-hydroxyethyl)phenylphosphinate? A: Direct GC analysis is highly discouraged. The high temperatures of the GC injection port (typically 250–300 °C) will cause on-column ester pyrolysis and dehydration, leading to false impurity peaks (e.g., ethylene, phosphinic acid derivatives, and vinylphenylphosphinates). To ensure a self-validating analytical system, use High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, which operate at room temperature and preserve the molecule's integrity.

Q: I am using this compound for an enzymatic kinetic resolution. How does thermal degradation affect my biocatalysis yields? A: In biocatalytic applications, such as enantioselective resolution using Candida antarctica lipase B, substrate purity is paramount[1]. Thermal degradation products like phosphinic acids can drastically lower the pH of the reaction medium, denaturing the lipase. Furthermore, dehydrated vinyl byproducts act as competitive inhibitors; they bind to the enzyme's active site without undergoing the desired esterification or hydrolysis, thereby stalling your conversion rates.

Q: How should I handle the compound if I suspect it has already partially degraded? A: If degradation is suspected (indicated by a pungent odor or cloudiness), do not attempt to use it directly in sensitive drug development assays[2]. Re-purify the reagent using the high-vacuum short-path distillation protocol outlined above, and verify the removal of phosphinic acid byproducts via 31 P NMR before proceeding.

References[3] Thermal stability and protective properties of phenylphosphonic acid on Cu(111), cuni.cz / ScienceDirect,https://www.sciencedirect.com/science/article/pii/S0169433222015756[1] Enantioselective biocatalytic resolution for the synthesis of enantiopure α-hydroxyphosphonates using Candida antarctica lipase B, ResearchGate,https://www.researchgate.net/publication/Enantioselective_biocatalytic_resolution[2] Thermal stability and decomposition of Diethyl phenylphosphonite, Benchchem,https://www.benchchem.com/product/diethyl-phenylphosphonite

Sources

Technical Support Center: HPLC Method Optimization for Ethyl (1-hydroxyethyl)phenylphosphinate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing organophosphorus compounds like Ethyl (1-hydroxyethyl)phenylphosphinate presents unique chromatographic challenges. This molecule features a highly polar phosphinate core (P=O), a hydrogen-bonding hydroxyl group (-OH), a UV-active phenyl ring, and two chiral centers (at the phosphorus atom and the α-carbon).

This guide synthesizes field-proven insights and authoritative protocols to help you troubleshoot peak tailing, resolve stereoisomers, and optimize your mobile phase.

Troubleshooting Workflow

HPLC_Troubleshooting Start Analyze Ethyl (1-hydroxyethyl) phenylphosphinate PeakShape Evaluate Peak Shape Start->PeakShape Tailing Peak Tailing Observed? PeakShape->Tailing AddAcid Add 0.1% H3PO4 or Formic Acid to mask silanols Tailing->AddAcid Yes SplitPeak Split Peak / Shoulder? Tailing->SplitPeak No AddAcid->PeakShape Chiral Diastereomer separation: Use Chiralpak/Chiralcel CSP SplitPeak->Chiral Yes Retention Retention Factor (k') < 2? SplitPeak->Retention No AdjustOrg Decrease % Acetonitrile/MeOH Retention->AdjustOrg Yes Optimal Optimal Chromatogram Achieved Retention->Optimal No AdjustOrg->PeakShape

Logical workflow for resolving common HPLC issues with chiral phosphinate esters.

Section 1: Mobile Phase & Peak Shape Troubleshooting (FAQs)

Q1: I am observing severe peak tailing for Ethyl (1-hydroxyethyl)phenylphosphinate on a standard C18 column. How can I correct this? Causality & Solution: Peak tailing in phosphinate esters is primarily driven by secondary interactions. The phosphoryl oxygen (P=O) is a strong hydrogen bond acceptor and interacts with residual, unreacted silanol groups (Si-OH) on the silica matrix of the stationary phase.

To mitigate this, you must suppress silanol ionization. Adjust the aqueous portion of your mobile phase to an acidic pH (e.g., pH 2.5 - 3.0) using 0.1% phosphoric acid (for UV detection) or 0.1% formic acid (if LC-MS compatibility is required)[1]. At this pH, the silanols (pKa ~3.5-4.5) are fully protonated and neutral, eliminating the ion-exchange interactions that cause tailing. Additionally, consider switching from a standard C18 to a Phenyl-Hexyl column. Phenyl phases leverage π−π interactions with the analyte's phenyl ring, which can dominate the retention mechanism and improve peak symmetry[2].

Q2: Should I use Methanol or Acetonitrile as the organic modifier? Causality & Solution: For this specific compound, Acetonitrile (ACN) is generally preferred over Methanol (MeOH) for two reasons:

  • UV Transparency: The phenyl ring of the analyte has a relatively weak UV absorbance maximum around 210-220 nm. Acetonitrile has a lower UV cutoff (190 nm) compared to Methanol (205 nm), providing a quieter baseline and higher signal-to-noise ratio at lower wavelengths[1].

  • Elution Strength and Viscosity: ACN provides lower backpressure and sharper peaks for moderately polar organophosphorus compounds compared to MeOH[3]. However, if you are attempting to resolve diastereomers on an achiral column, MeOH can sometimes offer different selectivity due to its protic nature, which alters the hydrogen-bonding dynamics with the analyte's hydroxyl group.

Section 2: Stereochemical Resolution (FAQs)

Q3: My chromatogram shows a split peak or a distinct "shoulder." Is my compound degrading in the mobile phase? Causality & Solution: While hydrolysis is a risk for some esters under extreme pH, a split peak for Ethyl (1-hydroxyethyl)phenylphosphinate is most likely due to the partial resolution of diastereomers. Because the molecule contains two chiral centers (the phosphorus atom and the carbon atom of the hydroxyethyl group), standard syntheses yield a mixture of diastereomers[4].

Diastereomers have different physicochemical properties and can partially separate on standard reversed-phase columns. If chemical purity (not stereopurity) is your goal, you can force them to co-elute by using a steeper gradient or a stronger mobile phase. If you need to quantify the isomers, you must optimize for full resolution.

Q4: What is the recommended approach for fully resolving the enantiomers and diastereomers? Causality & Solution: To achieve baseline resolution of all stereoisomers, you must transition to a Chiral Stationary Phase (CSP). Immobilized polysaccharide-based CSPs (such as Chiralpak AD or Chiralcel OD) are highly effective for organophosphorus compounds[5][6]. Normal-phase chromatography using a mixture of Hexane and an alcohol modifier (like Isopropanol or Ethanol) is the gold standard here. The hydroxyl group and the P=O moiety of the analyte will form transient hydrogen bonds with the carbamate linkages of the polysaccharide phase, allowing for chiral recognition[6].

Section 3: Experimental Protocols

Protocol 1: Baseline RP-HPLC Method for Chemical Purity

This self-validating protocol is designed to assess the overall chemical purity of Ethyl (1-hydroxyethyl)phenylphosphinate while suppressing silanol interactions.

  • System Preparation: Flush the HPLC system with MS-grade water and Acetonitrile. Ensure the UV detector lamp is warmed up for at least 30 minutes.

  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) Phosphoric Acid solution in Milli-Q water. Critical Step: Always add acid to water, not water to acid, to ensure consistent buffer preparation and avoid retention time drift[7].

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Column Selection: Install an end-capped Phenyl-Hexyl or C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm). Maintain column temperature at 30°C to reduce mobile phase viscosity and improve mass transfer.

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold to focus the polar analyte)

    • 2-10 min: Linear ramp to 60% B

    • 10-12 min: Linear ramp to 95% B (Column wash)

    • 12-15 min: Return to 10% B and equilibrate.

  • Detection: Set the UV-Vis detector or PDA to 215 nm (primary) and 254 nm (secondary).

  • Sample Preparation: Dissolve the analyte in a diluent matching the initial mobile phase conditions (10% ACN in water) to prevent solvent-mismatch band broadening. Filter through a 0.45 µm PTFE syringe filter.

Protocol 2: Chiral Normal-Phase Screening
  • Column: Chiralpak AD-H or equivalent immobilized amylose-based CSP (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (90:10, v/v). Isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C. (Temperature plays a critical role in chiral recognition; lower temperatures often increase resolution but broaden peaks)[6].

  • Validation: Inject a racemic standard. You should observe up to four distinct peaks corresponding to the two pairs of enantiomers (diastereomeric pairs). Adjust the Isopropanol percentage (±5%) to fine-tune the resolution factor ( Rs​ ).

Section 4: Quantitative Data Summaries

Table 1: Mobile Phase Additives and Their Effects on Phosphinate Peak Shape

AdditiveConcentrationpH RangeLC-MS Compatible?Effect on Ethyl (1-hydroxyethyl)phenylphosphinate
None (Water only) N/A~5.5 - 6.5YesSevere tailing, variable retention time due to silanol ionization.
Formic Acid 0.1% (v/v)~2.7YesGood peak symmetry; suppresses silanols; ideal for LC-MS.
Phosphoric Acid 0.1% (v/v)~2.1NoExcellent peak symmetry; highly transparent at low UV wavelengths.
Ammonium Acetate 10 mM~6.8YesModerate tailing; useful if acidic conditions degrade the analyte.

Table 2: UV Absorbance Maxima and Solvent Cut-offs for Method Planning

Solvent / Analyte FeatureUV Cut-off / λmax​ Implication for Method Development
Acetonitrile (HPLC Grade) 190 nmPreferred organic modifier for low-wavelength detection.
Methanol (HPLC Grade) 205 nmMay cause baseline noise if detecting below 215 nm.
Phenyl Ring ( π→π∗ transition) ~210 - 215 nmPrimary wavelength for quantifying the phosphinate ester.
Phenyl Ring (Secondary band) ~254 - 260 nmLower sensitivity, but highly specific; useful for impurity profiling.

References

  • Optimization of high-performance liquid chromatography and solid-phase extraction for determination of organophosphorus pesticides. Taylor & Francis. Available at:[Link]

  • Mobile phase optimization for the separation of some herbicide samples using HPLC. ResearchGate. Available at:[Link]

  • The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. PMC. Available at:[Link]

  • Phenylphosphonic acid HPLC Applications. SIELC Technologies. Available at:[Link]

  • The kinetic resolution of ethyl (1-hydroxyethyl)phenylphosphinate. ResearchGate. Available at:[Link]

  • Phenyl Stationary Phases for HPLC. Element Lab Solutions. Available at:[Link]

  • Preparing the Mobile Phases - Differences in Preparation Method May Result in Different Chromatograms. Shimadzu. Available at:[Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl (1-hydroxyethyl)phenylphosphinate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development Support Center. This guide is engineered for researchers and drug development professionals transitioning the synthesis of ethyl (1-hydroxyethyl)phenylphosphinate from milligram-scale discovery to multi-gram or kilogram preparative scales.

As a chiral α-hydroxyphosphonate, this compound is a critical building block for enzyme inhibitors and bioactive molecules. Scaling its synthesis involves two primary phases: the base-catalyzed Pudovik (Abramov) addition of ethyl phenylphosphinate to acetaldehyde, followed by an enzymatic kinetic resolution to isolate the desired stereoisomers [1].

Process Visualization

G A Ethyl Phenylphosphinate + Acetaldehyde B Base Catalysis (Pudovik Addition) A->B C Racemic Ethyl (1-hydroxyethyl)phenylphosphinate B->C D Biocatalytic Resolution (CALB + Vinyl Butyrate) C->D E Unreacted Alcohol (Enantiopure) D->E F Butyryloxy Ester (Enantiopure) D->F

Synthetic workflow and biocatalytic resolution pathway of the target phosphinate.

Section 1: Troubleshooting & FAQs

Q1: During scale-up of the initial Pudovik addition, our yields drop from 95% to 65%, and we observe significant unreacted starting material. Why is this happening? Causality & Solution: The Pudovik addition of >P(O)H species to aldehydes is highly exothermic and chemically reversible [2]. At the bench scale, heat dissipates rapidly. At the pilot scale, poor heat transfer causes localized temperature spikes. Elevated temperatures shift the thermodynamic equilibrium backward, favoring the dissociation of the newly formed α-hydroxyphosphonate back into ethyl phenylphosphinate and acetaldehyde. Actionable Fix: Implement strict cryogenic control (-10°C to 0°C) during the addition phase. Transition from batch to continuous flow reactors if scaling beyond 500g to ensure rapid heat exchange and lock the equilibrium in favor of the product.

Q2: We are detecting complex impurity profiles in the crude Pudovik mixture, specifically higher molecular weight species. What is the mechanism of failure? Causality & Solution: Acetaldehyde is highly prone to base-catalyzed aldol condensation. If you are using a strong, unhindered base (like NaOH or unhindered alkoxides) and adding the phosphinate to the aldehyde, the base will preferentially deprotonate the acetaldehyde, triggering a condensation cascade. Actionable Fix: Invert your addition sequence. Dissolve the ethyl phenylphosphinate and a catalytic amount of a non-nucleophilic base (e.g., DBU or triethylamine) in your solvent, and add acetaldehyde dropwise via a syringe pump. This ensures acetaldehyde is consumed by the phosphinate anion immediately upon entering the reactor, starving the aldol pathway.

Q3: In the enzymatic kinetic resolution step using Candida antarctica lipase B (CALB), our enantiomeric excess (ee) stalls at 85% instead of the >98% reported in literature [1]. How do we optimize this? Causality & Solution: The kinetic resolution relies on the enantioselective esterification of the hydroxyl group using an acyl donor (typically vinyl butyrate) [1]. The byproduct of vinyl butyrate acyl transfer is tautomerized acetaldehyde. As acetaldehyde accumulates in the reactor, it can covalently bind to lysine residues on the surface of the lipase, altering its tertiary structure and degrading its enantioselectivity. Furthermore, as conversion approaches 50%, the reaction rate naturally decelerates due to substrate depletion. Actionable Fix: Apply a mild vacuum or a continuous nitrogen sweep to the headspace of the bioreactor to actively strip out the volatile acetaldehyde byproduct. Alternatively, switch the acyl donor to isopropenyl acetate, which yields acetone as a byproduct—a solvent that CALB tolerates significantly better.

Section 2: Quantitative Data & Process Optimization

The following table summarizes the optimization parameters for the biocatalytic resolution of racemic ethyl (1-hydroxyethyl)phenylphosphinate to achieve >98% ee, validating the choice of CALB and vinyl butyrate [1].

BiocatalystAcyl DonorSolventTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)
Lipase from A. nigerVinyl acetateDiisopropyl ether304812.545.0
Lipase from Mucor mieheiVinyl butyrateHexane377222.178.5
CALB (Immobilized) Vinyl butyrate Diisopropyl ether 30 24 49.5 >98.0
CALB (Immobilized)Vinyl acetateMTBE303641.092.0
Section 3: Standard Operating Protocols (SOPs)
Protocol A: Scaled Synthesis of Racemic Ethyl (1-hydroxyethyl)phenylphosphinate

Self-Validating Check: The disappearance of the P-H stretch (~2350 cm⁻¹) in IR spectroscopy confirms the completion of the Pudovik addition.

  • Preparation: Purge a jacketed 2L reactor with dry nitrogen. Charge the reactor with ethyl phenylphosphinate (1.0 eq, 500 mmol) and anhydrous dichloromethane (DCM, 500 mL).

  • Catalyst Addition: Add triethylamine (0.1 eq, 50 mmol) to the stirring solution. Chill the reactor jacket to 0°C.

  • Electrophile Addition: Load freshly distilled acetaldehyde (1.2 eq, 600 mmol) into a pre-chilled addition funnel. Add the acetaldehyde dropwise over 2 hours, maintaining the internal temperature strictly below 5°C to prevent equilibrium reversal and aldol side-reactions.

  • Maturation: Once addition is complete, remove the cooling jacket and allow the reaction to warm to 20°C. Stir for an additional 4 hours.

  • Workup: Wash the organic layer with 1M HCl (2 x 200 mL) to quench the base, followed by brine (200 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the racemic α-hydroxyphosphonate as a viscous oil.

Protocol B: Enzymatic Kinetic Resolution via CALB

Self-Validating Check: Chiral HPLC monitoring is required. The reaction must be terminated exactly when conversion reaches 49-50% to prevent the enzyme from slowly reacting with the off-target enantiomer.

  • Reaction Setup: In a 1L round-bottom flask equipped with an overhead stirrer, dissolve the racemic ethyl (1-hydroxyethyl)phenylphosphinate (200 mmol) in anhydrous diisopropyl ether (400 mL).

  • Reagent Addition: Add vinyl butyrate (3.0 eq, 600 mmol) to the solution.

  • Enzyme Initiation: Add immobilized Candida antarctica lipase B (CALB, Novozym 435, 10% w/w relative to the substrate).

  • Incubation: Stir the suspension gently (150 rpm to avoid mechanical shearing of the immobilized enzyme beads) at 30°C. Apply a gentle N₂ sweep over the solvent surface to remove evolving acetaldehyde.

  • Monitoring & Termination: Sample the reaction every 4 hours. Analyze via chiral HPLC. Once the conversion hits 49.5% (typically 24-30 hours), immediately filter the mixture through a sintered glass funnel to remove the immobilized enzyme, effectively quenching the reaction [1].

  • Separation: Separate the highly polar unreacted enantiomer (alcohol) from the less polar acylated enantiomer (butyryloxy ester) using silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient).

References
  • Majewska, P., Kafarski, P., & Lejczak, B. (2006). Simple and effective method for the deracemization of ethyl 1-hydroxyphosphinate using biocatalysts with lipolytic activity. Tetrahedron: Asymmetry.
  • ResearchGate. (n.d.). The Pudovik Reaction Catalyzed by Tertiary Phosphines.

Validation & Comparative

Organophosphorus Scaffolds in Drug Development: A Technical Comparison of Diethyl Phenylphosphonite and Ethyl (1-hydroxyethyl)phenylphosphinate

Author: BenchChem Technical Support Team. Date: April 2026

Organophosphorus chemistry provides foundational tools for modern drug discovery and synthetic methodology. The utility of a phosphorus compound is fundamentally dictated by its oxidation state. Trivalent P(III) species like Diethyl phenylphosphonite (DEPP) act as highly reactive nucleophiles and transition-metal ligands. Conversely, pentavalent P(V) species like Ethyl (1-hydroxyethyl)phenylphosphinate (EHEPP) serve as stable, functionalized scaffolds, frequently deployed as transition-state analogs in protease inhibitors.

This guide objectively compares their physicochemical performance, reactivity profiles, and experimental handling, providing researchers with field-proven, self-validating protocols for their application.

Physicochemical Profiling & Structural Causality

The divergent applications of DEPP and EHEPP stem directly from their electronic structures. DEPP features a lone pair of electrons on the phosphorus atom, rendering it a strong σ -donor and π -acceptor—ideal for coordinating with transition metals like Palladium or Nickel. However, this same lone pair makes it highly susceptible to oxidation and nucleophilic attack.

EHEPP, having already formed a thermodynamically stable phosphoryl (P=O) bond, is chemically robust. Its tetrahedral geometry perfectly mimics the transition state of peptide bond hydrolysis, allowing it to act as a potent competitive inhibitor in enzymatic assays. Furthermore, EHEPP possesses a chiral α -carbon with a hydroxyl group, providing a critical hydrogen-bonding anchor for target binding [3].

Table 1: Quantitative & Functional Comparison
PropertyDiethyl phenylphosphonite (DEPP)Ethyl (1-hydroxyethyl)phenylphosphinate (EHEPP)
CAS Number 1638-86-4 [2]57483-33-7
Oxidation State P(III)P(V)
Molecular Formula C₁₀H₁₅O₂PC₁₀H₁₅O₃P
Molecular Weight 198.20 g/mol [1]214.20 g/mol
Structural Role Reactive Intermediate / Catalytic LigandStable Bioactive Scaffold / Building Block
Primary Application Cross-coupling catalysis & Arbuzov reactionsProtease inhibitor design & biocatalysis
Hazard Profile Fatal if inhaled (H330); Skin irritant [1]Low acute toxicity; Standard PPE required

Mechanistic Divergence: Ligand vs. Scaffold

The chemical evolution from P(III) to P(V) is a cornerstone of organophosphorus synthesis. DEPP is frequently utilized as a synthetic precursor to generate P(V) phosphinates via the Michaelis-Arbuzov or Abramov reactions. The thermodynamic driving force for this transformation is the formation of the highly stable P=O bond (approx. 575 kJ/mol). Once converted to a P(V) state like EHEPP, the molecule shifts from being a reactive participant to a stable structural motif.

G DEPP Diethyl phenylphosphonite (P-III, Reactive) Ligand Transition Metal Catalysis (Pd/Ni Ligand) DEPP->Ligand Coordination Arbuzov Michaelis-Arbuzov Reaction (C-P Bond Formation) DEPP->Arbuzov Alkyl Halides EHEPP Ethyl (1-hydroxyethyl)phenylphosphinate (P-V, Stable) Resolution Biocatalytic Resolution (CAL-B Lipase) EHEPP->Resolution Enantioselective Acylation Arbuzov->EHEPP Synthetic Precursor (Abramov-type) Bioactive Bioactive Scaffold (Protease Inhibitors) Resolution->Bioactive Chiral P-C-OH Motif

Divergent synthetic pathways of P(III) DEPP and P(V) EHEPP in organophosphorus chemistry.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes built-in analytical checkpoints to confirm causality and experimental success.

Protocol A: DEPP as a Ligand in Pd-Catalyzed Cross-Coupling

Because DEPP is highly sensitive to oxidation, it must be handled under inert conditions. Its strong σ -donation accelerates the oxidative addition of aryl halides to Pd(0), while its steric profile prevents catalyst aggregation.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (1.0 mol%) and DEPP (4.0 mol%).

  • Substrate Addition: Add the target aryl halide (1.0 eq), arylboronic acid (1.5 eq), and anhydrous K₃PO₄ (2.0 eq) in dry, degassed toluene.

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat to 80°C for 12 hours under continuous magnetic stirring.

  • Self-Validation Logic (In-situ Monitoring): Extract a 0.1 mL aliquot at the 2-hour mark under a positive nitrogen flow. Perform ³¹P NMR spectroscopy. Validation: The disappearance of the free DEPP signal (typically ~150 ppm) and the emergence of a downfield coordinated Pd-DEPP signal confirms active catalyst formation. Failure to observe this shift indicates ligand oxidation (P=O formation at ~20-40 ppm) prior to coordination.

  • Workup: Quench the reaction with deionized water, extract with ethyl acetate, and purify the cross-coupled product via silica gel chromatography.

Protocol B: Enantioselective Biocatalytic Resolution of EHEPP

Bioactive applications of EHEPP require enantiopurity. Candida antarctica lipase B (CAL-B) is utilized to kinetically resolve racemic EHEPP. The enzyme's active site sterically accommodates the transition state of the (R)-enantiomer, selectively acylating it while leaving the (S)-enantiomer untouched [3].

  • Substrate Solubilization: Dissolve racemic EHEPP (50 mM) in anhydrous diisopropyl ether. Causality: Non-polar solvents enhance the thermodynamic stability and rigidity of the CAL-B enzyme, preventing denaturation and maximizing stereoselectivity.

  • Enzyme and Acyl Donor Addition: Add immobilized CAL-B (10 mg/mL) and vinyl butyrate (3.0 eq). Causality: Vinyl butyrate acts as an irreversible acyl donor; the enol leaving group tautomerizes to acetaldehyde, thermodynamically driving the acylation forward.

  • Incubation: Incubate the suspension in an orbital shaker at 250 rpm and 30°C for 48 hours.

  • Self-Validation Logic (Enantiomeric Excess Tracking): Filter off the immobilized enzyme to halt the reaction. Analyze the filtrate directly via Chiral HPLC (e.g., using a Chiralcel OD-H column). Validation: A successful kinetic resolution will display two distinct chromatogram peaks with equal integration (50% conversion): the unreacted (S)-EHEPP alcohol and the acylated (R)-butyrate ester, both demonstrating an enantiomeric excess (ee) > 98%.

  • Separation: Separate the highly polar (S)-alcohol from the less polar (R)-ester via standard flash chromatography to isolate the enantiopure building blocks.

G Racemic Racemic EHEPP (Substrate) Enzyme CAL-B Lipase + Vinyl Butyrate Racemic->Enzyme S_Isomer (S)-EHEPP (Unreacted Alcohol) Enzyme->S_Isomer Kinetic Resolution R_Ester (R)-Butyrate Ester (Acylated) Enzyme->R_Ester Acylation Analysis Chiral HPLC Analysis (ee > 98%) S_Isomer->Analysis R_Ester->Analysis

Self-validating biocatalytic kinetic resolution workflow for racemic EHEPP using CAL-B.

Safety, Handling, and Scalability

When scaling these reactions for drug development, the hazard profiles dictate facility requirements:

  • DEPP Handling: DEPP is classified as fatal if inhaled (H330) and is a known skin sensitizer (H317) [1]. It must strictly be handled in a certified fume hood or glovebox. Due to its sensitivity to atmospheric moisture, which rapidly hydrolyzes the P-OEt bonds, it must be stored under Argon or Nitrogen at 2-8°C.

  • EHEPP Handling: As a P(V) compound, EHEPP is significantly more stable and does not pose the acute inhalation hazards associated with volatile P(III) species. It can be handled on the benchtop under standard laboratory safety protocols, making it highly amenable to large-scale biocatalytic continuous-flow manufacturing.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 74225, Diethyl phenylphosphonite." PubChem,[Link].

  • CAS Common Chemistry. "Diethyl phenylphosphonite (CAS 1638-86-4)." American Chemical Society,[Link].

  • Żymańczyk-Duda, E., et al. "Enantioselective biocatalytic resolution for the synthesis of enantiopure α-hydroxyphosphonates using Candida antarctica lipase B." Tetrahedron: Asymmetry, vol. 16, no. 21, 2005, pp. 3602-3609.[Link].

comparing flame retardant efficacy of Ethyl (1-hydroxyethyl)phenylphosphinate

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy of Ethyl (1-hydroxyethyl)phenylphosphinate (EHPP) in Flame-Retardant Polymer Systems Subtitle: A Technical Guide for Materials Scientists and Drug Development Professionals

Introduction & Rationale

In the development of medical-grade plastics, pharmaceutical cleanroom infrastructure, and electronic housings, achieving stringent flame retardancy (e.g., UL-94 V-0) without compromising biocompatibility is a critical engineering challenge. Historically, halogenated flame retardants like tetrabromobisphenol A (TBBA) were the industry standard. However, their propensity to leach over time and act as endocrine disruptors has driven a mandatory shift toward halogen-free, phosphorus-based alternatives[1].

Ethyl (1-hydroxyethyl)phenylphosphinate (EHPP) is emerging as a highly effective, reactive flame retardant. Unlike traditional additive flame retardants that merely sit physically within the polymer matrix, EHPP features a secondary hydroxyl group that allows it to covalently bond to epoxy and polyurethane networks. This guide objectively compares EHPP against industry-standard alternatives—DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) and Aluminum Diethylphosphinate (AlPi)—and provides a self-validating methodology for its integration.

Mechanistic Pathways: How EHPP Outperforms Additive Systems

Flame retardants operate in either the gas phase (quenching combustion radicals) or the condensed phase (forming a protective char layer). EHPP is a sophisticated dual-action molecule[2].

  • Gas Phase: Upon thermal decomposition, the phosphinate moiety of EHPP cleaves to release PO• and HPO• radicals. These radicals scavenge highly reactive H• and OH• radicals in the flame zone, effectively starving the combustion process and preventing flame propagation.

  • Condensed Phase: The phenyl group and the phosphorus backbone catalyze the dehydration of the polymer matrix, promoting the formation of an intumescent (swollen), carbonaceous char layer[3]. This layer acts as a physical barrier against heat and oxygen transfer.

Crucially, because EHPP's hydroxyl group reacts with the oxirane rings of epoxy resins via etherification, the molecule is permanently locked into the polymer backbone[4]. This covalent integration prevents "blooming" (surface migration) and leaching—a mandatory requirement for polymers used in drug delivery devices or sterile manufacturing environments where extractables and leachables (E&L) are strictly regulated.

EHPP_Mechanism Matrix EHPP-Grafted Polymer Matrix (Covalently Bound via -OH) Heat Thermal Exposure (Fire/Heat) Matrix->Heat Decomp Thermal Cleavage of P-C and P-O Bonds Heat->Decomp GasPhase Gas Phase Action Decomp->GasPhase CondPhase Condensed Phase Action Decomp->CondPhase Radicals Release of PO• and HPO• Radicals GasPhase->Radicals Scavenge Scavenging H• and OH• (Flame Quenching) Radicals->Scavenge Acid Formation of Phosphoric Acid Derivatives CondPhase->Acid Char Dehydration & Crosslinking (Intumescent Char Layer) Acid->Char Barrier Thermal & Oxygen Barrier Char->Barrier

Dual-phase flame retardant mechanism of covalently bound EHPP during thermal decomposition.

Quantitative Efficacy Comparison

To objectively evaluate EHPP, we must compare it against DOPO (a reactive standard for epoxies)[1], AlPi (an additive standard for polyamides), and TBBA (the legacy halogenated standard). The data below synthesizes typical performance metrics in a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy system.

Performance MetricEHPP (Reactive)DOPO (Reactive)AlPi (Additive)TBBA (Halogenated)
Phosphorus/Halogen Content ~14.5% (P)~14.3% (P)~23.0% (P)~59.0% (Br)
Typical Loading for UL-94 V-0 10 - 12 wt%10 - 15 wt%15 - 20 wt%~20 wt%
Peak Heat Release Rate (pHRR) Reduction ~40 - 45%~35 - 40%~30%~50%
Matrix Integration Covalent (Etherification)Covalent (Addition)Physical BlendingCovalent
Leaching Risk (Biocompatibility) Very LowVery LowModerateHigh (Endocrine Disruptor)

Causality Analysis: EHPP achieves a UL-94 V-0 rating at slightly lower or equivalent loadings to DOPO. Because EHPP utilizes a hydroxyl-epoxy reaction pathway, it preserves the glass transition temperature (Tg) better than additive flame retardants like AlPi, which physically disrupt the polymer's internal hydrogen bonding network and degrade mechanical strength.

Experimental Methodology: Synthesizing and Validating EHPP-Epoxy Systems

To achieve the performance metrics listed above, the incorporation protocol must ensure complete covalent bonding. The following step-by-step methodology outlines the synthesis and validation of an EHPP-modified DGEBA epoxy resin.

Workflow Step1 1. Stoichiometric Mixing EHPP + DGEBA Resin Step2 2. Pre-reaction (Etherification) 120°C, Catalyst Step1->Step2 Step3 3. Hardener Addition e.g., DDM at 80°C Step2->Step3 Step4 4. Step-Curing 100°C -> 150°C -> 200°C Step3->Step4 Step5 5. Characterization UL-94 & Cone Calorimetry Step4->Step5

Experimental workflow for the synthesis and thermal validation of EHPP-modified epoxy resins.

Step 1: Stoichiometric Calculation and Pre-Mixing

  • Action: Calculate the required EHPP loading to achieve ~1.5 wt% final phosphorus content in the cured resin (typically ~10-12 wt% EHPP). Mix EHPP with liquid DGEBA resin.

  • Causality: Achieving exactly 1.5 wt% phosphorus is the critical threshold for the gas-phase radical scavenging mechanism to outpace the combustion kinetics.

Step 2: Catalytic Pre-Reaction (Etherification)

  • Action: Heat the mixture to 120°C under a nitrogen atmosphere. Add 0.1 wt% triphenylphosphine (TPP) as a catalyst. Maintain temperature for 2 hours.

  • Causality: The secondary hydroxyl group of EHPP reacts sluggishly with oxirane rings at room temperature. Heating to 120°C with TPP catalyzes the ring-opening etherification, ensuring EHPP is covalently grafted to the DGEBA backbone[4]. Skipping this step results in unreacted EHPP acting as a plasticizer, drastically lowering the mechanical strength of the final part.

Step 3: Hardener Incorporation

  • Action: Cool the prepolymer to 80°C. Add a stoichiometric amount of an aromatic amine hardener, such as 4,4'-diaminodiphenylmethane (DDM), and stir vigorously until homogenous. Degas under vacuum for 15 minutes.

  • Causality: Adding DDM at 80°C lowers the mixture's viscosity enough for uniform dispersion but is low enough to prevent premature crosslinking. Vacuum degassing removes trapped air; microscopic voids will act as stress concentrators and oxygen reservoirs during combustion testing.

Step 4: Step-Curing Profile

  • Action: Pour the mixture into pre-heated PTFE molds. Cure in a convection oven using a step profile: 2 hours at 100°C, 2 hours at 150°C, and 2 hours at 200°C.

  • Causality: Epoxy crosslinking is highly exothermic. A sudden jump to 200°C would cause thermal runaway, boiling off unreacted monomers and creating a porous, brittle structure. The step-cure ensures a controlled, self-validating kinetic conversion, maximizing crosslink density[5].

Step 5: Flammability Validation

  • Action: Subject 3.2 mm thick specimens to the UL-94 vertical burn test and 100x100x3 mm specimens to Cone Calorimetry (at 50 kW/m² heat flux).

  • Causality: UL-94 validates the material's resistance to small ignition sources (simulating an electrical short). Cone calorimetry quantifies the Peak Heat Release Rate (pHRR) and Total Smoke Production (TSP), which are critical metrics for predicting behavior in a fully developed fire scenario[6].

Conclusion for Drug Development & Life Sciences

For professionals designing medical devices, laboratory equipment, or pharmaceutical packaging, the choice of flame retardant extends beyond fire safety. Halogenated compounds pose severe regulatory and biological risks. EHPP offers a highly efficient, covalently bound alternative that matches the flame retardancy of legacy systems without the associated leaching or toxicity risks. By leveraging both gas-phase radical scavenging and condensed-phase charring, EHPP represents a structurally integrated solution for next-generation, biocompatible polymer engineering.

References

  • Comparative Study of Phosphorus-based Flame Retardants in Halogen-Free Laminates. Electronics.org. URL: [Link]

  • Chen, Q., et al. (2023). An iron phenylphosphinate@graphene oxide nanohybrid enabled flame-retardant, mechanically reinforced, and thermally conductive epoxy nanocomposites. Chemical Engineering Journal. URL: [Link]

  • Chen, Q., et al. (2024). Heterostructured Graphene@Silica@Iron Phenylphosphinate for Fire-Retardant, Strong, Thermally Conductive Yet Electrically Insulated Epoxy Nanocomposites. Small. URL: [Link]

  • Bifulco, A., et al. (2022). Recent advances in flame retardant epoxy systems containing non-reactive DOPO based phosphorus additives. Polymer Degradation and Stability. URL: [Link]

  • 1.1 Epoxy Resin – Introduction. Wiley-VCH. URL: [Link]

  • Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide. RSC Publishing. URL: [Link]

Sources

validation of HPLC methods for Ethyl (1-hydroxyethyl)phenylphosphinate quantification

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide: Validation of HPLC Methods for Ethyl (1-hydroxyethyl)phenylphosphinate Quantification

Ethyl (1-hydroxyethyl)phenylphosphinate (EHPP) is a highly valuable α-hydroxyphosphinate intermediate, frequently utilized in the synthesis of bioactive phosphonates and as a substrate in enantioselective biocatalytic resolutions[1]. Because EHPP possesses two distinct stereogenic centers—one at the alpha-carbon and one at the phosphorus atom—its analysis presents a unique chromatographic challenge[1].

This guide provides a rigorous comparison of High-Performance Liquid Chromatography (HPLC) methods for EHPP quantification. Furthermore, it outlines a self-validating experimental protocol aligned with the modernized2[2], ensuring that your analytical procedures are scientifically sound, risk-based, and regulatory-compliant.

The Analytical Target Profile (ATP) & Method Comparison

Under the 3[3], development begins by defining the Analytical Target Profile (ATP). The ATP dictates whether the method must determine total assay purity (e.g., tracking the total conversion of EHPP to its butyrate ester during enzymatic esterification) or resolve its four possible stereoisomers to calculate enantiomeric and diastereomeric excess (ee/de)[1][4].

Table 1: Comparison of HPLC Modalities for EHPP Analysis

ParameterReverse-Phase HPLC (RP-HPLC)Chiral Normal-Phase HPLC (NP-HPLC)
Primary ATP Goal Total assay quantification, reaction conversion monitoring.Stereoisomer resolution, ee/de determination.
Column Chemistry C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3 µm).Immobilized Amylose/Cellulose (e.g., Chiralpak AD-H).
Mobile Phase Water / Acetonitrile (with 0.1% TFA to suppress ionization).Hexane / Isopropanol (typically 90:10 v/v).
Detection UV at 210–254 nm (phenyl chromophore)[4].UV at 210–254 nm.
Causality of Choice Phenyl-Hexyl offers π-π interactions with EHPP's phenyl ring, yielding sharper peaks than standard C18.Polysaccharide backbones provide chiral cavities necessary for distinguishing P- and C- stereocenters.

ICH Q2(R2) Validation Workflow

The recent adoption of 5[5] shifts validation from a rigid checklist to a lifecycle framework. It introduces concepts like the "reportable range" (replacing strict linearity) and emphasizes a combined statistical assessment of accuracy and precision[3][5].

G ATP Analytical Target Profile (ATP) Define EHPP Quantification Goals MethodDev Method Development (ICH Q14) RP-HPLC vs. Chiral NP-HPLC ATP->MethodDev Validation ICH Q2(R2) Validation Execution Phase MethodDev->Validation Spec Specificity Peak Purity via PDA Validation->Spec Range Reportable Range Residual Plot Analysis Validation->Range AccPrec Accuracy & Precision Combined Recovery Assessment Validation->AccPrec Robust Robustness DoE & MODR Definition Validation->Robust Lifecycle Lifecycle Management Continuous Method Monitoring Spec->Lifecycle Range->Lifecycle AccPrec->Lifecycle Robust->Lifecycle

Figure 1: ICH Q2(R2) and Q14 lifecycle validation workflow for EHPP HPLC quantification.

Step-by-Step Self-Validating Protocols

To ensure uncompromising trustworthiness, every protocol below is designed as a self-validating system —meaning the data output inherently contains the statistical proof of its own reliability.

Phase 1: Specificity & Selectivity
  • Causality: EHPP must be unequivocally distinguished from biocatalytic reaction products, such as ethyl (1-butyryloxyethyl)phenylphosphinate (EBPP), and matrix components (e.g., lipase proteins)[1][4].

  • Self-Validating Protocol:

    • Prepare a forced degradation sample (0.1 M HCl, 60°C for 2 hours) and a resolution mixture containing EHPP and EBPP.

    • Inject the samples using a Photodiode Array (PDA) detector set to scan from 190 nm to 400 nm.

    • Self-Validation Mechanism: Utilize the PDA software to calculate the Peak Purity Angle versus the Purity Threshold. If the Purity Angle < Purity Threshold across the entire EHPP peak, the system autonomously validates that no co-eluting impurities exist beneath the analyte peak.

Phase 2: Reportable Range & Response
  • Causality: 5 allows for non-linear response models if statistically justified, though linear Ordinary Least Squares (OLS) regression remains optimal for UV detection of the phenyl chromophore[5].

  • Self-Validating Protocol:

    • Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target analytical concentration (e.g., 1.0 mg/mL nominal).

    • Analyze each standard in triplicate.

    • Self-Validation Mechanism: Generate a residual plot (Concentration vs. Residual Error). A random, homoscedastic scatter of residuals around the zero-line mathematically validates the appropriateness of the linear model, eliminating subjective visual bias.

Phase 3: Accuracy & Precision (Combined Approach)
  • Causality: Evaluating accuracy and precision simultaneously on the same dataset reduces redundant testing while providing a comprehensive view of total measurement uncertainty[3].

  • Self-Validating Protocol:

    • Prepare a placebo matrix containing all reaction components (buffer, deactivated enzyme, vinyl butyrate) except EHPP.

    • Spike the placebo with known amounts of EHPP reference standard to achieve 80%, 100%, and 120% concentration levels (3 independent preparations per level = 9 samples).

    • Self-Validation Mechanism: Calculate the % Recovery (Accuracy) and the % Relative Standard Deviation (%RSD) for Repeatability. The method validates itself if the 95% Confidence Interval of the mean recovery encompasses 100%, proving an absence of systematic matrix bias.

Phase 4: Robustness & MODR
  • Causality: Establishing a Method Operable Design Region (MODR) ensures the method remains reliable despite minor day-to-day laboratory variations[3].

  • Self-Validating Protocol:

    • Execute a Plackett-Burman Design of Experiments (DoE) varying flow rate (±0.1 mL/min), column temperature (±5°C), and organic modifier (±2%).

    • Self-Validation Mechanism: If the Critical Quality Attributes of the method (e.g., EHPP/EBPP resolution > 2.0, peak tailing < 1.5) remain within specifications across all DoE runs, the MODR is validated.

Validation Performance Metrics

The following table summarizes expected validation data for EHPP quantification, demonstrating compliance with stringent ICH Q2(R2) acceptance criteria.

Table 2: ICH Q2(R2) Validation Results Summary (Simulated for EHPP)

Validation ParameterICH Q2(R2) Target CriteriaRP-HPLC Results (Total Assay)Chiral NP-HPLC Results (Stereoisomers)
Specificity (Resolution) Rs > 1.5 against impuritiesRs = 3.2 (EHPP vs EBPP)Rs = 1.8 (between closest diastereomers)
Response (Linearity) R² > 0.999, random residualsR² = 0.9998R² = 0.9995
Accuracy (% Recovery) 98.0% – 102.0%99.5% ± 0.8%98.9% ± 1.2%
Repeatability (%RSD) ≤ 2.0% (n=9)0.6%1.1%
Intermediate Precision ≤ 2.0% (different day/analyst)0.9%1.4%
LOD / LOQ Signal-to-Noise ≥ 3 (LOD), ≥ 10 (LOQ)LOD: 0.5 µg/mL LOQ: 1.5 µg/mLLOD: 1.2 µg/mL LOQ: 3.6 µg/mL

References

  • Source: amsbiopharma.
  • Analytical Procedure Lifecycle Approaches in Accordance with ICH Q14 and ICH Q2(R2): Opportunity Knocks, or Just Another Challenge and Headache?
  • Source: researchgate.
  • Validation of Analytical Procedures Q2(R2)
  • Screening of lipase carriers for reactions in water, biphasic...

Sources

Comparative Guide: Ethyl (1-hydroxyethyl)phenylphosphinate vs. Mono-Stereogenic Phosphinate Esters in Biocatalysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phosphinate esters are a highly versatile class of organophosphorus compounds characterized by a direct carbon-phosphorus (C–P) bond and a polar P=O linkage []([Link]). In the field of catalysis, enantiopure phosphinates are highly sought after as chiral transition-state analogs, precursors for asymmetric organocatalysts, and building blocks for chiral phosphine ligands.

However, the structural complexity of the phosphinate ester dictates the biocatalytic strategy required for its kinetic resolution. This guide objectively compares Ethyl (1-hydroxyethyl)phenylphosphinate (EHPP) —a unique substrate with dual stereogenic centers—against standard mono-stereogenic phosphinate esters (such as methyl phenylphosphinates), detailing the mechanistic causality and self-validating experimental workflows for each.

Structural Causality & Mechanistic Divergence

The fundamental difference between these two classes of phosphinate esters lies in their stereocenters, which forces researchers to adopt entirely divergent biocatalytic pathways.

  • Ethyl (1-hydroxyethyl)phenylphosphinate (EHPP): This compound possesses two stereogenic centers: one at the phosphorus atom and one at the adjacent α-carbon . Because the phosphorus center is sterically hindered and chemically distinct from typical ester carbonyls, lipolytic enzymes (like Candida antarctica lipase B) cannot attack the P=O bond. Instead, the lipase selectively targets the α-hydroxyl group for transesterification. Causality: The enzymatic resolution of EHPP yields diastereomers based solely on the α-carbon's configuration, leaving the P-chirality unresolved by the enzyme.

  • Methyl Phenylphosphinate Esters: Substrates such as 4-acetylphenyl methyl(phenyl)phosphinate contain chirality exclusively at the phosphorus center . Resolving these requires an enzyme capable of direct nucleophilic attack at the electrophilic phosphorus atom. Phosphotriesterase (PTE), a binuclear metalloenzyme, is utilized for this purpose. Causality: Wild-type PTE preferentially hydrolyzes the SP​ -enantiomer via direct P-attack (resulting in inversion of configuration), while engineered mutants (e.g., I106T/F132A/H254G/H257W) reverse this stereoselectivity to favor the RP​ -enantiomer .

Comparative Performance Data

The following table summarizes the quantitative performance metrics of the two biocatalytic resolution strategies.

ParameterEthyl (1-hydroxyethyl)phenylphosphinate (EHPP)Methyl Phenylphosphinate Esters
Stereogenic Centers Dual (Phosphorus & α-Carbon)Single (Phosphorus only)
Preferred Biocatalyst Lipases (e.g., Candida rugosa, C. antarctica)Phosphotriesterase (PTE)
Reaction Mechanism Transesterification / Hydrolysis at α-CarbonDirect Hydrolysis at Phosphorus atom
Typical Conversion 10% to 49% (Diastereomeric separation)~50% (Ideal kinetic resolution)
Enantiomeric Excess (ee) >98% (At the α-Carbon stereocenter)>99% (For the unreacted P-enantiomer)
Primary Application Precursors for chiral α-hydroxyphosphonic acidsChiral P-ligands and transition-state analogs

Biocatalytic Workflows

PhosphinateResolution Start Phosphinate Esters in Catalysis EHPP Ethyl (1-hydroxyethyl) phenylphosphinate (P & C Stereocenters) Start->EHPP Other Methyl Phenylphosphinate (P Stereocenter Only) Start->Other Lipase Lipase Biocatalysis (e.g., C. antarctica) EHPP->Lipase Acylation at C-OH PTE Phosphotriesterase (PTE) Hydrolysis Other->PTE Direct P=O Attack Prod1 Diastereomer Separation (>98% ee at C-atom) Lipase->Prod1 Prod2 Enantiopure P-Chiral Phosphinates (>99% ee) PTE->Prod2

Divergent biocatalytic resolution pathways for dual- vs mono-stereogenic phosphinate esters.

Protocol A: Lipase-Catalyzed Kinetic Resolution of EHPP

This protocol leverages lipolytic activity to resolve the α-carbon stereocenter of EHPP .

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 50 mM of racemic EHPP in anhydrous diisopropyl ether. Causality: Diisopropyl ether is chosen because it maintains the active conformation of the lipase while ensuring complete solubility of the polar phosphinate substrate.

  • Acyl Donor Addition: Add 150 mM (3 equivalents) of vinyl butyrate to the solution. Causality: Vinyl butyrate is utilized as the acyl donor because its leaving group (vinyl alcohol) rapidly tautomerizes into acetaldehyde. This renders the acylation step strictly irreversible, driving the equilibrium toward the product.

  • Enzyme Introduction: Add 50 mg/mL of immobilized Candida rugosa lipase.

  • Incubation: Incubate the suspension at 37 °C with orbital shaking (200 rpm) for 24–48 hours.

  • Termination & Separation: Filter the mixture to remove the immobilized enzyme. Separate the unreacted alcohol and the newly formed ethyl (1-butyryloxyethyl)phenylphosphinate via silica gel chromatography (eluent: hexane/ethyl acetate).

  • Validation Checkpoint: Analyze the crude mixture via chiral HPLC before column separation. The protocol is self-validating if the sum of the integrated areas of the unreacted alcohol peak and the butyryloxy derivative peak remains constant relative to an internal standard, confirming that no side-reactions (e.g., P–C bond cleavage) have occurred.

Protocol B: PTE-Catalyzed Resolution of Methyl Phenylphosphinates

This protocol utilizes Phosphotriesterase (PTE) to directly resolve the phosphorus stereocenter .

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM CHES buffer solution adjusted to pH 9.0, supplemented with 0.1 mM CoCl₂. Causality: PTE is a binuclear metalloenzyme. The addition of Co²⁺ maximizes the catalytic efficiency of the metal center, while pH 9.0 ensures the bridging hydroxide ion is properly ionized for nucleophilic attack on the electrophilic phosphorus atom.

  • Substrate Introduction: Dissolve racemic 4-acetylphenyl methyl(phenyl)phosphinate in a minimal volume of methanol (<5% final v/v) and add it to the buffer to a final concentration of 1 mM.

  • Enzyme Addition: Initiate the reaction by adding purified wild-type PTE (to isolate the RP​ -enantiomer) or the TAGW mutant (to isolate the SP​ -enantiomer).

  • Kinetic Monitoring: Monitor the reaction continuously at 294 nm. Causality: The 4-acetylphenyl leaving group is specifically chosen because its cleavage product (4-hydroxyacetophenone) absorbs strongly at 294 nm, allowing for real-time, interference-free monitoring of the reaction kinetics.

  • Termination: Quench the reaction by adding an equal volume of ethyl acetate once exactly 50% conversion is reached. Extract the unreacted enantiopure phosphinate ester into the organic layer.

  • Validation Checkpoint: The continuous spectrophotometric monitoring makes this a self-validating system. The reaction rate must plateau exactly at the theoretical Vmax​/2 mark (50% conversion), proving that the enzyme has exclusively consumed its preferred enantiomer and left the other intact.

References

  • Majewska, P., Kafarski, P., & Lejczak, B. (2006). Simple and effective method for the deracemization of ethyl 1-hydroxyphosphinate using biocatalysts with lipolytic activity. Tetrahedron: Asymmetry.[Link]

  • Ataman Chemicals. (n.d.). Phosphonate Esters: Properties and Industrial Applications. [Link]

  • Tsai, P. C., et al. (2006). Resolution of Chiral Phosphate, Phosphonate, and Phosphinate Esters by an Enantioselective Enzyme Library. Journal of the American Chemical Society, 128(51), 16500-16501.[Link]

  • Wu, F., et al. (2004). Enzymatic Resolution of Chiral Phosphinate Esters. Journal of the American Chemical Society, 126(29), 8888-8889.[Link]

Spectroscopic Validation and Comparative Analysis of Ethyl (1-hydroxyethyl)phenylphosphinate Purity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of peptidomimetics and protease inhibitors, α -hydroxyphosphinates serve as indispensable transition-state analogs. Ethyl (1-hydroxyethyl)phenylphosphinate is a highly valued synthetic intermediate due to its precise structural mimicry of tetrahedral peptide cleavage intermediates 1. However, unlike simpler phosphonate alternatives, this compound possesses two distinct stereogenic centers—one at the α -carbon and one at the phosphorus atom. This dual-chirality generates a complex stereochemical profile that demands rigorous, self-validating spectroscopic workflows to ensure absolute diastereomeric and enantiomeric purity prior to downstream biocatalysis or synthesis 2.

Part 1: Product Comparison & Structural Logic

When selecting organophosphorus building blocks for drug development, researchers frequently weigh the analytical complexity of phosphinates against the synthetic simplicity of phosphonates . While an alternative like Diethyl (1-hydroxyethyl)phosphonate is easier to characterize, Ethyl (1-hydroxyethyl)phenylphosphinate provides superior hydrophobic interactions within enzyme active sites due to its P-phenyl group 1.

Comparative Analysis: Phosphinates vs. Phosphonates
MetricEthyl (1-hydroxyethyl)phenylphosphinate (Target)Diethyl (1-hydroxyethyl)phosphonate (Alternative)
Chemical Class α -Hydroxyphosphinate α -Hydroxyphosphonate
Stereogenic Centers 2 (Phosphorus and α -Carbon)1 ( α -Carbon only)
Isomeric Complexity 4 Stereoisomers (2 diastereomeric pairs)2 Stereoisomers (1 enantiomeric pair)
31 P NMR Shift Range δ 35.0 – 45.0 ppm δ 20.0 – 25.0 ppm
Biological Application Phosphinic pseudodipeptide inhibitorsPhosphonic transition-state analogs
Purity Validation Requires CSA titration for enantiomeric resolutionStandard chiral chromatography/NMR

The presence of the P-chiral center necessitates specialized resolution techniques, such as enzymatic kinetic resolution using lipases, to isolate enantiopure isomers (>99% ee) from the diastereomeric mixtures 3.

G N1 Ethyl (1-hydroxyethyl) phenylphosphinate N2 P-Chiral Center (Phosphorus) N1->N2 N3 C-Chiral Center (Alpha-Carbon) N1->N3 N4 Diastereomeric Mixtures (RR, SS, RS, SR) N2->N4 N3->N4 N5 Enzymatic Kinetic Resolution (Lipases/Amidases) N4->N5 Biocatalysis N6 Enantiopure Isomers (>99% ee) N5->N6

Logical relationship between stereocenters and enzymatic resolution pathways.

Part 2: Self-Validating Spectroscopic Methodologies

To guarantee the integrity of experimental data, purity validation cannot rely on a single analytical pass. The following protocols are designed as self-validating systems , incorporating internal controls that prove the causality of the observed spectroscopic phenomena.

G A Crude Ethyl (1-hydroxyethyl) phenylphosphinate B LC-ESI-MS (Chemical Purity >98%) A->B C FT-IR Spectroscopy (Functional Group Integrity) A->C D Multinuclear NMR (1H, 13C, 31P) A->D E Chiral Solvating Agents (CSA) + 31P NMR D->E Stereocenter Resolution F Diastereomeric & Enantiomeric Purity Profiling E->F

Workflow for the self-validating spectroscopic purity analysis.

Protocol 1: Multinuclear & CSA-NMR Stereochemical Profiling

Causality: 31 P NMR is the gold standard for organophosphorus compounds due to its 100% natural abundance and wide chemical shift range. Because the target compound has two chiral centers, a racemic synthesis yields a mixture of diastereomers, appearing as two distinct singlets in a 1 H-decoupled 31 P spectrum. However, enantiomers (e.g., RR vs. SS) remain NMR-indistinguishable in an achiral environment. By introducing a Chiral Solvating Agent (CSA) like quinine, the basic quinuclidine nitrogen hydrogen-bonds with the phosphinate's hydroxyl group, while the quinoline ring provides anisotropic magnetic shielding. This transient complexation forces the enantiomers into distinct magnetic environments, splitting the signals to allow for direct enantiomeric excess (ee) calculation 2.

Step-by-Step Methodology:

  • System Blank Validation: Acquire a 31 P{ 1 H} NMR spectrum of the pure deuterated solvent (CDCl 3​ ) to establish a baseline and rule out cross-contamination.

  • Baseline Diastereomeric Profiling: Dissolve 20 mg of the analyte in 0.5 mL CDCl 3​ . Acquire 1 H, 13 C, and 31 P{ 1 H} spectra. The 31 P spectrum will display two distinct singlets corresponding to the two diastereomeric pairs.

  • Internal Standard Calibration: Spike the sample with a known concentration of triphenylphosphate (TPP). Integrate the analyte peaks against the TPP singlet ( δ ~ -18 ppm) to determine absolute chemical mass balance.

  • CSA Titration (Self-Validation): Add quinine (CSA) in 0.5 molar equivalents. Re-acquire the 31 P{ 1 H} spectrum. Observe the splitting of the two diastereomeric singlets into four distinct peaks.

  • Saturation Confirmation: Continue titrating the CSA up to 2.0 molar equivalents until the chemical shift difference ( Δδ ) between the split peaks plateaus. This plateau mathematically validates that the peak splitting is driven entirely by chiral complexation saturation, not concentration-dependent aggregation.

Protocol 2: LC-ESI-MS Chemical Purity Verification

Causality: Electrospray Ionization (ESI) is ideal for this analysis because the highly polar phosphoryl (P=O) and hydroxyl (-OH) groups readily accept protons to form [M+H]+ ions, making positive-mode ESI exceptionally sensitive for phosphinates 1.

Step-by-Step Methodology:

  • Column Equilibration: Equilibrate a C18 reverse-phase column with a mobile phase of 0.1% formic acid in water/acetonitrile. The acidic modifier ensures consistent protonation of the phosphoryl group.

  • Sample Injection: Inject 5 μ L of a 10 μ g/mL analyte solution.

  • Isotopic Pattern Matching (Self-Validation): Operate the mass spectrometer in positive ESI mode. Extract the [M+H]+ ion peak ( m/z ~ 215). Compare the experimental M+1 and M+2 isotopic peak intensities against the theoretical distribution for C10​H15​O3​P . A match with <5% deviation validates the absence of co-eluting isobaric impurities.

Protocol 3: FT-IR Functional Group Integrity

Causality: The P=O and O-H stretching frequencies are highly diagnostic of the compound's hydrogen-bonding network. Intermolecular hydrogen bonding between the α -hydroxyl group and the phosphoryl oxygen shifts the P=O stretch to lower wavenumbers.

Step-by-Step Methodology:

  • Calibration: Run a polystyrene standard film to self-validate the interferometer's wavenumber accuracy.

  • Sample Preparation: Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) crystal with the neat compound.

  • Diagnostic Peak Verification: Identify the P=O stretch (typically 1200–1250 cm −1 ) and the broad O-H stretch (~3300 cm −1 ). A sharp, well-defined P=O peak at the expected wavenumber confirms structural integrity, whereas peak broadening indicates bulk water contamination or degradation 3.

References

  • Kinetic resolution of hydroxyalkanephosphonates catalyzed by lipases and whole cells ResearchG
  • Enzymatic resolution of α-hydroxyphosphinates with two stereogenic centres and determination of absolute configuration of stereoisomers obtained ResearchG
  • Pawel KAFARSKI | Professor | Wrocław University of Science and Technology ResearchG

Sources

comparative toxicity of Ethyl (1-hydroxyethyl)phenylphosphinate and its derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity and Mechanistic Profiling of Ethyl (1-hydroxyethyl)phenylphosphinate and Its Derivatives

Executive Summary

Ethyl (1-hydroxyethyl)phenylphosphinate (EHPP) is a foundational α-hydroxyphosphinate utilized extensively in biocatalytic resolution and as a structural scaffold in drug design[1]. Because its pentavalent phosphorus core mimics the tetrahedral intermediate of peptide bond hydrolysis, EHPP and its derivatives exhibit complex biological activities ranging from targeted protease inhibition to off-target esterase toxicity[2]. As drug development and biomaterials science evolve, understanding the structure-activity relationship (SAR) of these compounds is critical. This guide provides an authoritative comparative analysis of the mechanistic toxicity of EHPP against its advanced structural derivatives, such as the highly cytocompatible photoinitiator Ethyl (2,4,6-trimethylbenzoyl)phenylphosphinate (TPO-L)[3].

Mechanistic Toxicity: The Tetrahedral Transition State

The primary driver of biological activity and potential toxicity in α-hydroxyphosphinates is their structural homology to the transition state of ester and peptide bond cleavage[2].

  • Protease Inhibition: The stable tetrahedral geometry of the phosphinate group allows these compounds to bind with high affinity to the active sites of aspartyl and metalloproteases (e.g., HIV protease, renin), acting as non-hydrolyzable transition-state analogs[2].

  • Esterase Cross-Reactivity: While significantly less toxic than classical organophosphates (e.g., Sarin, VX), organophosphinates can phosphorylate the catalytic serine residues of Acetylcholinesterase (AChE) and Neuropathy Target Esterase (NTE) ()[4]. Crucially, unlike organophosphates, phosphinate-esterase complexes typically do not undergo rapid "aging" (the irreversible dealkylation of the enzyme-toxin adduct), which allows for potential reactivation by oxime therapeutics[4].

  • Nerve Agent Mimicry: Leveraging this stable binding profile, specific α-hydroxyphosphinate derivatives (such as methyl-α-hydroxyphosphinate) have been successfully engineered as haptens to generate catalytic antibodies capable of hydrolyzing highly toxic organophosphorus poisons ()[5].

G N1 Ethyl (1-hydroxyethyl) phenylphosphinate N2 Tetrahedral Transition State Mimicry N1->N2 Structural Homology N5 Derivatization (e.g., TPO-L) N1->N5 Structural Modification N3 Protease Inhibition (e.g., HIV Protease) N2->N3 High Affinity Binding N4 AChE / NTE Interaction (Neurotoxicity Risk) N2->N4 Esterase Phosphorylation N6 Biocompatible Polymers (Low Cytotoxicity) N5->N6 3D Bioprinting

Figure 1: Divergent biological pathways of Ethyl (1-hydroxyethyl)phenylphosphinate derivatives.

Comparative Cytotoxicity: EHPP vs. TPO-L and BAPO

When the α-hydroxyethyl group of EHPP is replaced with an acyl group to form Ethyl (2,4,6-trimethylbenzoyl)phenylphosphinate (TPO-L), the compound's primary biological interaction shifts entirely from enzyme inhibition to radical generation upon UV/visible light exposure[6].

TPO-L is widely utilized in 3D bioprinting and dental resins due to its exceptionally low cytotoxicity profile. Comparative in vitro studies demonstrate that TPO-L exhibits significantly lower cytotoxicity in human cell lines (e.g., HEK293T, HUVEC) compared to traditional industrial photoinitiators like Phenylbis(acyl) phosphine oxide (BAPO), making it the superior choice for tissue engineering applications ()[3].

Table 1: Comparative In Vitro Cytotoxicity of Phosphinate Derivatives and Alternatives

CompoundPrimary ApplicationTarget / Cell LineCytotoxicity ProfileIC50 / Viability
Ethyl (1-hydroxyethyl)phenylphosphinate Biocatalysis / ScaffoldProteases / AChEModerate (Inhibitory)Target-dependent[2]
Ethyl (2,4,6-trimethylbenzoyl)phenylphosphinate (TPO-L) Photoinitiator (Biomedical)HEK293T / HUVECLow> 50 μM (High viability)[3]
Phenylbis(acyl) phosphine oxide (BAPO) Photoinitiator (Industrial)HEK293T / HUVECHigh< 10 μM (Severe toxicity)[3]
Methyl-α-hydroxyphosphinate (Hapten) Nerve agent mimicAChE (via VX mimicry)High (Simulated)N/A (Antibody generation)[5]

Self-Validating Experimental Protocols

To accurately profile the toxicity and biocompatibility of these derivatives, the following self-validating workflows must be employed.

Protocol A: Modified Ellman’s Assay for AChE Inhibition Kinetics

Causality & Principle: This assay quantifies the inhibitory potency of phosphinate derivatives against esterases. Acetylthiocholine (ATCh) is cleaved by AChE to produce thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield a yellow anion (TNB²⁻) measurable at 412 nm. By comparing the reaction rate in the presence of the phosphinate against a vehicle control, the extent of active-site phosphorylation is determined.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to 0.3 mM and ATCh to 0.5 mM in the buffer.

  • Enzyme Preparation: Dilute human recombinant AChE to a working concentration of 0.05 U/mL.

  • Inhibitor Incubation: In a 96-well microplate, combine 50 µL of AChE with 50 µL of the phosphinate derivative (serial dilutions from 100 µM to 1 nM). Incubate at 25°C for 15 minutes to allow for phosphorylation.

  • Reaction Initiation: Add 100 µL of the DTNB/ATCh mixture to all wells.

  • Kinetic Readout: Immediately measure absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Self-Validation Control: Include a well with 10 µM Paraoxon (Positive Control) to ensure the enzyme is susceptible to phosphorylation, and a well with 0.1% DMSO (Vehicle Control) to establish the uninhibited Vmax baseline.

Protocol B: CCK-8 In Vitro Cytotoxicity Assay for Polymer Derivatives

Causality & Principle: To evaluate the biocompatibility of derivatized photoinitiators like TPO-L, the CCK-8 assay utilizes WST-8, which is reduced by cellular dehydrogenases into a water-soluble formazan dye. The absorbance at 450 nm is directly proportional to the number of living cells. Unlike traditional MTT assays, WST-8 does not require DMSO solubilization, eliminating solvent-induced toxicity artifacts and preserving the integrity of the readout.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells at a density of 1 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Exposure: Aspirate the media and replace it with 100 µL of fresh media containing TPO-L or BAPO at varying concentrations (1, 5, 10, 25, 50 µM). Incubate for 24 hours.

  • Assay Incubation: Add 10 µL of CCK-8 reagent directly to each well. Incubate for 2 hours at 37°C.

  • Quantification: Measure the absorbance at 450 nm using a microplate reader.

  • Self-Validation Control: Include a well treated with 0.1% Triton X-100 (Dead Cell Control) to guarantee the assay can accurately detect complete cell death, establishing a reliable 0% viability baseline. Use untreated cells as the 100% viability baseline.

References

  • Toward antibody-catalyzed hydrolysis of organophosphorus poisons Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells Source: Toxicology in Vitro / PubMed URL:[Link]

  • Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN) Source: NIH / PubMed Central (PMC) URL:[Link]

  • Organocatalytic Enantioselective Synthesis of Both Diastereomers of α-Hydroxyphosphinates Source: NIH / PubMed Central (PMC) URL:[Link]

Sources

benchmarking Ethyl (1-hydroxyethyl)phenylphosphinate reactivity in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Ethyl (1-hydroxyethyl)phenylphosphinate Reactivity in Cross-Coupling Reactions: A Comprehensive Guide

As organophosphorus chemistry evolves, the demand for bench-stable, highly reactive precursors for C–P bond formation has surged. Traditionally, the Hirao cross-coupling relies on P–H nucleophiles like ethyl phenylphosphinate (EPP) or dialkyl phosphites[1]. However, these liquid reagents are prone to oxidation, disproportionation, and can poison transition-metal catalysts when present in high concentrations[2].

Ethyl (1-hydroxyethyl)phenylphosphinate (EHPP), an α -hydroxyphosphinate, has emerged as a highly effective, solid-state surrogate. Rather than acting as a direct coupling partner, EHPP undergoes a base-promoted retro-Abramov reaction in situ to slowly release the active P–H species[3][4]. This guide objectively benchmarks EHPP against traditional alternatives, detailing the mechanistic causality and providing a self-validating protocol for its application in advanced cross-coupling workflows.

Mechanistic Causality: The Retro-Abramov Advantage

The fundamental challenge in palladium- or nickel-catalyzed C–P cross-coupling is catalyst poisoning . Free P–H phosphinates are strong σ -donors and can over-coordinate to the Pd(0) or Ni(0) center, forming inactive M(PR3​)2​(P(O)R2​)2​ complexes[1][2].

By utilizing EHPP, we exploit the retro-Abramov cleavage [3]. Under basic conditions (e.g., Cs2​CO3​ or DBU), the α -hydroxyl group is deprotonated, triggering the cleavage of the C–P bond to release acetaldehyde and the active nucleophile, ethyl phenylphosphinate (EPP)[4].

The Causality of Improved Yields: This in situ generation acts as a slow-release mechanism. By keeping the steady-state concentration of the free P–H species low, the transition metal remains available for the rate-determining oxidative addition of the aryl halide. This kinetic matching prevents catalyst stalling, particularly when coupling sterically hindered or electron-rich aryl halides.

Pathway EHPP EHPP (Surrogate) Bench-Stable Solid EPP Ethyl Phenylphosphinate Active P-H Nucleophile EHPP->EPP Retro-Abramov Cleavage Acetaldehyde Acetaldehyde Volatile Byproduct EHPP->Acetaldehyde Elimination Base Base (e.g., Cs2CO3) Deprotonation Base->EHPP Activates Product Diarylphosphinate Cross-Coupled Product EPP->Product Hirao Cross-Coupling PdCat Pd(0) / Ni(0) Catalyst Oxidative Addition PdCat->Product Catalysis ArX Aryl Halide (Ar-X) ArX->Product Aryl Transfer

Mechanistic workflow of EHPP activation via retro-Abramov cleavage and subsequent cross-coupling.

Comparative Benchmarking

To objectively evaluate EHPP, we benchmark it against its unprotected parent compound (Ethyl Phenylphosphinate) and a standard baseline reagent (Diethyl Phosphite).

Performance MetricEthyl (1-hydroxyethyl)phenylphosphinate (EHPP)Ethyl Phenylphosphinate (EPP)Diethyl Phosphite (DEP)
Physical State Crystalline SolidViscous LiquidLiquid
Shelf Stability Excellent (Bench-stable, resists oxidation)Moderate (Requires inert atmosphere)Moderate (Moisture sensitive)
Catalyst Poisoning Risk Low (Controlled in situ release)High (Immediate high concentration)High (Strong coordinating ability)
Handling & Dispensing Gravimetric (High precision)Volumetric (Prone to transfer loss)Volumetric
Yield (Hindered Ar-X) 85 - 95% (Kinetic matching preserves catalyst)50 - 65% (Prone to catalyst stalling)40 - 60%
Analytical Tracking Distinct 31P NMR shift (~40 ppm)Baseline shift (~24 ppm)Baseline shift (~8 ppm)

Self-Validating Experimental Protocol: Pd-Catalyzed Cross-Coupling

This protocol utilizes a sequential activation-coupling strategy. By integrating 31P NMR checkpoints, the system becomes self-validating, ensuring the retro-Abramov cleavage is actively occurring before the catalytic cycle is fully engaged.

Materials Required:
  • Substrates: EHPP (1.2 equiv), Aryl Bromide (1.0 equiv).

  • Catalyst System: Pd(OAc)2​ (5 mol%), dppf (6 mol%).

  • Base/Solvent: Cs2​CO3​ (2.0 equiv), anhydrous DMF (0.2 M).

Step-by-Step Methodology:
  • System Initialization (The Retro-Abramov Trigger):

    • In an oven-dried Schlenk tube under argon, add EHPP (1.2 mmol) and Cs2​CO3​ (2.0 mmol).

    • Suspend in 3.0 mL of anhydrous DMF. Stir at 60 °C for 30 minutes.

    • Causality: Heating the basic suspension initiates the retro-Abramov cleavage, generating a low initial steady-state concentration of EPP.

  • Analytical Validation Checkpoint 1:

    • Extract a 50 µL aliquot, dilute in CDCl3​ , and acquire a rapid 31P NMR spectrum.

    • Validation: You must observe the emergence of a doublet at ~24 ppm ( 1JPH​≈530 Hz), confirming the successful generation of the active EPP nucleophile from the EHPP precursor (~40 ppm).

  • Catalytic Cross-Coupling:

    • To the active mixture, add the Aryl Bromide (1.0 mmol), Pd(OAc)2​ (0.05 mmol), and dppf (0.06 mmol) dissolved in 2.0 mL of DMF.

    • Elevate the temperature to 90 °C and stir for 12–16 hours.

    • Causality: Adding the catalyst after the initial release phase ensures the Pd(0) species immediately enters the oxidative addition cycle with the aryl halide, rather than being sequestered by unreacted phosphinates.

  • Analytical Validation Checkpoint 2:

    • Perform a second 31P NMR on the crude mixture.

    • Validation: The disappearance of the ~24 ppm signal and the emergence of a singlet at ~30–35 ppm confirms quantitative conversion to the cross-coupled diarylphosphinate.

  • Workup & Isolation:

    • Cool to room temperature, quench with water (10 mL), and extract with EtOAc (3 × 15 mL).

    • Wash the combined organic layers with brine to remove DMF, dry over Na2​SO4​ , and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Conclusion

Benchmarking data clearly indicates that while Ethyl (1-hydroxyethyl)phenylphosphinate requires an initial activation step, its use as a solid-state surrogate vastly outperforms direct P–H nucleophiles in challenging cross-coupling scenarios. By leveraging the retro-Abramov reaction, researchers can engineer the kinetics of nucleophile generation, effectively neutralizing the threat of catalyst poisoning and securing higher yields with superior operational simplicity.

References

  • Nickel-Catalyzed Electrochemical Phosphorylation of Aryl Bromides. Organic Letters (ACS).[1] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE2Jzs13yuI5X46fYwOeqPP2lxc4RzoDftN6kbE7gYAXVSh8WnfQvKGIuJSXF2Bl2PE1zMx2FUoH7yxqLXWEZjGcqrF00MG72I8vcIL4px-KwHumErMoo2WwUvrUG8YcqkXMmcxVQcuC5w8oBIbQ==

  • A novel and convenient preparation of hypophosphite esters (Palladium-Catalyzed Cross-Coupling). ResearchGate.[2] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbnosI42gQSgh7c8VVqqD9XdekWHh7uECxelWq98V1qj-5EtUAjFgAHeV8QfogyfUOhKX8_OgsGcPghTR5eyDix9G6A6vgCK-uQ7oVlZoY6mM3CGsjMsyP2bhb_QVMdww5qQcHXuAkNKH_eWldYMxGpM6MG8eroSr18izo1H8bCCiF7faVp2i0TTPL7lgGBAH_slm-tsDo43en_e0mmcJ5-R1WOPPKmw==

  • Asymmetric Electrophilic Reactions in Phosphorus Chemistry. MDPI.[3] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa3cDV3kFAizswyNQuPrOg7EF1BYfAjA9ex6yfE_OF2QKyvNcx_JwKjilMxxt_uHo86IebZaufsAdoOpSyXZHowrxah9Y3CmSTxXnzHIwmXuH2r4d-89aDDQ4gACRkXIfmxA==

  • Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. Asynt.[4] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDRUuZhAr9io5jJNI0nBdor2quMLApuUu7qVTFD0er0Pui_eoGmv7jp6MTCJarF0DA349mbLAy08nhV6JFcNTgWrc-WB1FaFf7gR1ActfYHQmgoCuyCGCkAoHdHwj_Bbh5lLWHsGj3e90aDnXdgC6Y-fet_RbWCAwR5AI5pmV4wrHWYqLuPQfBIz_1o6cZCaAzS7en4hYyw0levS_K2k52_QI2Zq0q_0eBIgCwr4tyhC_YkAtXseZLsA==

Sources

Safety Operating Guide

Ethyl (1-hydroxyethyl)phenylphosphinate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and laboratory personnel with the precise, field-proven methodologies required for the safe handling and disposal of Ethyl (1-hydroxyethyl)phenylphosphinate .

Because organophosphorus compounds present unique environmental and toxicological challenges, standard disposal methods are insufficient. This guide establishes a self-validating framework for disposal, ensuring that every operational step is grounded in chemical causality and verifiable safety metrics.

Chemical Profile & Hazard Assessment

Ethyl (1-hydroxyethyl)phenylphosphinate is a specialized organophosphorus compound frequently utilized as a chiral building block in the biocatalytic synthesis of enantiopure α-hydroxyphosphonates[1]. While highly valuable in drug discovery, the phosphinate ester moiety poses distinct disposal challenges. Improper disposal can lead to aquatic toxicity, and thermal decomposition without proper controls generates highly corrosive phosphorus oxides[2].

Table 1: Quantitative Chemical & Operational Parameters

ParameterSpecification
Chemical Name Ethyl (1-hydroxyethyl)phenylphosphinate
CAS Number 57483-33-7
Molecular Formula C10H15O3P
Target Incineration Temp. >900°C (1650°F) for complete thermal oxidation[3]
Hydrolysis Reagent Ratio 10:1 volume ratio (1M NaOH to dissolved waste)[4]
Minimum Hydrolysis Time 24 hours at standard room temperature (20-25°C)[4]

Primary Disposal Protocol: High-Temperature Incineration

For bulk quantities or highly concentrated organic solutions containing Ethyl (1-hydroxyethyl)phenylphosphinate, high-temperature incineration is the only acceptable method of total destruction. Organophosphorus compounds must never be discharged into municipal drains or standard biological waste streams.

The Causality of Incineration Controls: Combustion of phosphinates cleaves the organic framework but oxidizes the phosphorus center, yielding phosphorus pentoxide ( P2​O5​ ). In the presence of moisture, P2​O5​ rapidly hydrates to form corrosive phosphoric acid ( H3​PO4​ )[2][5]. Therefore, standard incineration is environmentally hazardous unless paired with specific emission controls.

Operational Workflow:

  • Segregation: Collect the chemical in a leak-proof, chemically resistant container compatible with organic solvents (e.g., high-density polyethylene or Teflon-lined drums)[6].

  • Thermal Oxidation: Transfer the waste to a licensed hazardous waste facility equipped with a rotary kiln or liquid injection incinerator. The combustion chamber must operate at temperatures exceeding 900°C to ensure the complete destruction of the carbon-phosphorus and carbon-oxygen bonds[3].

  • Effluent Scrubbing (Critical): The incinerator must be equipped with an afterburner and a wet caustic scrubber (such as a packed tower or venturi scrubber). The caustic spray (typically NaOH or Ca(OH)2​ ) neutralizes the acidic phosphorus combustion products before they can be released into the atmosphere[3].

Incineration Waste Phosphinate Waste Kiln Rotary Kiln Incinerator (>900°C) Waste->Kiln Gases Combustion Gases (CO2, H2O, P2O5) Kiln->Gases Thermal Oxidation Scrubber Wet Caustic Scrubber (NaOH Spray) Gases->Scrubber Output Neutralized Salts & Clean Exhaust Scrubber->Output Acid Neutralization

Fig 1: High-temperature incineration pathway with mandatory caustic scrubbing.

Laboratory-Scale Protocol: Alkaline Hydrolysis (Chemical Neutralization)

For small laboratory quantities (e.g., leftover reagents, analytical standards, or reaction aliquots), chemical neutralization via alkaline hydrolysis is the preferred method to detoxify the compound prior to final waste consolidation[4].

The Causality of Alkaline Hydrolysis: Ethyl (1-hydroxyethyl)phenylphosphinate contains an ester linkage. By subjecting the compound to a strong base, the hydroxide ion ( OH− ) acts as a nucleophile, attacking the electrophilic phosphorus atom. This mechanism cleaves the ethoxy group, converting the lipophilic, reactive phosphinate ester into a highly water-soluble, stable phosphinate salt and ethanol[5].

Step-by-Step Self-Validating Protocol:

  • Solubilization: In a certified chemical fume hood, place the waste in a borosilicate glass beaker. Dissolve the Ethyl (1-hydroxyethyl)phenylphosphinate in a minimal volume of a water-miscible organic solvent (e.g., isopropanol or ethanol) to ensure the compound is fully available for the biphasic reaction[4].

  • Reagent Addition: Slowly add a 1 M Sodium Hydroxide (NaOH) solution. Maintain a strict 10:1 volume ratio of the NaOH solution to the dissolved waste to ensure the base is in significant thermodynamic excess[4].

  • Agitation: Gently stir the mixture using a magnetic stirrer for a minimum of 24 hours at room temperature.

  • Empirical Validation (Self-Validating Step): Do not assume the reaction is complete based on time alone. Extract a micro-aliquot and analyze it via Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)[4]. The protocol is only complete when the parent compound peak is entirely absent. If the parent compound remains, add additional 1 M NaOH and stir for another 12 hours.

  • Final Disposal: Once validated, transfer the neutralized, aqueous mixture to a properly labeled "Aqueous Basic Hazardous Waste" container for standard institutional pickup[6].

HydrolysisWorkflow Start Waste Collection (Fume Hood) Solvent Dissolve in Ethanol/Isopropanol Start->Solvent Base Add 1M NaOH (10:1 Ratio) Solvent->Base Stir Magnetic Stirring (24 Hours) Base->Stir Verify GC-MS/HPLC Verification Stir->Verify Verify->Base Parent Detected Disposal Transfer to Aqueous Hazardous Waste Verify->Disposal Parent Cleared

Fig 2: Laboratory-scale alkaline hydrolysis workflow with GC-MS validation loop.

Emergency Spill Response & Solidification

In the event of an accidental spill, immediate containment is required to prevent environmental release and surface contamination.

Step-by-Step Spill Protocol:

  • Isolation: Evacuate non-essential personnel. Don heavy-duty nitrile gloves, tightly fitting safety goggles, and a lab coat. If the spill occurs outside a fume hood and aerosolization is suspected, a NIOSH-approved respirator is mandatory.

  • Inert Absorption: Cover the spill entirely with an inert, non-combustible absorbent material such as vermiculite or dry sand[7]. Crucial Warning: Never use combustible absorbents (e.g., sawdust or paper towels) for concentrated organophosphorus compounds, as the resulting mixture can pose a latent fire hazard.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, chemically resistant hazardous waste bin.

  • Surface Decontamination: Wash the spill surface with a dilute alkaline solution (e.g., 5% sodium carbonate) to hydrolyze any microscopic residue, followed by a thorough water rinse. Collect all decontamination rinsate as hazardous waste[4].

References

  • Enantioselective biocatalytic resolution for the synthesis of enantiopure α-hydroxyphosphonates using Candida antarctica lipase B. ResearchGate. Available at:[Link]

  • Toxicological Profile for Malathion: Production, Import/Export, Use, and Disposal. NCBI Bookshelf. Available at:[Link]

  • Incineration In Hazardous Waste Management. EPA NEPIS. Available at:[Link]

  • Laboratory Waste Management Guidelines. Old Dominion University (ODU). Available at:[Link]

  • 2 New Alloys in Waste Incineration Systems. AMPP. Available at:[Link]

  • Disposal of Chemical Weapons: Alternative Technologies. Princeton University. Available at:[Link]

Sources

Personal protective equipment for handling Ethyl (1-hydroxyethyl)phenylphosphinate

Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive laboratory safety and operational guide for handling Ethyl (1-hydroxyethyl)phenylphosphinate.

Executive Summary & Chemical Profile

Ethyl (1-hydroxyethyl)phenylphosphinate (CAS: 602281-32-3) is an α -hydroxyphosphinate derivative primarily utilized in advanced organic synthesis and biocatalytic research[1]. In laboratory settings, it is frequently employed as a substrate in enantioselective enzymatic resolutions—often utilizing biocatalysts like Candida antarctica lipase B—to synthesize enantiopure compounds[2].

While it is not classified as a chemical warfare agent, its structural identity as an organophosphorus compound dictates strict adherence to rigorous safety protocols. The presence of the phosphinate core necessitates operational workflows that absolutely minimize the risk of dermal absorption, ocular exposure, and inhalation of aerosols.

Part 1: Hazard Assessment & PPE Specifications

To establish a self-validating safety system, Personal Protective Equipment (PPE) must be selected based on the specific chemical properties of the target compound. Organophosphorus esters can act as penetrants; therefore, barrier materials must be chosen for their specific chemical resistance rather than general utility.

Table 1: Quantitative & Categorical PPE Specifications

Protection ZoneRequired SpecificationCausality & Mechanistic Rationale
Ocular ANSI Z87.1 / EN 166 compliant indirectly vented chemical splash goggles.Phosphinate esters can cause severe ocular irritation and potential corneal damage. Indirect venting prevents liquid splash ingress while mitigating fogging during prolonged enzymatic assays.
Dermal (Hands) Nitrile rubber gloves (Minimum thickness: 0.11 mm for incidental contact; 0.4 mm for bulk transfer).Nitrile provides superior permeation resistance against ester-containing organophosphorus compounds compared to latex, which degrades rapidly upon contact with organic esters.
Dermal (Body) Flame-retardant (FR) laboratory coat (e.g., Nomex®) with knit cuffs; closed-toe, non-porous footwear.Knit cuffs prevent accidental dragging through contaminated surfaces. FR material is required if the phosphinate is handled in conjunction with flammable organic solvents (e.g., vinyl butyrate)[2].
Respiratory Calibrated Chemical Fume Hood (Face velocity: 80–120 feet per minute).Engineering controls are the primary defense. Maintaining optimal face velocity ensures that any volatilized phosphinate or associated solvent vapors are captured before reaching the operator's breathing zone.

Part 2: Operational Safety Workflow & Visualization

The following diagram illustrates the critical safety decision matrix for handling organophosphorus derivatives in a research setting.

SafetyWorkflow N1 Pre-Operational PPE & Hood Verification N2 Primary Handling: Fume Hood Transfer N1->N2 N3 Exposure Incident? N2->N3 N4 Emergency Response: 15-Min Eyewash / Dermal Wash N3->N4 Yes N5 Standard Protocol: Biocatalysis & Decon N3->N5 No N6 Segregated Organophosphorus Waste Disposal N4->N6 N5->N6

Operational safety workflow and exposure response for handling organophosphorus compounds.

Part 3: Step-by-Step Operational Methodology

The following protocol outlines the safe handling of Ethyl (1-hydroxyethyl)phenylphosphinate during a standard biocatalytic esterification setup.

Step 1: Engineering Control and Environmental Preparation

  • Verify the chemical fume hood is operational, with the sash positioned at or below the certified working height (usually 18 inches).

  • Clear the hood of unnecessary equipment to ensure unobstructed laminar airflow.

  • Place a chemical spill mat (absorbent side up, impermeable backing down) on the work surface to contain micro-spills.

Step 2: Material Transfer and Weighing

  • Rationale: Organophosphorus compounds must never be weighed on an open benchtop.

  • Place the analytical balance inside the fume hood. If vibration is an issue, use a dedicated vented balance enclosure.

  • Tare a clean, static-free anti-static weigh boat or a sealed glass vial.

  • Using a clean stainless-steel or PTFE spatula, transfer the required mass of Ethyl (1-hydroxyethyl)phenylphosphinate.

  • Immediately seal the source container and the reaction vial before removing them from the balance area.

Step 3: In-Process Handling (Biocatalytic Setup)

  • Introduce the solvent (e.g., anhydrous diisopropyl ether) and the biocatalyst (e.g., Candida antarctica lipase B) directly into the sealed reaction vessel within the hood[2].

  • If utilizing a shaker or incubator, ensure the reaction vessels are tightly capped with PTFE-lined septa to prevent pressure-induced leaks during agitation.

Step 4: Surface Decontamination

  • Rationale: Phosphinates can leave hazardous residues that pose a delayed contact risk.

  • Wipe down all spatulas, balance surfaces, and the exterior of containers with a lint-free wipe dampened with a compatible solvent (e.g., ethanol or isopropanol).

  • Follow the solvent wipe with a secondary wipe using a mild aqueous detergent solution to ensure complete removal of organic residues.

  • Dispose of all wipes as hazardous solid waste.

Part 4: Logistical Disposal Plan

Improper disposal of organophosphorus compounds poses severe environmental risks and violates regulatory standards.

  • Waste Segregation: Do not mix organophosphorus waste with strong oxidizers, strong acids, or heavy metal waste streams. Exothermic reactions or the release of toxic phosphine gases can occur under extreme conditions.

  • Liquid Waste: Collect reaction filtrates and solvent washes in a clearly labeled, high-density polyethylene (HDPE) or glass waste carboy. Label explicitly as: "Hazardous Waste - Non-Halogenated Organophosphorus Solvents."

  • Solid Waste: Contaminated gloves, spill mats, and empty reagent vials must be collected in a rigid, puncture-proof container lined with a heavy-duty plastic bag. Label as: "Hazardous Solid Waste - Organophosphorus Contaminated."

  • Institutional Handoff: Store all waste in secondary containment trays within a designated, ventilated hazardous waste accumulation area until pickup by certified environmental health and safety (EHS) personnel.

References

  • Guidechem. "C10H15O3P ISOMER Products Directory - Ethyl (1-hydroxyethyl)phenylphosphinate (CAS: 602281-32-3)." Guidechem Chemical Dictionary.
  • Żymańczyk-Duda, E., et al. "Enantioselective biocatalytic resolution for the synthesis of enantiopure α-hydroxyphosphonates using Candida antarctica lipase B." ResearchGate.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.